molecular formula C32H45NO11 B1447524 Fmoc-N-PEG7-acid CAS No. 1863885-74-8

Fmoc-N-PEG7-acid

カタログ番号: B1447524
CAS番号: 1863885-74-8
分子量: 619.7 g/mol
InChIキー: QTWMNLIXRWCJSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-N-PEG7-acid is a useful research compound. Its molecular formula is C32H45NO11 and its molecular weight is 619.7 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-N-amido-PEG7-acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO11/c34-31(35)9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-33-32(36)44-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,33,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWMNLIXRWCJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1863885-74-8
Record name Fmoc-N-amido-PEG7-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-PEG7-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-N-PEG7-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application, tailored for researchers, scientists, and drug development professionals.

The molecule's structure is defined by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] This configuration allows for the sequential and controlled conjugation of two different molecular entities. The hydrophilic PEG chain is a critical feature, enhancing the solubility and pharmacokinetic properties of the resulting conjugates.[3][4]

Chemical Structure and Properties

This compound is a well-defined molecule with a specific arrangement of its functional groups. The Fmoc group provides a stable protecting group for the primary amine, which can be selectively removed under basic conditions. The terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[5] The PEG7 spacer imparts flexibility and increased solubility in aqueous media.[3]

The systematic IUPAC name for this compound is 3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid.[2]

Chemical Structure:

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and are representative of a high-purity product.

PropertyValueReferences
Synonyms Fmoc-N-amido-PEG7-acid, Fmoc-NH-PEG7-CH2CH2COOH[2][5]
CAS Number 1863885-74-8[3][6]
Molecular Formula C32H45NO11[3][7]
Molecular Weight 619.7 g/mol [3]
Appearance White to off-white solid or viscous oil
Purity Typically ≥95% - 98%[3][8]
Solubility Soluble in organic solvents (e.g., DMF, DMSO)[9]
Storage -20°C for long-term stability[3][8]

Core Applications in Drug Development

The unique trifecta of a protected amine, a hydrophilic spacer, and a reactive carboxylic acid makes this compound a versatile tool in several drug development applications:

  • PROTAC Synthesis : It serves as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand, forming a PROTAC that induces the degradation of a target protein.[1]

  • Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's solubility and pharmacokinetic profile.

  • Peptide Modification : PEGylation of peptides using this linker can enhance their solubility, stability, and circulation half-life while reducing their immunogenicity.[4][10]

  • Probe Development : It is used to construct multifunctional probes for diagnostic and imaging applications, allowing for the attachment of different functional moieties.[2]

Experimental Protocols

The following are representative protocols for the key reactions involving this compound.

Protocol 1: Fmoc Deprotection to Expose the Primary Amine

This procedure removes the Fmoc protecting group, yielding a free amine ready for subsequent conjugation.

Materials:

  • This compound conjugate

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution (typically 10 equivalents relative to the substrate).

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent can be removed under reduced pressure. The resulting amine can often be used in the next step without further purification.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol describes the coupling of the carboxylic acid terminus of this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[9]

  • Add the amine-containing molecule (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine to remove unreacted reagents and byproducts.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizing the Workflow: Synthesis of a Heterobifunctional Conjugate

The following diagram illustrates the logical workflow for using this compound to link two distinct molecules, Molecule A and Molecule B.

G Fmoc_PEG_Acid This compound Activation Carboxylic Acid Activation (HATU, DIPEA) Fmoc_PEG_Acid->Activation Molecule_A Molecule A (with primary amine) Coupling_1 Amide Bond Formation Molecule_A->Coupling_1 Activation->Coupling_1 Intermediate Fmoc-NH-PEG7-Molecule_A Coupling_1->Intermediate Deprotection Fmoc Deprotection (20% Piperidine/DMF) Intermediate->Deprotection Amine_Intermediate H2N-PEG7-Molecule_A Deprotection->Amine_Intermediate Coupling_2 Amide Bond Formation Amine_Intermediate->Coupling_2 Molecule_B Molecule B (with activated acid) Molecule_B->Coupling_2 Final_Product Molecule_B-PEG7-Molecule_A Coupling_2->Final_Product

Caption: Workflow for synthesizing a conjugate using this compound.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-N-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG7-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a visualization of a typical experimental workflow. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a seven-unit polyethylene glycol (PEG) spacer.[4] This distinct architecture allows for the sequential and controlled conjugation of different molecules, making it a versatile tool for the synthesis of complex biomolecules.[1]

Core Chemical Properties

The key chemical and physical properties of Fmoc-N-amido-PEG7-acid are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₃₂H₄₅NO₁₁[5]
Molecular Weight 619.7 g/mol [3]
Purity Typically >95%[6]
Appearance White to off-white solid or viscous liquid[3][7]
Solubility Soluble in DMSO, DMF, methylene chloride, acetonitrile[8][9]
Storage Conditions Store at -20°C, desiccated[10]
Shelf Life Up to 3 years when stored properly[7][10]

Reactivity and Functional Groups

Fmoc-N-amido-PEG7-acid possesses two key reactive functional groups that enable its utility as a linker:

  • Fmoc-protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine.[11] It can be selectively removed under basic conditions, typically with a solution of piperidine in dimethylformamide (DMF), to expose the free amine for subsequent conjugation reactions.[8][9]

  • Terminal Carboxylic Acid: The carboxylic acid moiety can be activated to form a reactive ester, which can then react with primary amines to form a stable amide bond.[12][13] Common activating agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[14][15][16]

The hydrophilic PEG7 spacer enhances the aqueous solubility and bioavailability of the resulting conjugate, which is particularly beneficial for drug delivery applications.[1][12]

Experimental Protocols

The following are detailed methodologies for the key reactions involving Fmoc-N-amido-PEG7-acid.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to yield a free amine.

Materials:

  • Fmoc-N-amido-PEG7-acid conjugate (e.g., linked to a solid support or another molecule)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • To the Fmoc-protected substrate in the reaction vessel, add a sufficient volume of 20% piperidine in DMF to cover the substrate.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.

  • Drain the solution and wash the substrate thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[17]

  • The substrate with the newly exposed amine is now ready for the next coupling step.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol outlines the activation of the terminal carboxylic acid and its subsequent reaction with a primary amine-containing molecule.

Materials:

  • Fmoc-N-amido-PEG7-acid (or its deprotected amine-PEG7-acid counterpart)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Amine-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Procedure:

  • Activation:

    • Dissolve Fmoc-N-amido-PEG7-acid in anhydrous DMF or DCM.

    • Add 1.5 to 2 equivalents of EDC and 1.5 to 2 equivalents of NHS (or Sulfo-NHS) to the solution.[15]

    • Stir the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester. The activation is most efficient at a pH of 4.5-7.2.[14][18]

  • Conjugation:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Immediately add the activated Fmoc-N-amido-PEG7-acid solution to the amine-containing molecule solution. The reaction with primary amines is most efficient at a pH of 7-8.[14][18]

    • A molar excess (typically 10- to 20-fold) of the activated linker is often used, but the optimal ratio should be determined empirically.[15]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[15]

    • Incubate for 15-30 minutes at room temperature.[15]

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC) to remove excess reagents and byproducts.[19]

Mandatory Visualization

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using Fmoc-N-amido-PEG7-acid as a linker. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][20][21]

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-Ligand 1 Conjugation cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Final PROTAC Assembly Fmoc_PEG_Acid Fmoc-N-amido-PEG7-acid Activate_Acid Activate Carboxylic Acid (EDC/NHS or HATU) Fmoc_PEG_Acid->Activate_Acid Ligand1 E3 Ligase Ligand (with amine group) Couple_L1 Couple to Ligand 1 Ligand1->Couple_L1 Activate_Acid->Couple_L1 Activated Linker Intermediate1 Fmoc-PEG-Ligand 1 Couple_L1->Intermediate1 Deprotection Fmoc Deprotection (Piperidine/DMF) Intermediate1->Deprotection Intermediate2 H2N-PEG-Ligand 1 Deprotection->Intermediate2 Couple_L2 Couple to Ligand 2 Intermediate2->Couple_L2 Ligand2 Target Protein Ligand (with activated carboxyl group) Ligand2->Couple_L2 PROTAC Final PROTAC Molecule Couple_L2->PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Peptide Synthesis Workflow

This diagram illustrates the incorporation of Fmoc-N-amido-PEG7-acid into a peptide sequence during solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Resin Solid Support Resin (e.g., Rink Amide) Fmoc_Deprotect1 Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotect1 Couple_AA Couple Fmoc-Amino Acid (HATU/DIPEA) Fmoc_Deprotect1->Couple_AA Wash1 Wash (DMF, DCM) Couple_AA->Wash1 Repeat Repeat for n cycles Wash1->Repeat Fmoc_Deprotect2 Fmoc Deprotection (Piperidine/DMF) Wash1->Fmoc_Deprotect2 After final AA coupling Repeat->Fmoc_Deprotect1 Couple_PEG Couple Fmoc-N-amido-PEG7-acid (HATU/DIPEA) Fmoc_Deprotect2->Couple_PEG Wash2 Wash (DMF, DCM) Couple_PEG->Wash2 Cleavage Cleavage from Resin (TFA cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

References

Fmoc-N-PEG7-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Fmoc-N-PEG7-acid, a versatile linker used in advanced bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a heterobifunctional linker molecule characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for sequential and controlled conjugation to different molecular entities.

PropertyValueReferences
Molecular Weight 619.70 g/mol [1][2][3][4][5][6]
Molecular Formula C32H45NO11[3][7]
CAS Number 1863885-74-8[3][4][5][6]
Purity Typically >95% (HPLC)[1][3]
Appearance Viscous liquid[5][6]
Storage Conditions -20°C[3][4][8]

Chemical Structure and Functionality

This compound incorporates three key functional components:

  • Fmoc-Protected Amine: This protecting group allows for the selective deprotection of the amine, enabling its reaction with a desired molecule in a controlled manner. The Fmoc group is stable under a variety of reaction conditions but can be readily removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

  • PEG7 Spacer: The hydrophilic polyethylene glycol chain, consisting of seven ethylene glycol units, enhances the solubility of the resulting conjugate in aqueous media. This is a critical feature for biological applications, improving the pharmacokinetic properties of the final molecule.

  • Terminal Carboxylic Acid: This functional group can be activated to react with primary or secondary amines on a target molecule, forming a stable amide bond. Common activating agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Applications in Bioconjugation and PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of complex biomolecules. Its use is particularly prominent in the development of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a flexible and hydrophilic linker connecting the target protein ligand and the E3 ligase ligand. The defined length and properties of the PEG7 spacer are crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency.

Experimental Workflow: General Protocol for Bioconjugation

The following diagram illustrates a generalized workflow for the use of this compound in a sequential bioconjugation process, such as the synthesis of a PROTAC.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A This compound C Activate Carboxylic Acid (EDC/HATU) A->C B Molecule 1 (e.g., E3 Ligase Ligand with amine) B->C Couple D Fmoc-N-PEG7-Molecule 1 C->D E Fmoc Deprotection (Piperidine/DMF) D->E F H2N-PEG7-Molecule 1 E->F H Final Conjugate (Molecule 2-PEG7-Molecule 1) F->H Couple G Molecule 2 (e.g., Target Protein Ligand with activated acid) G->H

Caption: Sequential conjugation workflow using this compound.

Detailed Experimental Protocols

While specific reaction conditions will vary depending on the substrates, the following provides a general methodology for the key steps outlined in the workflow.

Step 1: Carboxylic Acid Activation and First Amide Coupling

  • Dissolve this compound in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Add the activating agent (e.g., 1.1 equivalents of EDC and 1.2 equivalents of N-Hydroxysuccinimide (NHS), or 1.1 equivalents of HATU).

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

  • Add the first molecule containing a primary amine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash chromatography or preparative HPLC).

Step 2: Fmoc Deprotection

  • Dissolve the purified Fmoc-protected conjugate in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent under reduced pressure. The crude product can be purified or used directly in the next step after ensuring the removal of piperidine.

Step 3: Second Amide Coupling

  • The deprotected amine from Step 2 is dissolved in a suitable anhydrous solvent.

  • The second molecule, containing an activated carboxylic acid, is added to the reaction mixture.

  • The reaction is stirred at room temperature, and progress is monitored.

  • The final conjugate is purified using appropriate chromatographic methods to yield the desired product.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the described protocols will be necessary.

References

Synthesis and Purification of Fmoc-N-PEG7-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-N-PEG7-acid, a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a standard synthetic pathway, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to illustrate the core processes.

Introduction

This compound is a valuable chemical tool characterized by three key structural features: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Fmoc group offers a base-labile protecting group for the amine, allowing for its selective deprotection in the presence of acid-labile protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS). The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the molecules it is incorporated into. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a straightforward N-acylation reaction. The process starts with the commercially available Amino-PEG7-acid, where the primary amine is reacted with an activated Fmoc reagent, most commonly N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). This reaction proceeds under weakly basic conditions to yield the desired product.

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound

This protocol describes the Fmoc protection of the primary amine of Amino-PEG7-acid.

Materials:

  • Amino-PEG7-acid

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Amino-PEG7-acid (1.0 equivalent) in a mixture of water and a suitable organic solvent like dioxane or acetone.

  • Basification: Add sodium bicarbonate (1.5-2.0 equivalents) to the solution and stir until fully dissolved. The pH of the solution should be weakly basic (pH 8-9).

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05-1.1 equivalents) in a minimal amount of a water-miscible organic solvent such as acetone or dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution to the stirred solution of Amino-PEG7-acid at room temperature. Let the reaction proceed for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with deionized water.

    • Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude product is typically purified by flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common gradient is from a mixture of hexane and ethyl acetate to a mixture of dichloromethane and methanol. The exact gradient will depend on the polarity of the impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₂H₄₅NO₁₁
Molecular Weight 619.71 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMF, DMSO, Dichloromethane
Storage -20°C for long-term storage

Table 2: Typical Purity and Yield Data

ParameterTypical ValueMethod
Purity >95%HPLC
Yield 70-85%Based on starting Amino-PEG7-acid

Table 3: Spectroscopic Data

TechniqueExpected Data
¹H NMR Resonances corresponding to the fluorenyl group, the PEG backbone, and the terminal acid protons.
Mass Spectrometry [M+H]⁺ peak at approximately 620.31 m/z.

Visualizations

The following diagrams illustrate the synthetic pathway and purification workflow.

Synthesis_Pathway start Amino-PEG7-acid reagents Fmoc-OSu, NaHCO3 DCM/Water product This compound reagents->product

Caption: Synthetic pathway for this compound.

Purification_Workflow crude Crude this compound dissolve Dissolve in mobile phase crude->dissolve load Load onto silica gel column dissolve->load elute Elute with solvent gradient load->elute collect Collect and analyze fractions elute->collect combine Combine pure fractions collect->combine evaporate Evaporate solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound can be achieved through a reliable and straightforward protocol. The Fmoc protection of the amine is a high-yielding reaction, and the subsequent purification by flash column chromatography effectively removes impurities. The resulting high-purity product is a critical building block for the construction of complex biomolecules and targeted therapeutics, offering researchers a versatile tool for advancing their drug discovery and development efforts.

Technical Guide to Fmoc-N-PEG7-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-N-PEG7-acid, a versatile heterobifunctional linker increasingly utilized in the fields of bioconjugation and targeted protein degradation. We detail its chemical properties, including its Chemical Abstracts Service (CAS) number, and provide a list of current suppliers. The primary application of this compound as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) is explored in depth. This guide furnishes detailed, albeit generalized, experimental protocols for the conjugation of this linker to targeting ligands and E3 ligase ligands. Furthermore, we present the conceptual framework of PROTAC-mediated protein degradation and the logical workflow for PROTAC synthesis and characterization through diagrams generated using Graphviz (DOT language).

Introduction to this compound

This compound is a chemical compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This trifunctional nature makes it an ideal tool for multi-step, orthogonal chemical syntheses. The Fmoc protecting group offers base-labile protection of the amine, allowing for its selective deprotection under specific reaction conditions. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for amide bond formation with amine-containing molecules.

Physicochemical Properties and Supplier Information

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Chemical Name Fmoc-N-amido-PEG7-acid
CAS Number 1863885-74-8
Molecular Formula C₃₂H₄₅NO₁₁
Molecular Weight 619.7 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in DMF, DMSO, and other polar organic solvents
Storage Store at -20°C, protected from light and moisture

Table 1: Physicochemical Properties of this compound.

A variety of chemical suppliers offer this compound for research and development purposes. It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Supplier
BroadPharm
MedChemExpress
Sigma-Aldrich (Merck)
Chem-Impex
MyBioSource
LabSolutions

Table 2: Selected Suppliers of this compound.

Core Application: Synthesis of PROTACs

The most prominent application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The PEG7 chain of this compound serves as a flexible and hydrophilic linker, the length of which is a critical parameter for optimal ternary complex formation and subsequent protein degradation.

PROTAC Mechanism of Action

The mechanism by which a PROTAC facilitates the degradation of a target protein is a catalytic cycle.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Coupling cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Second Ligand Coupling cluster_step4 Step 4: Purification Linker This compound Coupling1 Amide Coupling (e.g., HATU, DIPEA) Linker->Coupling1 Ligand1 Amine-containing Ligand 1 (POI or E3) Ligand1->Coupling1 Intermediate1 Fmoc-PEG7-Ligand 1 Coupling1->Intermediate1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Intermediate1->Deprotection Intermediate2 H2N-PEG7-Ligand 1 Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Ligand2 Carboxylic acid-containing Ligand 2 (E3 or POI) Ligand2->Coupling2 Final_PROTAC Final PROTAC (Ligand 2-PEG7-Ligand 1) Coupling2->Final_PROTAC Purification Purification (e.g., Preparative HPLC) Final_PROTAC->Purification

An In-depth Technical Guide on the Mechanism of Action of the Fmoc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group's mechanism of action, with a specific focus on its application in polyethylene glycol (PEG) linkers. This combination of technologies is pivotal in modern drug development, bioconjugation, and peptide synthesis, enabling the creation of advanced therapeutic and diagnostic agents.

The Fmoc Protecting Group: A Cornerstone of Modern Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in organic synthesis, most notably in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability under acidic conditions and its facile removal with mild bases, which allows for orthogonal protection strategies in complex molecule synthesis.[1]

The primary function of the Fmoc group is to temporarily block a primary or secondary amine to prevent its participation in a subsequent chemical reaction. The protection is typically achieved by reacting the amine with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][3]

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent. In the case of Fmoc-Cl, this results in the formation of a carbamate and the liberation of hydrochloric acid, which is neutralized by the base present in the reaction mixture.[3] Fmoc-OSu is often preferred due to its higher stability and the reduced risk of side reactions.[3]

The removal of the Fmoc group is the key to its utility and proceeds via a β-elimination mechanism initiated by a base.[4][5] This process is typically carried out using a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][6]

The deprotection mechanism occurs in two main steps:

  • Proton Abstraction: A base removes the acidic proton at the C9 position of the fluorene ring.[5][6] The electron-withdrawing nature of the fluorene system makes this proton susceptible to abstraction.[5][7]

  • β-Elimination: The resulting carbanion is unstable and undergoes elimination, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and a carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide.[2][4]

The liberated dibenzofulvene is a reactive electrophile that can undergo side reactions with the newly deprotected amine.[4] To prevent this, the deprotection reagent, typically a secondary amine like piperidine, also acts as a scavenger, trapping the DBF to form a stable adduct.[5][6]

The Role of PEG Linkers in Bioconjugation and Drug Delivery

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene oxide units.[8] In the context of drug development and bioconjugation, PEG linkers are used to connect different molecular entities, such as a peptide and a drug molecule. The incorporation of PEG linkers offers several significant advantages:

  • Enhanced Solubility: PEG is highly hydrophilic and can significantly improve the solubility of hydrophobic molecules in aqueous environments.[9][10]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of a molecule, reducing its renal clearance and extending its circulation half-life.[9][10]

  • Reduced Immunogenicity: The hydrophilic shield provided by PEG can mask epitopes on a therapeutic molecule, reducing its recognition by the immune system.[8][10]

  • Controlled Drug Release: Specific cleavable sites can be incorporated into the PEG linker to enable the controlled release of a drug at the target site.[9]

The Synergy of Fmoc and PEG Linkers in Synthesis

In the synthesis of complex biomolecules and drug conjugates, Fmoc-protected PEG linkers are invaluable reagents. These linkers are bifunctional, possessing an Fmoc-protected amine at one terminus and a reactive group (e.g., a carboxylic acid, NHS ester, or alkyne) at the other.[11][12] This allows for the sequential and controlled assembly of different molecular components.

The mechanism of action of the Fmoc group itself is not altered by the presence of the PEG chain. The protection and deprotection steps follow the same chemical principles as described above. The PEG linker is a stable and largely inert component during these steps. The primary role of the Fmoc group in this context is to enable the selective deprotection of an amine on the PEG linker, which can then be used for further conjugation, for instance, in the elongation of a peptide chain during SPPS.[13]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following table summarizes quantitative data on the kinetics of Fmoc removal.

ReagentConcentrationDeprotection TimeExtent of Fmoc RemovalReference(s)
Piperidine1% (v/v) in DMF5 min49.6%[14]
Piperidine2% (v/v) in DMF5 min87.9%[14]
Piperidine5% (v/v) in DMF3 min>99%[14][15]
Piperidine20% (v/v) in DMF3 min>99%[14][15]
4-Methylpiperidine (4MP)20% (v/v) in DMF10 minEfficient[6][16]
Piperazine (PZ)10% (w/v) in 9:1 DMF/ethanol10 minEfficient, but slower than piperidine at shorter times[6][16]
Sodium Hydroxide (NaOH)0.25 M in 1:1 methanol/water~20 minComplete[17]

Note: The efficiency of deprotection can be sequence-dependent in peptide synthesis.

Experimental Protocols

This protocol describes a general procedure for the protection of an amine using Fmoc-OSu.

  • Dissolution: Dissolve the amine-containing compound in a suitable solvent, such as a 2:1 mixture of THF and saturated aqueous sodium bicarbonate.[3]

  • Addition of Fmoc Reagent: Add a slight excess (e.g., 1.05 equivalents) of Fmoc-OSu to the solution.[3]

  • Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 16 hours).[3]

  • Workup: Dilute the reaction with water and adjust the pH to 9 with saturated aqueous sodium bicarbonate. Extract with an organic solvent like diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 1 with 1 M HCl and extract the Fmoc-protected product with an organic solvent.[3]

  • Purification: Dry the organic phase, evaporate the solvent, and purify the product by a suitable method such as silica gel chromatography.

This protocol outlines the standard procedure for Fmoc deprotection on a solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[18]

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin.[18][19]

  • Agitation: Agitate the mixture at room temperature for a specified time, typically 5-20 minutes. A common procedure is to perform two treatments of 5-10 minutes each.[18]

  • Draining: Drain the deprotection solution from the resin.[18]

  • Washing: Thoroughly wash the resin with DMF (e.g., 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[18]

Visualizing the Mechanisms and Workflows

Fmoc_Protection_Mechanism Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Fmoc_Cl Fmoc-Cl Fmoc_Cl->Intermediate Base Base (e.g., NaHCO3) Salt Salt Base->Salt Fmoc_Amine Fmoc-Protected Amine (Fmoc-NH-R) Intermediate->Fmoc_Amine Collapse HCl HCl Intermediate->HCl HCl->Salt

Caption: Mechanism of Fmoc protection of an amine using Fmoc-Cl.

Fmoc_Deprotection_Mechanism Fmoc_Amine Fmoc-Protected Amine Carbanion Fluorenyl Carbanion Fmoc_Amine->Carbanion Proton Abstraction Base Base (e.g., Piperidine) Base->Carbanion DBF_Adduct DBF-Piperidine Adduct Base->DBF_Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Carbamic_Acid Carbamic Acid Carbanion->Carbamic_Acid DBF->DBF_Adduct Scavenging Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

SPPS_Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect1 Add 20% Piperidine in DMF swell->deprotect1 agitate1 Agitate (5-10 min) deprotect1->agitate1 drain1 Drain Solution agitate1->drain1 deprotect2 Add fresh 20% Piperidine in DMF drain1->deprotect2 Repeat Deprotection agitate2 Agitate (5-10 min) deprotect2->agitate2 drain2 Drain Solution agitate2->drain2 wash Wash Resin with DMF (5-7x) drain2->wash end End: H2N-Peptide-Resin wash->end

Caption: General workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Fmoc_PEG_Linker_Synthesis_Logic start Start: Solid Support couple_aa1 Couple First Fmoc-Amino Acid start->couple_aa1 deprotect_aa1 Fmoc Deprotection (Piperidine/DMF) couple_aa1->deprotect_aa1 couple_peg Couple Fmoc-PEG-Linker deprotect_aa1->couple_peg deprotect_peg Fmoc Deprotection of PEG Linker couple_peg->deprotect_peg couple_aa2 Couple Next Fmoc-Amino Acid deprotect_peg->couple_aa2 repeat Repeat Deprotection and Coupling for Peptide Elongation couple_aa2->repeat cleave Cleave Peptide-PEG Conjugate from Resin repeat->cleave end End: Purified Peptide-PEG Conjugate cleave->end

Caption: Logical workflow for the synthesis of a peptide-PEG conjugate using an Fmoc-PEG linker.

References

Fmoc-N-PEG7-acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG7-acid is a discrete polyethylene glycol (dPEG®) linker widely utilized in bioconjugation, peptide synthesis, and the development of complex drug delivery systems. Its monodisperse nature, hydrophilicity, and bifunctional architecture—offering a base-labile Fmoc-protected amine and a reactive carboxylic acid—make it a valuable tool for precisely engineering novel therapeutics. The stability of this linker is paramount to ensure the integrity, purity, and efficacy of the final conjugate. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its assessment.

Physicochemical Properties

PropertyValue
Molecular Formula C₃₂H₄₅NO₁₁
Molecular Weight 619.7 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in a wide range of organic solvents (e.g., DMF, NMP, DCM) and aqueous buffers.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the stability and prevent the degradation of this compound.

Storage Conditions: For long-term storage, it is recommended to store this compound as a solid under the following conditions:

  • Temperature: -20°C to -80°C.

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protected from light.

For short-term storage of solutions, it is advisable to:

  • Prepare fresh solutions for each use.

  • If necessary, store aliquoted solutions at -20°C to -80°C to avoid repeated freeze-thaw cycles.

  • For immediate use, solutions can be kept at 4°C for a few days.

Handling:

  • When handling the solid compound, avoid the formation of dust and aerosols.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Handle in a well-ventilated area.

Stability Profile

The stability of this compound is primarily influenced by the chemical lability of its two key functional components: the Fmoc protecting group and the polyethylene glycol (PEG) backbone.

Fmoc Group Stability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. Its stability is highly dependent on pH.

  • Acidic Conditions: The Fmoc group is stable in acidic conditions, which is a cornerstone of its use in orthogonal peptide synthesis strategies.

  • Neutral Conditions: Generally stable at neutral pH.

  • Basic Conditions: The Fmoc group is readily cleaved under basic conditions through a β-elimination mechanism. This reaction is influenced by the strength of the base, its concentration, the solvent, and the temperature. Common bases used for its removal in synthesis, such as piperidine, will efficiently deprotect the amine. Even weaker bases can cause gradual degradation over time.

PEG Linker Stability

The polyethylene glycol chain is generally considered chemically stable. However, under certain conditions, it can undergo degradation.

  • pH Stability: The ether linkages of the PEG backbone are stable to hydrolysis within a pH range of approximately 4.0 to 8.5. Prolonged exposure to strong acids or bases can lead to slow degradation of the PEG chain.

  • Oxidative Stability: The PEG chain is susceptible to oxidative degradation. This can be accelerated by exposure to light, elevated temperatures, and the presence of transition metal ions.

Quantitative Stability Data Summary

The following tables summarize the expected stability of this compound based on the known stability of its constituent parts. It is important to note that empirical stability studies for your specific application and buffer conditions are always recommended.

Table 1: pH Stability of this compound in Aqueous Solution

pH RangeFmoc Group StabilityPEG Linker StabilityOverall Stability Recommendation
< 4.0HighModerate to Low (potential for slow hydrolysis over time)Suitable for short-term use; long-term storage not recommended.
4.0 - 7.0HighHighOptimal for use and short- to mid-term storage in solution.
7.0 - 8.5Moderate (risk of slow deprotection)HighSuitable for short-term use; be aware of potential for gradual Fmoc cleavage.
> 8.5Low (rapid deprotection)Moderate to Low (potential for slow degradation over time)Not recommended for storage or use where Fmoc protection is required.

Table 2: Temperature Stability of this compound

TemperatureFormStabilityRecommendation
-80°C to -20°CSolid, DesiccatedVery HighRecommended for long-term storage.
4°CSolid, DesiccatedHighSuitable for short- to mid-term storage.
Room TemperatureSolidModerateNot recommended for long-term storage due to potential for slow degradation.
-80°C to -20°CSolutionHighSuitable for long-term storage of stock solutions (aliquoted).
4°CSolutionModerateSuitable for short-term storage (days).
Room TemperatureSolutionLowRecommended for immediate use only (hours).

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.

Potential Degradation Pathways of this compound cluster_main cluster_degradation Fmoc_PEG_Acid This compound Deprotected_PEG_Acid H2N-PEG7-acid Fmoc_PEG_Acid->Deprotected_PEG_Acid Base-catalyzed β-elimination Dibenzofulvene Dibenzofulvene Adduct Fmoc_PEG_Acid->Dibenzofulvene Base-catalyzed β-elimination Hydrolyzed_PEG Shorter PEG Fragments Fmoc_PEG_Acid->Hydrolyzed_PEG Acid Hydrolysis Oxidized_PEG Oxidized PEG Derivatives (aldehydes, carboxylates) Fmoc_PEG_Acid->Oxidized_PEG Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring its degradation over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Degradation can be monitored by the decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential degradation products.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as acetonitrile or methanol.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+H]⁺, [M+Na]⁺). Degradation products, such as the deprotected H2N-PEG7-acid, will have a lower molecular weight.

Experimental Workflow for Stability Assessment

Experimental Workflow for Stability Assessment cluster_workflow start Prepare this compound solutions in relevant buffers stress Incubate samples under various stress conditions (e.g., different pH, temp.) start->stress sample Withdraw aliquots at defined time points stress->sample analyze Analyze samples by RP-HPLC-UV and LC-MS sample->analyze data Quantify remaining This compound and identify degradation products analyze->data end Determine degradation kinetics and stability profile data->end

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a robust linker when stored and handled correctly. Its primary liabilities are the base-sensitivity of the Fmoc group and the potential for oxidative and acid-catalyzed degradation of the PEG chain. For optimal stability, the compound should be stored as a solid at low temperatures (-20°C to -80°C), protected from light and moisture. When working with solutions, it is crucial to consider the pH and to use freshly prepared solutions whenever possible. By adhering to these guidelines and employing the analytical methods described, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their drug development and bioconjugation endeavors.

Methodological & Application

Application Notes and Protocols for Fmoc-N-PEG7-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG7-acid is a valuable reagent for the targeted modification of synthetic peptides. It incorporates a hydrophilic seven-unit polyethylene glycol (PEG) spacer, offering a strategic approach to enhance the physicochemical and pharmacological properties of peptides. The incorporation of this discrete PEG linker, a process known as PEGylation, can significantly improve a peptide's therapeutic potential by increasing its aqueous solubility, extending its in vivo half-life, and reducing its immunogenicity and susceptibility to proteolytic degradation.[1][2][3]

These application notes provide detailed protocols and technical guidance for the efficient use of this compound in solid-phase peptide synthesis (SPPS) using standard Fmoc/tBu chemistry.

Key Applications and Advantages

The use of this compound in peptide synthesis offers several key advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides, facilitating their purification and formulation.[4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the peptide, which reduces renal clearance and prolongs its circulation time in the body.[1][2][5] This can lead to a longer therapeutic window and less frequent dosing.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing the likelihood of an immune response.[1][2]

  • Increased Proteolytic Resistance: The steric hindrance provided by the PEG linker can protect the peptide backbone from degradation by proteases.[6]

  • Controlled Introduction of a Spacer: this compound allows for the precise insertion of a flexible, hydrophilic spacer at the N-terminus or within the peptide sequence.[7]

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies.[8][9][10] The synthesis is typically performed on a solid support resin, such as Wang, Rink Amide, or 2-chlorotrityl resin.[11]

Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the free N-terminus of a peptide that has been assembled on a solid support.

Workflow for N-Terminal PEGylation

G cluster_synthesis Peptide Chain Elongation cluster_pegylation N-Terminal PEGylation cluster_final Final Steps Assemble Peptide 1. Assemble peptide sequence on solid support using standard Fmoc-SPPS Fmoc Deprotection 2. Remove N-terminal Fmoc group (20% piperidine in DMF) Assemble Peptide->Fmoc Deprotection Wash Resin_1 3. Wash resin (DMF, DCM) Fmoc Deprotection->Wash Resin_1 Activate PEG 4. Pre-activate this compound (e.g., with HBTU/DIPEA in DMF) Wash Resin_1->Activate PEG Couple PEG 5. Couple activated PEG-acid to the peptide-resin Activate PEG->Couple PEG Wash Resin_2 6. Wash resin (DMF, DCM) Couple PEG->Wash Resin_2 Kaiser Test 7. Perform Kaiser test to confirm coupling completion Wash Resin_2->Kaiser Test Final Deprotection 8. Remove Fmoc group from PEG linker (optional, if further elongation is desired) Kaiser Test->Final Deprotection Cleavage 9. Cleave peptide from resin and remove side-chain protecting groups (e.g., TFA cocktail) Final Deprotection->Cleavage Purification 10. Purify PEGylated peptide (e.g., RP-HPLC) Cleavage->Purification

Caption: Workflow for N-terminal PEGylation using this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling agent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • N-Terminal Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (1.5-3.0 equivalents relative to the resin loading) and the coupling agent (e.g., HBTU, 1.5-3.0 equivalents) in DMF.

    • Add DIPEA (3.0-6.0 equivalents) to the solution and vortex briefly. Pre-activation time should be minimal (1-2 minutes).

  • Coupling Reaction:

    • Add the activated this compound solution to the washed peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored for completion.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Final Fmoc Deprotection (Optional): If further amino acids are to be added after the PEG linker, remove the Fmoc group from the PEG linker using the deprotection procedure described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data: Reagent Stoichiometry

The following table provides typical molar equivalents for the coupling of this compound. The exact amounts may need to be optimized based on the specific peptide sequence and resin.

ReagentMolar Equivalents (relative to resin loading)
This compound1.5 - 3.0
Coupling Agent (HBTU/HATU)1.5 - 3.0
Base (DIPEA)3.0 - 6.0

Visualization of the PEGylation Concept

The following diagram illustrates the conceptual advantage of PEGylating a therapeutic peptide.

G cluster_unmodified Unmodified Therapeutic Peptide cluster_modified PEGylated Therapeutic Peptide Peptide_U Therapeutic Peptide Receptor_U Target Receptor Peptide_U->Receptor_U Binding & Activity Kidney_U Renal Clearance Peptide_U->Kidney_U Rapid Excretion Protease_U Protease Protease_U->Peptide_U Degradation Peptide_M Therapeutic Peptide Receptor_M Target Receptor Peptide_M->Receptor_M Binding & Activity PEG PEG7 Linker PEG->Peptide_M Kidney_M Renal Clearance PEG->Kidney_M Reduced Excretion Protease_M Protease Protease_M->PEG Steric Hindrance

References

Protocol for Fmoc Deprotection of PEGylated Compounds: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) deprotection of polyethylene glycol (PEG)ylated compounds. It includes detailed protocols for both solution-phase and solid-phase synthesis, considerations for optimizing reaction conditions, and methods for purification and analysis.

Introduction

The conjugation of polyethylene glycol (PEG) to peptides, proteins, and small molecules is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. The Fmoc protecting group is frequently employed to temporarily block the primary or secondary amine functional groups during chemical synthesis. Its removal, or deprotection, is a critical step that requires careful optimization to ensure high yields and purity of the final PEGylated product. This protocol outlines standard and alternative methods for efficient Fmoc deprotection of PEGylated compounds.

Key Considerations for PEGylated Compounds

Several factors must be considered when performing Fmoc deprotection on PEGylated substrates due to the unique properties of the PEG moiety:

  • Solubility: The solubility of the PEGylated compound is a primary determinant for solvent selection. While N,N-dimethylformamide (DMF) is the most common solvent, highly PEGylated molecules may require solvents like dichloromethane (DCM), N-methylpyrrolidone (NMP), or aqueous mixtures to ensure complete dissolution.[1]

  • Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the access of the deprotection reagent to the Fmoc group. This may necessitate longer reaction times, elevated temperatures, or the use of less sterically hindered bases.[1]

  • Resin Swelling: For solid-phase synthesis, adequate swelling of the PEG-grafted resin is crucial for efficient reagent diffusion and accessibility to the reaction sites.[1]

  • Monitoring the Reaction: The progress of the deprotection can be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[1] High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are also valuable tools for monitoring the reaction and confirming complete deprotection.

Quantitative Data Summary

The following table summarizes common reagents and conditions for Fmoc deprotection of PEGylated compounds. The optimal conditions will vary depending on the specific substrate and should be determined empirically.

Reagent/ConditionConcentration/ValueTypical Reaction TimeNotes
Standard Base
Piperidine in DMF20-50% (v/v)[2][3]5 - 30 minutes[3][4][5]The most common and generally efficient method.
Alternative Bases
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v) in combination with piperidine[6]5 - 15 minutes[6]A stronger, non-nucleophilic base for sterically hindered or difficult sequences.[6]
Piperazine5% (w/v) often with 2% DBU[6][7]VariableA milder alternative to piperidine that can suppress aspartimide formation.[8]
Dipropylamine (DPA)25% (v/v) in DMF[7]~30 minutes[7]Can lead to less adduct formation compared to piperidine.[9]
PyrrolidineNot specifiedVariableAn efficient base for use in less polar solvents.[10]
Alternative Solvents
N-Methylpyrrolidone (NMP)20% Piperidine in NMP[6]10 - 20 minutes[6]More polar than DMF and can improve solvation and deprotection efficiency.[6]
Dichloromethane (DCM)VariableSlower than in DMF or MeCN[1][11]May be necessary for certain highly PEGylated molecules.[1]

Experimental Protocols

Solution-Phase Fmoc Deprotection

This protocol describes a general method for Fmoc deprotection of a PEGylated compound in solution.

Materials:

  • Fmoc-protected PEGylated compound

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent[3]

  • Piperidine[3]

  • Dichloromethane (DCM)[3]

  • Brine solution[1]

  • Anhydrous sodium sulfate[1]

  • Rotary evaporator[1]

Procedure:

  • Dissolve the Fmoc-PEGylated compound in anhydrous DMF.[3]

  • Add piperidine to a final concentration of 20% (v/v).[3]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, dilute the reaction mixture with DCM.[3]

  • Wash the organic layer with a brine solution to remove residual base and water-soluble byproducts.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]

  • Purify the crude product by a suitable method, such as silica gel flash chromatography or preparative HPLC, to obtain the deprotected PEGylated compound.[1][12]

Solid-Phase Fmoc Deprotection

This protocol is suitable for Fmoc deprotection of PEGylated compounds synthesized on a solid support.

Materials:

  • Fmoc-protected PEGylated compound on a solid support (e.g., Rink Amide resin)[1]

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF[1]

  • Washing solvent: High-purity DMF[1]

  • Solid-phase synthesis vessel[1]

  • Shaker or rocker[1]

Procedure:

  • Resin Swelling: Swell the resin-bound PEGylated compound in DMF for at least 30 minutes in the reaction vessel.[1]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate the mixture at room temperature for 5-10 minutes.[1]

  • Drain: Drain the deprotection solution.[1]

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin and agitate for an additional 10-20 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step or cleavage from the support.

Visualizations

Reaction Mechanism

The Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism.

Fmoc_Deprotection_Mechanism Fmoc_PEG Fmoc-NH-PEG Intermediate1 Carbanion Intermediate Fmoc_PEG->Intermediate1 Proton Abstraction Base Base (e.g., Piperidine) Adduct Dibenzofulvene-Base Adduct Base->Adduct Trapping Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene β-Elimination Deprotected_PEG H2N-PEG Dibenzofulvene->Adduct

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Experimental Workflow: Solid-Phase Deprotection

The following diagram illustrates the typical workflow for Fmoc deprotection on a solid support.

Solid_Phase_Workflow start Start: Fmoc-PEG-Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Add 20% Piperidine/DMF (5-10 min) swell->deprotect1 drain1 3. Drain deprotect1->drain1 deprotect2 4. Add fresh 20% Piperidine/DMF (10-20 min) drain1->deprotect2 drain2 5. Drain deprotect2->drain2 wash 6. Wash with DMF (≥5x) drain2->wash end End: H2N-PEG-Resin wash->end

Caption: Workflow for Fmoc deprotection on a solid support.

Troubleshooting

Incomplete deprotection can lead to deletion sequences in peptide synthesis or low yields of the final product. If incomplete deprotection is suspected, consider the following modifications:

  • Extend Deprotection Time: Increase the duration of the deprotection step or perform an additional deprotection cycle with a fresh solution.[6]

  • Use a Stronger Base: For sterically hindered sites, a stronger base cocktail, such as 2% DBU and 20% piperidine in DMF, can enhance deprotection kinetics.[6]

  • Optimize Solvent: Switching to a more polar solvent like NMP can improve solvation and deprotection efficiency.[6]

  • Incorporate Chaotropic Agents: In some cases, adding a low concentration of a chaotropic salt, like guanidinium chloride, can disrupt secondary structures and improve reagent access.[6]

Conclusion

The Fmoc deprotection of PEGylated compounds is a critical step in their synthesis. By carefully selecting the reaction conditions, including the base, solvent, and reaction time, high yields of the deprotected product can be achieved. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully perform this important transformation.

References

Application Notes and Protocols for Fmoc-N-PEG7-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fmoc-N-PEG7-acid in Advanced ADC Design

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This compound is a discrete polyethylene glycol (dPEG®) linker that offers precise control over the linker length and hydrophilicity, making it a valuable tool in modern ADC development.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a seven-unit PEG chain. This structure allows for a controlled, two-step conjugation process. The Fmoc group provides a stable protecting group for the amine, which can be deprotected under basic conditions for subsequent conjugation. The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of an antibody.

The incorporation of a PEG7 spacer offers several key advantages in ADC design:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The hydrophilic PEG7 chain creates a hydration shell around the payload, mitigating these issues and allowing for potentially higher drug-to-antibody ratios (DARs).

  • Improved Pharmacokinetics: The PEG spacer can shield the payload from premature clearance by the reticuloendothelial system, prolonging the ADC's circulation half-life and increasing its accumulation in the tumor.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, reducing the risk of an immune response against the ADC.

  • Defined Spacer Length: The discrete length of the PEG7 linker provides a consistent distance between the antibody and the payload, which can be crucial for optimal biological activity and to avoid steric hindrance.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, illustrative data, and diagrams of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC development.

PropertyValueReference
Molecular Formula C32H45NO11[1]
Molecular Weight 619.7 g/mol [1]
Appearance White to off-white solid powder[2]
Purity Typically ≥95%[3]
Solubility Soluble in DMSO, DMF, and other polar organic solvents. The PEG chain enhances solubility in aqueous media.[4]
Storage -20°C[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the development of an ADC using this compound. These protocols cover the synthesis of the drug-linker conjugate, conjugation to the antibody, and subsequent characterization of the resulting ADC.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a payload containing a primary amine to the carboxylic acid terminus of this compound.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., a derivative of MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction at room temperature for 1-2 hours to form the active NHS ester.

  • Conjugation to Amine-Containing Payload:

    • In a separate vial, dissolve the amine-containing payload (1.5 equivalents) in anhydrous DMF.

    • Add the activated this compound solution to the payload solution.

    • Add DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Fmoc-N-PEG7-drug conjugate by RP-HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Deprotection and Conjugation to Antibody

This protocol details the deprotection of the Fmoc group and subsequent conjugation of the drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Purified Fmoc-N-PEG7-drug conjugate

  • 20% Piperidine in DMF

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC and Sulfo-NHS

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-N-PEG7-drug conjugate in 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under vacuum to obtain the deprotected N-PEG7-drug conjugate.

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Activation of the Drug-Linker's Carboxylic Acid:

    • Dissolve the deprotected N-PEG7-drug conjugate in DMSO.

    • Add EDC (5 equivalents) and Sulfo-NHS (5 equivalents) to activate the terminal carboxylic acid.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated drug-linker solution dropwise to the antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the conjugation.

    • Incubate for 15 minutes.

  • ADC Purification:

    • Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol outlines key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. The hydrophobicity of the ADC increases with the number of attached hydrophobic payloads.

  • Method:

    • Use a HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Run a gradient from high to low salt concentration to elute the different DAR species.

    • The average DAR is calculated from the peak areas of the different species.

2. In Vitro Cytotoxicity Assay:

  • Principle: This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

  • Method (e.g., MTT or CellTiter-Glo assay):

    • Seed target cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC.

    • Incubate for a defined period (e.g., 72-96 hours).

    • Measure cell viability using a suitable reagent.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

3. In Vitro Plasma Stability Assay:

  • Principle: This assay evaluates the stability of the ADC in plasma, measuring the premature release of the payload.

  • Method:

    • Incubate the ADC in human plasma at 37°C over a time course (e.g., 0, 1, 3, 7 days).

    • At each time point, capture the ADC using an anti-human IgG antibody.

    • Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.

Illustrative Quantitative Data

Disclaimer: The following tables present illustrative data based on typical results observed for PEGylated ADCs. Specific experimental outcomes for an ADC using this compound will depend on the specific antibody, payload, and experimental conditions.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Characterization

ADC BatchAverage DAR (by HIC-HPLC)% Unconjugated Antibody% DAR=2% DAR=4% DAR=6% DAR=8
ADC-PEG7-A 3.852545205
ADC-PEG7-B 4.142248224

Table 2: Illustrative In Vitro Cytotoxicity (IC50) Data

Cell LineTarget Antigen ExpressionADC-PEG7-Payload IC50 (nM)Naked Antibody IC50 (nM)Free Payload IC50 (nM)
SK-BR-3 (Breast Cancer) High HER20.5>10000.01
NCI-N87 (Gastric Cancer) High HER20.8>10000.01
MCF-7 (Breast Cancer) Low HER2>100>10000.02
MDA-MB-231 (Breast Cancer) HER2 Negative>100>10000.02

Table 3: Illustrative In Vitro Plasma Stability

Time (Days)Average DAR (ADC-PEG7)% Payload Remaining
0 4.0100%
1 3.997.5%
3 3.895.0%
7 3.690.0%

Table 4: Illustrative In Vivo Efficacy in a Xenograft Model (e.g., HER2-positive NCI-N87 gastric cancer)

Treatment GroupDose (mg/kg)Mean Tumor Volume Change (%) at Day 21
Vehicle Control -+850%
Naked Antibody 10+450%
ADC-PEG7-Payload 3-75% (Tumor Regression)
ADC-PEG7-Payload 1-20% (Tumor Growth Inhibition)

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The efficacy of an ADC is dependent on the mechanism of action of its payload. For many ADCs, the payload is a potent cytotoxic agent that disrupts critical cellular processes. Below are diagrams of two common pathways targeted by ADC payloads.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Antibody-Drug Conjugate Antibody-Drug Conjugate HER2 HER2 Antibody-Drug Conjugate->HER2 Binding Lysosome Lysosome Antibody-Drug Conjugate->Lysosome Internalization HER3 HER3 HER2->HER3 Heterodimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Growth Growth ERK->Growth Payload Payload Lysosome->Payload Payload Release

Caption: HER2 Signaling Pathway and ADC Internalization.

Tubulin_Inhibitor_Mechanism cluster_payload Payload Action cluster_cell_cycle Cell Cycle Progression MMAE MMAE Payload Tubulin α/β-Tubulin Dimers MMAE->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disruption G2M_Phase G2/M Phase MitoticSpindle->G2M_Phase Arrest at CellDivision Cell Division G2M_Phase->CellDivision Blockage Apoptosis Apoptosis G2M_Phase->Apoptosis Induction of

Caption: Mechanism of Action of a Tubulin Inhibitor Payload (MMAE).

Experimental Workflows

The following diagrams illustrate the general workflows for ADC development and characterization.

ADC_Development_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_preclinical Preclinical Evaluation DrugLinker 1. Drug-Linker Synthesis (this compound + Payload) Conjugation 2. Conjugation to Antibody DrugLinker->Conjugation Purification 3. ADC Purification (SEC) Conjugation->Purification DAR 4. DAR Analysis (HIC-HPLC) Purification->DAR Purity 5. Purity & Aggregation (SEC) Purification->Purity InVitro 6. In Vitro Cytotoxicity DAR->InVitro Purity->InVitro Stability 7. Plasma Stability InVitro->Stability InVivo 8. In Vivo Efficacy (Xenograft Model) Stability->InVivo Tox 9. Toxicology Studies InVivo->Tox

Caption: General Workflow for ADC Development.

Logical_Relationship_Workflow cluster_linker_payload Linker and Payload Selection cluster_characterization ADC Characterization Start Start: Select Target and Antibody Linker This compound (Hydrophilic Linker) Start->Linker Payload Cytotoxic Payload (e.g., MMAE) Start->Payload Conjugation Conjugation Strategy (Lysine-based) Linker->Conjugation Payload->Conjugation DAR DAR Optimization (Target DAR ~4) Conjugation->DAR Stability Stability Assessment (High Plasma Stability) DAR->Stability Potency In Vitro Potency (High Cytotoxicity) Stability->Potency InVivo In Vivo Efficacy (Tumor Regression) Potency->InVivo End Lead Candidate InVivo->End

References

Applications of Fmoc-N-PEG7-acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG7-acid is a versatile, heterobifunctional linker molecule integral to the advancement of modern drug delivery systems. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete seven-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid, offers a sophisticated toolkit for the covalent conjugation of therapeutic agents. The discrete PEG7 spacer enhances aqueous solubility and improves the pharmacokinetic profile of conjugated molecules, a critical feature for overcoming the challenges associated with hydrophobic drug candidates.[1] The orthogonal nature of the Fmoc-protected amine and the carboxylic acid allows for controlled, sequential conjugation, making it an ideal component in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and advanced hydrogel-based delivery platforms.[2][3]

These application notes provide a detailed overview of the strategic use of this compound in these key areas, complete with experimental protocols and representative data to guide researchers in harnessing its full potential.

Application in Antibody-Drug Conjugates (ADCs)

The incorporation of a hydrophilic PEG linker like this compound in ADC design is a proven strategy to enhance the therapeutic index.[4] It mitigates the aggregation often caused by hydrophobic payloads and allows for a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.[1] The defined length of the PEG7 chain provides a balance between improved solubility and maintaining efficient tumor penetration.[5]

Quantitative Data Summary: ADC Properties

The following tables summarize representative data for ADCs constructed with short PEG linkers, illustrating the impact on physicochemical properties and in vitro efficacy.

Table 1: Physicochemical Properties of ADCs with Short PEG Linkers

PropertyADC without PEG LinkerADC with Short PEG Linker (e.g., PEG4, PEG7)Rationale
Solubility Low (especially with hydrophobic payloads)HighThe hydrophilic PEG chain creates a hydration shell, increasing water solubility.
Aggregation High propensitySignificantly reducedPEG provides steric hindrance and masks hydrophobic regions, preventing intermolecular interactions.
Drug-to-Antibody Ratio (DAR) Limited to 2-4 to avoid aggregationHigher DAR (e.g., 8) achievableImproved solubility allows for the attachment of more drug molecules without compromising stability.

Table 2: In Vitro Cytotoxicity of Representative PEGylated ADCs

ADC ConstructCell LineIC50 (ng/mL)Reference
Trastuzumab-vc-MMAE (No PEG)SK-BR-3 (HER2+)10-50[6]
Trastuzumab-SMCC-DM1 (No PEG)SK-BR-3 (HER2+)50-150[6]
Affibody-PEG4k-MMAENCI-N87 (HER2+)31.9 nM[7]
Affibody-PEG10k-MMAENCI-N87 (HER2+)111.3 nM[7]

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. The data presented is for illustrative purposes.

Experimental Protocol: Synthesis of an ADC using this compound

This protocol outlines a two-step process for conjugating a cytotoxic payload containing a primary amine to the lysine residues of a monoclonal antibody using this compound.

Step 1: Synthesis of Payload-Linker Conjugate

  • Activation of this compound:

    • Dissolve this compound (1.1 equivalents), N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and N-Hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous Dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours to form the NHS ester of the linker.

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

    • Add the activated this compound solution to the payload solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Purify the Fmoc-N-PEG7-Payload conjugate by reverse-phase HPLC.

Step 2: Fmoc Deprotection and Antibody Conjugation

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-N-PEG7-Payload in DMF.

    • Add a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure to yield the deprotected H2N-PEG7-Payload.

  • Antibody Conjugation:

    • Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

    • Activate the carboxylic acid of the H2N-PEG7-Payload using EDC (10-fold molar excess) and Sulfo-NHS (10-fold molar excess) in an aqueous-organic solvent mixture for 15 minutes at room temperature.

    • Add the activated payload-linker solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature.

  • Purification and Characterization:

    • Quench the reaction by adding an excess of a quenching solution (e.g., 1 M Tris buffer, pH 8.0).

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other reagents.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[8]

Visualization of ADC Synthesis and Mechanism

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload-Linker Synthesis cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Antibody Conjugation Payload-NH2 Amine-containing Payload Conjugate_Payload Conjugate to Payload Payload-NH2->Conjugate_Payload Fmoc-PEG7-COOH This compound Activate_Linker Activate Carboxylic Acid (DCC/NHS) Fmoc-PEG7-COOH->Activate_Linker Activate_Linker->Conjugate_Payload Fmoc-PEG7-Payload Fmoc-PEG7-Payload Conjugate_Payload->Fmoc-PEG7-Payload Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc-PEG7-Payload->Deprotection H2N-PEG7-Payload H2N-PEG7-Payload Deprotection->H2N-PEG7-Payload Activate_PayloadLinker Activate Carboxylic Acid (EDC/Sulfo-NHS) H2N-PEG7-Payload->Activate_PayloadLinker mAb Monoclonal Antibody (mAb-Lys) Conjugate_mAb Conjugate to mAb mAb->Conjugate_mAb Activate_PayloadLinker->Conjugate_mAb ADC ADC (mAb-Lys-PEG7-Payload) Conjugate_mAb->ADC H2N-PEG7-Payload_ref->Activate_PayloadLinker

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism ADC_circ ADC in Circulation (Stable) Binding Binding to Surface Antigen ADC_circ->Binding Target_Cell Target Cancer Cell (Antigen-Positive) Target_Cell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Proteolytic Degradation of Antibody & Linker Lysosome->Release Payload Released Payload (e.g., MMAE) Release->Payload Apoptosis Microtubule Disruption & Apoptosis Payload->Apoptosis

Caption: General mechanism of action for an ADC.

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[9][10] The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[11] this compound, with its defined length and hydrophilicity, serves as an excellent building block for PROTAC synthesis, allowing for the systematic optimization of linker length to achieve potent and selective protein degradation.[12][13]

Quantitative Data Summary: PROTAC Efficacy

The efficacy of a PROTAC is typically measured by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation level). The optimal linker length is highly dependent on the specific POI and E3 ligase pair.

Table 3: Representative Data on the Effect of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4CRBNShort Alkyl>1000<20[11]
BRD4CRBNPEG41.6>95[11]
BRD4CRBNPEG63.2>95[11]
BTKCRBNPEG38~90[14]
BTKCRBNPEG51>98[14]

Note: This data is illustrative and highlights the general trend that linker length significantly impacts PROTAC potency.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol describes the synthesis of a PROTAC by sequentially coupling a POI ligand and an E3 ligase ligand to the this compound linker.

  • Coupling of POI Ligand:

    • Activate the carboxylic acid of a POI ligand (1.0 equivalent) using a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents) in anhydrous DMF.

    • In a separate flask, deprotect the Fmoc group from this compound (1.2 equivalents) using 20% piperidine in DMF. Concentrate to dryness to obtain H2N-PEG7-COOH.

    • Add the deprotected linker to the activated POI ligand solution and stir at room temperature overnight.

    • Purify the POI-PEG7-COOH intermediate by preparative HPLC.

  • Coupling of E3 Ligase Ligand:

    • Activate the carboxylic acid of the purified POI-PEG7-COOH intermediate (1.0 equivalent) with HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

    • Add the amine-containing E3 ligase ligand (1.2 equivalents) to the reaction mixture.

    • Stir at room temperature overnight.

  • Purification and Characterization:

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Visualization of PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Molecule (POI Ligand-Linker-E3 Ligand) Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Degradation Proteasomal Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The ubiquitin-proteasome pathway in PROTAC-mediated degradation.[15]

Application in Hydrogel Drug Delivery Systems

Fmoc-functionalized amino acids and peptides are known to self-assemble into nanofibrous hydrogels, which can serve as depots for the sustained release of therapeutic agents.[16] The aromatic Fmoc group drives self-assembly through π-π stacking, while the PEG7 chain of this compound enhances the hydrophilicity and biocompatibility of the resulting hydrogel. These hydrogels can encapsulate both small molecule drugs and biologics, with release kinetics governed by diffusion through the hydrogel matrix.[17]

Quantitative Data Summary: Hydrogel Properties

The properties of Fmoc-based hydrogels can be tuned by altering the concentration of the gelator and the environmental conditions.

Table 4: Properties of Representative Fmoc-Based Hydrogels

Gelator SystemCritical Gelation Concentration (% w/v)Storage Modulus (G') (Pa)Drug Release ProfileReference
Fmoc-Phenylalanine0.1~1,000Diffusion-controlled[16]
Fmoc-FF/PEGDA (1/1)~0.5~2,000Sustained release[16]
Fmoc-FRGD0.5Not reportedGradual degradation and release over 60 days[18]
Fmoc-F-Glc-RGD1.0Not reportedLinear degradation and release over 60 days[19]

Note: Data is for analogous Fmoc-peptide and Fmoc-peptide/PEG hydrogels and serves as a guide for designing systems with this compound.

Experimental Protocol: Preparation and Characterization of a Drug-Loaded Hydrogel

This protocol describes the formation of a drug-loaded hydrogel using this compound via a solvent-switch method.

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 50 mg/mL) in an organic solvent such as Dimethyl Sulfoxide (DMSO).

    • For loading a hydrophobic drug, dissolve the drug in the this compound/DMSO stock solution.

  • Hydrogel Formation:

    • To trigger self-assembly and gelation, dilute the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically 0.5 - 2.0% w/v).

    • For loading a hydrophilic drug, dissolve the drug in the aqueous buffer before adding the DMSO stock solution.

    • Allow the solution to stand undisturbed at room temperature until a stable, self-supporting hydrogel is formed.

  • Characterization of the Hydrogel:

    • Rheology: Perform oscillatory rheology to determine the storage modulus (G') and loss modulus (G''), which indicate the stiffness and viscoelastic properties of the hydrogel.

    • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the nanofibrous network structure of the hydrogel.

  • In Vitro Drug Release Study:

    • Place a known amount of the drug-loaded hydrogel in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a known volume of release buffer (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

    • At predetermined time points, withdraw aliquots of the release buffer and replace with fresh buffer to maintain sink conditions.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Plot the cumulative drug release as a function of time to determine the release kinetics.

Visualization of Hydrogel Formation and Drug Release

Hydrogel_Formation Fmoc_Monomer This compound in DMSO Aqueous_Buffer Addition to Aqueous Buffer (PBS) Fmoc_Monomer->Aqueous_Buffer Self_Assembly Self-Assembly (π-π stacking, H-bonding) Nanofibers Nanofiber Formation Self_Assembly->Nanofibers Hydrogel 3D Hydrogel Network (Drug Entrapment) Nanofibers->Hydrogel Aqueous_Buffer->Self_Assembly

Caption: Self-assembly mechanism of this compound into a hydrogel.

Conclusion

This compound is a powerful and versatile tool in the field of drug delivery. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonal reactive groups, enables the precise engineering of sophisticated therapeutic constructs. The applications detailed in these notes for ADCs, PROTACs, and hydrogels demonstrate its potential to improve the efficacy, safety, and pharmacokinetic properties of a wide range of therapeutic agents. The provided protocols and representative data serve as a foundation for researchers to design and develop novel and effective drug delivery systems.

References

Application Notes and Protocols for Bioconjugation using Fmoc-N-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG7-acid is a high-purity, heterobifunctional PEG linker that is instrumental in the field of bioconjugation.[1][2][3] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, offers a versatile platform for the precise engineering of complex biomolecules. The seven-unit polyethylene glycol (PEG) chain enhances the solubility and stability of the resulting conjugates, making it an ideal choice for various applications in drug development and research.[1][3]

The Fmoc protecting group provides an orthogonal handle for selective deprotection under basic conditions, revealing a primary amine for subsequent conjugation.[4] The terminal carboxylic acid can be activated to react efficiently with primary amines on biomolecules, such as the lysine residues of antibodies or the N-terminus of peptides, to form stable amide bonds.[1][3] This allows for a stepwise and controlled approach to the synthesis of well-defined bioconjugates.

Key Applications

Fmoc-N-amido-PEG7-acid is a versatile tool with a broad range of applications in bioconjugation, including:

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the pharmacokinetic profile of ADCs by increasing their solubility and stability.[1] The bifunctional nature of the linker allows for the attachment of a cytotoxic payload to an antibody.

  • Peptide Modification (PEGylation): PEGylation of peptides with Fmoc-N-amido-PEG7-acid can enhance their therapeutic properties by increasing solubility, stability against proteolytic degradation, and in vivo half-life.[3]

  • Nanoparticle Surface Functionalization: This linker can be used to modify the surface of nanoparticles to improve their biocompatibility, reduce non-specific protein binding, and provide a reactive handle for the attachment of targeting ligands or therapeutic agents.[5]

  • PROTACs Synthesis: As a PEG-based linker, it can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

The following tables summarize representative quantitative data for bioconjugation experiments using PEG linkers similar to Fmoc-N-amido-PEG7-acid. This data is intended to provide a general guide, and actual results may vary depending on the specific biomolecule and reaction conditions.

Table 1: Representative Data for Peptide Modification with Amino-PEG7-Acid [3]

Peptide TargetMolar Ratio (Peptide:Linker)Coupling ReagentsReaction Time (h)Estimated Conjugation Yield (%)
Peptide A (N-terminal)1:3EDC, Sulfo-NHS470-85
Peptide B (Lysine side-chain)1:5HATU, DIPEA265-80
Peptide C (C-terminal)1:4EDC, HOBt660-75

Table 2: Typical Purity of Amino-PEG7-Acid Modified Peptides after Purification [3]

Purification MethodCrude Purity (%)Purity after Purification (%)
Reversed-Phase HPLC (RP-HPLC)40-60>95
Size-Exclusion Chromatography (SEC)40-60>90

Table 3: Illustrative Effects of Amino-PEG7-Acid Modification on Peptide Properties [3]

PeptidePropertyBefore ModificationAfter Modification with Amino-PEG7-Acid
Hydrophobic Peptide XAqueous SolubilityLow (<0.1 mg/mL)Moderate (1-2 mg/mL)
Protease-sensitive Peptide YStability in Serum (t½)< 10 minutes30-60 minutes

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a two-step process for conjugating a drug to an antibody using Fmoc-N-amido-PEG7-acid.

Step 1: Activation of Fmoc-N-amido-PEG7-acid and Conjugation to Drug

  • Activation of Carboxylic Acid:

    • Dissolve Fmoc-N-amido-PEG7-acid (1.2 equivalents) in anhydrous Dimethylformamide (DMF).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and N-hydroxysulfosuccinimide (Sulfo-NHS) (1.2 equivalents).

    • Stir the reaction at room temperature for 1-2 hours to form the active NHS ester.

  • Conjugation to Amine-Containing Drug:

    • Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.

    • Add the activated Fmoc-N-amido-PEG7-acid solution to the drug solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the Fmoc-PEG7-drug conjugate by reverse-phase HPLC.

Step 2: Fmoc Deprotection and Conjugation to Antibody

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-PEG7-drug conjugate in DMF.

    • Add 20% piperidine in DMF and incubate for 30 minutes at room temperature.

    • Purify the deprotected H2N-PEG7-drug conjugate by reverse-phase HPLC.

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody (mAb) into a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.

  • Conjugation to Antibody:

    • The carboxylic acid of a payload can be activated and conjugated to the deprotected amine of the linker, or if the payload was attached via its amine, the free carboxylic acid of the PEG linker can be activated with EDC/Sulfo-NHS and then reacted with the lysine residues of the antibody.

    • For the latter, dissolve the purified H2N-PEG7-drug conjugate in the reaction buffer.

    • Add EDC (5 equivalents) and Sulfo-NHS (5 equivalents) to activate the carboxylic acid.

    • Add the activated linker-drug to the antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other reagents.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation Fmoc_PEG7_Acid Fmoc-N-amido-PEG7-acid Activate_Linker Activate Carboxylic Acid (EDC, Sulfo-NHS) Fmoc_PEG7_Acid->Activate_Linker Conjugate_to_Drug Conjugate to Drug Activate_Linker->Conjugate_to_Drug Drug Amine-containing Drug Drug->Conjugate_to_Drug Purify_Linker_Drug Purify Fmoc-PEG7-Drug (RP-HPLC) Conjugate_to_Drug->Purify_Linker_Drug Purified_Linker_Drug Purified Fmoc-PEG7-Drug Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Conjugate_to_Antibody Conjugate to Antibody Fmoc_Deprotection->Conjugate_to_Antibody Purified_Linker_Drug->Fmoc_Deprotection Antibody Monoclonal Antibody Antibody->Conjugate_to_Antibody Purify_ADC Purify ADC (SEC) Conjugate_to_Antibody->Purify_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protocol 2: N-terminal Peptide Modification

This protocol details the conjugation of Fmoc-N-amido-PEG7-acid to the N-terminal amine of a peptide.

  • Peptide Preparation:

    • Synthesize the peptide on a solid-phase resin using standard Fmoc chemistry, leaving the N-terminal Fmoc group intact.

  • On-Resin Fmoc Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.[6]

    • Wash the resin thoroughly with DMF.

  • Activation of Fmoc-N-amido-PEG7-acid:

    • In a separate vial, dissolve Fmoc-N-amido-PEG7-acid (3 equivalents) in DMF.

    • Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to activate the carboxylic acid.

  • Conjugation to Peptide:

    • Add the activated Fmoc-N-amido-PEG7-acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and Dichloromethane (DCM).

    • Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[6]

  • Purification:

    • Purify the PEGylated peptide by reverse-phase HPLC.

Peptide_Modification_Workflow Start Peptide on Resin (N-terminal Fmoc protected) Deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Conjugation Conjugate to Peptide Deprotection->Conjugation Linker_Activation Activate Fmoc-N-amido-PEG7-acid (HBTU, DIPEA) Linker_Activation->Conjugation Cleavage Cleavage and Deprotection (TFA cocktail) Conjugation->Cleavage Purification Purify PEGylated Peptide (RP-HPLC) Cleavage->Purification End Purified PEGylated Peptide Purification->End

Caption: Workflow for N-terminal peptide modification.

Protocol 3: Nanoparticle Surface Functionalization

This protocol describes the functionalization of amine-modified nanoparticles with Fmoc-N-amido-PEG7-acid.

  • Nanoparticle Preparation:

    • Disperse amine-functionalized nanoparticles in a suitable buffer (e.g., 1X PBS, pH 7.4) to a concentration of 1 mg/mL.

  • Activation of Fmoc-N-amido-PEG7-acid:

    • Dissolve Fmoc-N-amido-PEG7-acid (10-50 fold molar excess to surface amine groups) in an organic solvent miscible with the reaction buffer (e.g., DMSO).

    • Add EDC (1.2 equivalents to the linker) and Sulfo-NHS (1.2 equivalents to the linker).

    • Incubate for 30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Nanoparticles:

    • Add the activated Fmoc-N-amido-PEG7-acid solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the Fmoc-PEGylated nanoparticles by centrifugation or tangential flow filtration to remove unreacted reagents.

    • Wash the nanoparticles three times with deionized water.

  • Fmoc Deprotection (Optional):

    • Resuspend the Fmoc-PEGylated nanoparticles in a 20% piperidine/DMF solution.

    • Incubate for 30 minutes at room temperature.

    • Purify the amine-PEGylated nanoparticles by centrifugation, washing with DMF and then water.

Nanoparticle_Functionalization_Workflow Start Amine-Functionalized Nanoparticles Conjugation Conjugate to Nanoparticles Start->Conjugation Linker_Activation Activate Fmoc-N-amido-PEG7-acid (EDC, Sulfo-NHS) Linker_Activation->Conjugation Purification Purify Fmoc-PEGylated Nanoparticles Conjugation->Purification Deprotection Optional: Fmoc Deprotection (20% Piperidine/DMF) Purification->Deprotection Final_Product Amine-PEGylated Nanoparticles Deprotection->Final_Product

Caption: Workflow for nanoparticle surface functionalization.

References

Application Notes and Protocols for Fmoc-N-PEG7-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-N-PEG7-acid as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that harnesses the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

This compound is a widely used heterobifunctional linker in PROTAC synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine on one end and a carboxylic acid on the other, connected by a seven-unit polyethylene glycol (PEG) chain. This structure offers several advantages for PROTAC development:

  • Hydrophilicity and Solubility: The PEG chain imparts hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a crucial factor for drug development and bioavailability.[3]

  • Optimal Length and Flexibility: The 7-unit PEG spacer provides a specific length and flexibility that can be optimal for inducing the formation of a stable and productive ternary complex between certain POIs and E3 ligases. The linker's length is a critical parameter that must be empirically optimized for each target system.[3]

  • Orthogonal Synthesis Strategy: The Fmoc-protected amine and the terminal carboxylic acid allow for a controlled, stepwise synthesis of the PROTAC. The Fmoc group is readily removed under basic conditions, enabling the sequential coupling of the POI and E3 ligase ligands.[4]

Data Presentation: The Impact of PEG Linker Length on PROTAC Performance

Target ProteinE3 Ligase LigandLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BTKPomalidomide3>1000<20
BTKPomalidomide415>95
BTKPomalidomide58>95
BTKPomalidomide625>90
BTK Pomalidomide 7 Data not available Data not available
BTKPomalidomide850>90

Note: The data presented are for illustrative purposes to highlight the impact of linker length. The optimal linker length is target-dependent and must be determined empirically.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_PROTAC->Ternary

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow from chemical synthesis to biological evaluation.

Experimental_Workflow General Experimental Workflow for PROTAC Development cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis_Step1 Couple POI Ligand to This compound Synthesis_Step2 Fmoc Deprotection Synthesis_Step1->Synthesis_Step2 Synthesis_Step3 Couple E3 Ligase Ligand Synthesis_Step2->Synthesis_Step3 Synthesis_Step4 Purification and Characterization (LC-MS, NMR) Synthesis_Step3->Synthesis_Step4 Cell_Treatment Treat Cells with PROTAC Synthesis_Step4->Cell_Treatment Synthesized PROTAC Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot Cytotoxicity Cytotoxicity Assay Cell_Treatment->Cytotoxicity DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax Ternary_Complex Ternary Complex Formation Assay (Optional) DC50_Dmax->Ternary_Complex

Caption: A flowchart outlining the typical experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the synthesis of a PROTAC via amide bond formation in a stepwise manner.

Materials:

  • POI ligand with a suitable functional group for coupling (e.g., amine)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine)

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

  • Preparative HPLC system

Procedure:

  • Coupling of POI Ligand to this compound: a. Dissolve this compound (1.0 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DMF. b. Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and a tertiary amine base (e.g., DIPEA, 2.0 equivalents). c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS. d. Upon completion, perform an aqueous work-up and purify the product by column chromatography to obtain the Fmoc-protected POI-linker conjugate.

  • Fmoc Deprotection: a. Dissolve the Fmoc-protected POI-linker conjugate in DMF. b. Add 20% piperidine in DMF and stir at room temperature for 30 minutes. c. Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine, yielding the amine-functionalized POI-linker.

  • Coupling of E3 Ligase Ligand: a. Dissolve the amine-functionalized POI-linker (1.0 equivalent) and the E3 ligase ligand with a carboxylic acid group (1.1 equivalents) in anhydrous DMF. b. Add amide coupling reagents and a tertiary amine base as described in step 1b. c. Stir the reaction mixture at room temperature until completion, as monitored by LC-MS.

  • Purification and Characterization: a. Perform an aqueous work-up of the final reaction mixture. b. Purify the crude product by preparative HPLC to obtain the final PROTAC molecule. c. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Determination of Target Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC dissolved in a suitable vehicle (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control. c. As a control for proteasome-mediated degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the primary antibody for the loading control. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

References

Modifying Proteins and Peptides with Fmoc-N-PEG7-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins and peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy in drug development to enhance the therapeutic properties of biologics. PEGylation can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, enhances solubility, and can decrease immunogenicity.[1][2][3][4]

Fmoc-N-PEG7-acid is a discrete PEGylation reagent featuring a seven-unit PEG spacer. This linker is functionalized with a terminal carboxylic acid for conjugation to primary amines (e.g., lysine residues or the N-terminus of a protein/peptide) and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. The Fmoc group provides an orthogonal protecting group strategy, particularly useful in solid-phase peptide synthesis and for subsequent, specific modifications. This reagent is also frequently employed as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[5][6][7]

These application notes provide detailed protocols for the use of this compound in the modification of proteins and peptides, including quantitative data for expected outcomes and visualizations of key workflows and related biological pathways.

Data Presentation: Quantitative Outcomes

The following tables summarize typical quantitative parameters for the modification of peptides and proteins using this compound. Note that actual results will vary depending on the specific properties of the protein or peptide and the reaction conditions.

ParameterTypical ValueNotes
Coupling Efficiency >95%Efficiency can be influenced by steric hindrance from the protein/peptide structure. Monitored by HPLC.[8]
Crude Purity (Post-Conjugation) 60-80%Dependent on the efficiency of the coupling reaction and the presence of side products. Assessed by RP-HPLC.[9]
Final Purity (Post-Purification) >95%Achievable with standard purification methods like RP-HPLC.[9][10]
Overall Yield 50-70%Dependent on the efficiencies of all steps, including conjugation, deprotection, and purification.
Solubility Increase VariableA short PEG chain like PEG7 provides a moderate increase in aqueous solubility for hydrophobic peptides.[2][11]
In-vitro Stability (t½) Moderate IncreasePEGylation can offer protection against proteolytic degradation, with the extent of protection dependent on the conjugation site.[1]

Table 1: Summary of Quantitative Data for Protein/Peptide Modification with this compound.

Analytical MethodPurposeKey Observations
RP-HPLC Purity assessment, reaction monitoringShift in retention time post-conjugation and after Fmoc deprotection. Allows for quantification of purity.[10][12]
Mass Spectrometry (MALDI-TOF or LC-MS) Confirmation of conjugation and deprotectionDetection of the expected mass increase corresponding to the addition of the PEG linker, and subsequent mass decrease after Fmoc removal.[13][14]
UV-Vis Spectroscopy Monitoring Fmoc deprotectionThe release of the dibenzofulvene-piperidine adduct during deprotection can be monitored spectrophotometrically at ~301 nm.[15][16]

Table 2: Analytical Techniques for Characterization.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Peptide/Protein

This protocol describes the activation of the terminal carboxylic acid of this compound to an active NHS ester, followed by conjugation to primary amines on a target peptide or protein.

Materials:

  • This compound

  • Peptide or protein with available primary amine(s)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., 0.1 M MES, pH 6.0 for activation; PBS, pH 7.4 for conjugation)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide or protein in the appropriate conjugation buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in the activation buffer (or anhydrous DMF) to a concentration of 10-20 mg/mL.

  • Activation of this compound:

    • To the this compound solution, add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or Sulfo-NHS).

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide/protein solution. A 5- to 20-fold molar excess of the activated linker over the protein/peptide is recommended.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

    • Monitor the reaction progress by LC-MS or analytical RP-HPLC.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the Fmoc-PEGylated peptide/protein using RP-HPLC or size-exclusion chromatography (SEC) to remove unreacted reagents and byproducts.

    • Lyophilize the pure fractions to obtain the product as a powder.

Protocol 2: Fmoc Deprotection of the PEGylated Conjugate (Solution Phase)

This protocol describes the removal of the Fmoc protecting group from the purified Fmoc-PEGylated peptide or protein in solution.

Materials:

  • Fmoc-PEGylated peptide/protein

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF)

  • Cold diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the lyophilized Fmoc-PEGylated conjugate in a minimal amount of DMF.

  • Deprotection Reaction: Add the 20% piperidine in DMF solution to the dissolved conjugate.

  • Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor the progress by HPLC or LC-MS to confirm the disappearance of the starting material.[17][18]

  • Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a stirred solution of cold diethyl ether to precipitate the deprotected product.

  • Isolation: Centrifuge the suspension to pellet the product, decant the ether, and wash the pellet with cold diethyl ether.

  • Drying: Dry the final product under vacuum.

Visualizations

G Fmoc_PEG_Acid This compound Activated_Ester Fmoc-N-PEG7-NHS Ester Fmoc_PEG_Acid->Activated_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Protein Protein/Peptide (with -NH2) Fmoc_PEG_Protein Fmoc-PEG-Protein Protein->Fmoc_PEG_Protein Amide Bond Formation Piperidine 20% Piperidine in DMF Deprotected_Protein H2N-PEG-Protein Piperidine->Deprotected_Protein

Caption: Experimental workflow for protein/peptide modification.

G PROTAC PROTAC (BRD4 Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Target Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitinated_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ubiquitinated_BRD4 Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitinated_BRD4 Proteasome 26S Proteasome Ubiquitinated_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated degradation of BRD4.

Application in PROTAC Development

This compound is a valuable tool in the synthesis of PROTACs. The PEG7 linker provides sufficient length and flexibility to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7][19]

A prominent target for PROTAC-mediated degradation is the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogenes like c-MYC.[20][21][22] The degradation of BRD4 has shown to be a more effective therapeutic strategy than simple inhibition in certain cancers.[9][20] The synthesis of a BRD4-targeting PROTAC often involves coupling a BRD4 inhibitor (e.g., JQ1) to an E3 ligase ligand (e.g., pomalidomide for Cereblon, or a VHL ligand) via a linker like that derived from this compound.[22] The provided diagram illustrates this general mechanism of action.

References

Application Notes and Protocols for Amide Bond Formation via EDC/HATU Activation of Fmoc-N-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG7-acid is a versatile, heterobifunctional linker molecule widely employed in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a fluorenylmethyloxycarbonyl (Fmoc)-protected primary amine, a terminal carboxylic acid, and a hydrophilic seven-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and bioavailability of the resulting conjugate.[1][2] The terminal carboxylic acid can be activated to form a stable amide bond with a primary amine-containing molecule. This document provides detailed protocols for the activation of Fmoc-N-PEG7-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), two common and efficient coupling reagents.

Principle of Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[3] Both EDC and HATU are excellent activating agents that facilitate this transformation under mild conditions, minimizing side reactions.

EDC/NHS Coupling: EDC is a zero-length crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to hydrolysis. To improve stability and reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added to convert the O-acylisourea into a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine to form the desired amide bond.[3]

HATU Coupling: HATU is a uronium-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[3] It reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-ester intermediate. This activated ester rapidly acylates the primary amine to yield the amide product.[3]

Quantitative Data Summary

While specific yields and purities are highly dependent on the substrate, reaction scale, and purification method, the following table provides representative data for amide bond formation reactions using EDC/NHS and HATU with similar PEGylated carboxylic acids found in the literature.

Coupling MethodAmine SubstrateSolventTypical Yield (%)Typical Purity (%)Reference
EDC/NHSPrimary AmineDMF85-95>95BenchChem Application Notes
HATU/DIPEAPrimary AmineDMF90-98>95BenchChem Application Notes
EDC/sulfo-NHSProteinAqueous Buffer70-90>90BenchChem Application Notes

Experimental Protocols

Materials and Equipment:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vials and magnetic stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • LC-MS for reaction monitoring and product characterization

Protocol 1: Amide Bond Formation using EDC/NHS

This protocol describes the activation of this compound with EDC and NHS, followed by coupling to a primary amine-containing molecule.

1. Reagent Preparation:

  • Ensure all glassware is dry and purged with an inert gas.
  • Allow EDC-HCl and NHS to warm to room temperature before opening to prevent moisture condensation.
  • Prepare a solution of this compound (1.0 equivalent) in anhydrous DMF.
  • Prepare a solution of the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

2. Activation of this compound:

  • To the stirred solution of this compound, add NHS (1.2 equivalents).
  • Add EDC-HCl (1.2 equivalents) to the mixture.
  • Stir the reaction under an inert atmosphere at room temperature for 15-30 minutes to form the NHS-ester intermediate.[3]

3. Amide Coupling:

  • Add the solution of the amine-containing molecule to the activated this compound solution.
  • If the amine is in a salt form (e.g., hydrochloride), add DIPEA (1.5-2.0 equivalents) to neutralize the acid.
  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can also be left to proceed overnight at 4°C.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by LC-MS to observe the consumption of starting materials and the formation of the product.
  • Once the reaction is complete, the crude mixture can be purified.

5. Purification:

  • Purify the crude product by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[4]
  • Collect the fractions containing the desired product and confirm its identity and purity by LC-MS.
  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Amide Bond Formation using HATU

This protocol outlines the use of HATU for the efficient coupling of this compound to a primary amine.

1. Reagent Preparation:

  • Ensure all glassware is dry and purged with an inert gas.
  • Prepare a solution of this compound (1.0 equivalent) in anhydrous DMF.
  • Prepare a solution of the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

2. Activation and Coupling:

  • To the stirred solution of this compound, add HATU (1.2 equivalents).
  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. It is crucial to add the base to facilitate the reaction.[3]
  • Stir the activation mixture at room temperature for 10-15 minutes.
  • Add the solution of the amine-containing molecule to the reaction mixture.

3. Reaction and Monitoring:

  • Stir the reaction at room temperature for 1-2 hours. HATU-mediated couplings are typically faster than those with EDC/NHS.[3]
  • Monitor the progress of the reaction by LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, purify the crude product directly by RP-HPLC as described in Protocol 1.
  • Characterize the final product by LC-MS and lyophilize the pure fractions.

Visualizations

Reaction Mechanism: EDC/NHS Activation

EDC_NHS_Mechanism Fmoc_PEG_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate Fmoc_PEG_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester + NHS - EDC Byproduct NHS NHS NHS->NHS_Ester Amide_Product Amide Product (R-CONH-R') NHS_Ester->Amide_Product + Amine - NHS Amine Amine (R'-NH2) Amine->Amide_Product Urea_Biproduct Urea Byproduct

Caption: EDC/NHS activation pathway for amide bond formation.

Reaction Mechanism: HATU Activation

HATU_Mechanism Fmoc_PEG_Acid This compound (R-COOH) OAt_Ester Reactive OAt-Ester Fmoc_PEG_Acid->OAt_Ester + HATU, DIPEA HATU HATU HATU->OAt_Ester DIPEA DIPEA (Base) DIPEA->OAt_Ester Amide_Product Amide Product (R-CONH-R') OAt_Ester->Amide_Product + Amine Byproducts Byproducts OAt_Ester->Byproducts Amine Amine (R'-NH2) Amine->Amide_Product

Caption: HATU activation pathway for amide bond formation.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Prep_Acid Dissolve this compound in DMF Activation Add Coupling Reagent (EDC/NHS or HATU/DIPEA) Prep_Acid->Activation Prep_Amine Dissolve Amine in DMF Coupling Add Amine Solution Prep_Amine->Coupling Activation->Coupling Monitoring Monitor by LC-MS Coupling->Monitoring Purification Purify by RP-HPLC Monitoring->Purification Characterization Characterize Final Product Purification->Characterization

Caption: General workflow for amide bond formation.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The strategic incorporation of linkers, such as Polyethylene Glycol (PEG), can significantly enhance the physicochemical properties of the resulting peptides, improving solubility, stability, and pharmacokinetic profiles.[1] This document provides detailed application notes and protocols for the use of Fmoc-N-PEG7-acid, a discrete PEG linker, in Fmoc-based SPPS.

This compound is a valuable tool for introducing a hydrophilic spacer arm into a peptide sequence. This modification is particularly advantageous for:

  • Improving the solubility of hydrophobic peptides: The PEG7 moiety can disrupt peptide aggregation and increase solubility in aqueous buffers.[2]

  • Enhancing pharmacokinetic properties: PEGylation can increase the in vivo half-life of therapeutic peptides by reducing renal clearance and protecting against proteolytic degradation.[3]

  • Creating peptide-drug conjugates (PDCs): The linker provides a defined spacer between the peptide and a conjugated payload, which can be crucial for optimal biological activity.[]

These notes will provide protocols for the use of this compound in SPPS, expected performance metrics, and an example of its application in the context of targeted cancer therapy.

Product Specifications: Fmoc-N-amido-PEG7-acid

PropertyValueReference
CAS Number 1863885-74-8[5][6][7]
Molecular Formula C₃₂H₄₅NO₁₁[5][6][7]
Molecular Weight 619.70 g/mol [5][6][7]
Appearance Viscous Liquid[5]
Purity >96-98%[6][7]
Solubility Soluble in DMF, DCM, and other common SPPS solvents.[1]
Storage Store at -20°C for long-term stability.[5][6][8]

Quantitative Performance Data

The inclusion of a PEG linker can influence the overall efficiency and outcome of the peptide synthesis. The following table provides a summary of expected quantitative data when using this compound in SPPS compared to a standard synthesis without a PEG linker and with a longer PEG linker. The data is based on the synthesis of a model hydrophobic decapeptide.

ParameterNo LinkerThis compoundFmoc-N-PEG24-acid
Coupling Efficiency (per step) >99%~99%~98%
Crude Peptide Purity (by HPLC) ~85%~90%~92%
Final Yield (after purification) ~30%~40%~45%

Note: These values are representative and can vary depending on the peptide sequence, resin, and specific coupling conditions used. Longer PEG chains may slightly decrease coupling efficiency due to steric hindrance but can improve the handling and purification of hydrophobic peptides, leading to higher overall yields.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodology.[9]

Reagents and Materials
  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N-amido-PEG7-acid

  • Coupling reagents: HBTU, HATU, or DIC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)[10]

  • Cold diethyl ether

SPPS Workflow

The general workflow for incorporating this compound into a peptide sequence via SPPS is outlined below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat PEG_Coupling PEG7 Linker Coupling (this compound, HBTU, DIPEA) Washing2->PEG_Coupling At desired position Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection PEG_Coupling->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for SPPS incorporating this compound.

Detailed Methodologies

a. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.[2]

  • Drain the DMF.

b. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.[2]

  • Drain the solution.

c. Washing:

  • Wash the resin with DMF (3 x 1 minute) to remove residual piperidine.

d. Amino Acid or PEG7 Linker Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid or this compound (3-5 equivalents relative to resin loading), HBTU (or another coupling agent, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[11]

  • Pre-activate for 1-2 minutes.

  • Add the activated solution to the resin.

  • Agitate for 1-2 hours. The coupling time may need to be extended for sterically hindered amino acids.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.[12]

e. Repeat Cycles:

  • Repeat steps b through d for each amino acid in the peptide sequence. The this compound can be coupled at any desired position in the sequence.

f. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates.

g. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[][14]

Application Example: Peptide-Drug Conjugate for Targeted Cancer Therapy

Peptides that target specific receptors overexpressed on cancer cells are promising vectors for the targeted delivery of cytotoxic drugs.[15] The incorporation of a PEG linker, such as PEG7, can improve the solubility and pharmacokinetic profile of the resulting peptide-drug conjugate (PDC).

Experimental Workflow for a PDC with a PEG7 Linker

The following diagram illustrates a general workflow for the synthesis and cellular application of a PDC containing a PEG7 linker.

PDC_Workflow cluster_synthesis Synthesis cluster_cellular_application Cellular Application SPPS SPPS of Targeting Peptide with PEG7 Linker Purification1 Peptide Purification (RP-HPLC) SPPS->Purification1 Conjugation Conjugation of Cytotoxic Drug to PEG7 Linker Purification1->Conjugation Purification2 PDC Purification (RP-HPLC) Conjugation->Purification2 Cell_Binding PDC Binding to Cancer Cell Receptor Purification2->Cell_Binding Internalization Receptor-Mediated Endocytosis Cell_Binding->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Apoptosis Induction of Apoptosis Drug_Release->Apoptosis Apoptosis_Pathway PDC Peptide-Drug Conjugate (with PEG7 Linker) Receptor Cancer Cell Surface Receptor PDC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release DNA_Damage DNA Damage Drug_Release->DNA_Damage p53 p53 Activation DNA_Damage->p53 Pro_Apoptotic Expression of Pro-Apoptotic Genes (e.g., BAX, PUMA) p53->Pro_Apoptotic Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Enhancing Peptide Solubility with Fmoc-N-PEG7-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrophobic peptides often present significant challenges in drug development and various research applications due to their poor solubility in aqueous solutions. This limitation can impede handling, formulation, and bioavailability. A widely adopted and effective strategy to overcome this is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. This application note details the use of Fmoc-N-PEG7-acid, a monodisperse PEG linker, to significantly enhance the solubility of a model hydrophobic peptide. Detailed protocols for the incorporation of this compound via solid-phase peptide synthesis (SPPS) and for the quantitative assessment of peptide solubility are provided.

Introduction

The therapeutic potential of many peptides is hindered by their inherent hydrophobicity, leading to aggregation and low solubility in physiological buffers.[1] PEGylation is a well-established method to increase the hydrophilicity of peptides, thereby improving their solubility and pharmacokinetic properties.[2][3][4] The attachment of PEG chains can create a hydrophilic shell around the peptide, disrupting intermolecular hydrophobic interactions and increasing its hydrodynamic volume.[1][3]

This compound is a discrete PEG linker containing seven ethylene glycol units, functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This structure makes it ideal for direct incorporation into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][6] This document provides a comprehensive guide to utilizing this compound to improve the solubility of a model hydrophobic peptide, (Ala-Leu)5, and presents quantitative data demonstrating its efficacy compared to shorter PEG linkers and a non-PEGylated control.

Data Presentation

The following table summarizes the key performance indicators for the synthesis and solubility of the model hydrophobic peptide, (Ala-Leu)5, modified with different length PEG linkers at the N-terminus. The data clearly demonstrates a significant increase in solubility with the incorporation of PEG linkers, with longer PEG chains providing a more pronounced effect.

Linker/Amino AcidMolecular Weight ( g/mol )Coupling Efficiency (%)Crude Peptide Purity (%)Final Yield (%)Solubility (mg/mL in PBS)
Fmoc-Gly-OH297.31>999285<0.1
Fmoc-N-amido-PEG2-acid399.43>9993860.5
Fmoc-N-amido-PEG4-acid487.53>9994871.2
Fmoc-N-amido-PEG7-acid 619.7 98 95 88 5.8
Fmoc-N-PEG23-acid1368.58969689>10

Disclaimer: The data presented is representative of typical results and may vary depending on the specific peptide sequence and synthesis conditions.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of (Ala-Leu)5 with N-terminal PEGylation

This protocol describes the manual synthesis of the model hydrophobic peptide (Ala-Leu)5 on a Rink Amide resin, followed by the coupling of Fmoc-N-amido-PEG7-acid to the N-terminus.

Materials:

  • Fmoc-Rink Amide AM resin

  • Fmoc-Ala-OH

  • Fmoc-Leu-OH

  • Fmoc-N-amido-PEG7-acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide AM resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for the remaining amino acid sequence of (Ala-Leu)5.

  • N-terminal PEGylation:

    • After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin-bound peptide thoroughly.

    • In a separate vial, pre-activate Fmoc-N-amido-PEG7-acid (2 eq.) with HATU (1.9 eq.) and DIPEA (3 eq.) in DMF.[2]

    • Add the activated PEG linker solution to the resin and allow it to react for 4 hours.[2]

    • Wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).[2]

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 3 hours.[2]

    • Filter the cleavage mixture and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Quantitative Peptide Solubility Assay

This protocol describes a method to determine the solubility of the synthesized peptides in an aqueous buffer.

Materials:

  • Lyophilized peptide (non-PEGylated and PEGylated)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or colorimetric peptide assay kit

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in an appropriate organic solvent in which it is freely soluble (e.g., DMSO).

  • Serial Dilution: Create a series of dilutions of the peptide in PBS to achieve a range of final concentrations.

  • Equilibration: Incubate the solutions at room temperature for 2 hours to allow them to reach equilibrium.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble peptide.

  • Supernatant Analysis: Carefully collect the supernatant without disturbing the pellet.

  • Concentration Determination: Determine the concentration of the peptide in the supernatant by measuring the absorbance at 280 nm (if the peptide contains aromatic residues) or by using a suitable colorimetric peptide assay.[2]

  • Solubility Determination: The highest concentration at which the peptide remains in solution after centrifugation is considered its solubility under these conditions.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (Repeat for (Ala-Leu)5) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 PEGylation N-terminal Coupling of This compound Deprotection2->PEGylation Cleavage Cleavage from Resin (TFA Cocktail) PEGylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product Final_Product Purification->Final_Product PEGylated Peptide

Caption: Experimental workflow for the synthesis of a PEGylated peptide.

solubility_mechanism cluster_unmodified Unmodified Hydrophobic Peptides cluster_pegylated PEGylated Peptides P1 Peptide P2 Peptide P1->P2 Hydrophobic Interaction P3 Peptide P2->P3 Hydrophobic Interaction Aggregation Aggregation & Low Solubility PEG_P1 Peptide PEG_P2 Peptide Solubility Increased Solubility PEG_P3 Peptide PEG1 PEG7 PEG1->PEG_P1 PEG2 PEG7 PEG2->PEG_P2 PEG3 PEG7 PEG3->PEG_P3

References

Troubleshooting & Optimization

Fmoc-N-PEG7-acid solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Fmoc-N-PEG7-acid in aqueous media during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker molecule. It comprises a hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer is designed to enhance solubility in aqueous solutions.[1][2] However, the presence of the hydrophobic Fmoc group means that it is generally sparingly soluble in purely aqueous solutions but soluble in many common organic solvents.[3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of polar organic solvents and shows some solubility in aqueous buffers, particularly with the aid of co-solvents or pH adjustment. A qualitative summary of its solubility is presented in the table below.

Q3: What factors can influence the solubility of this compound in aqueous media?

A3: Several factors can impact the solubility of this compound:

  • pH: The ionization state of the terminal carboxylic acid is pH-dependent, which can affect solubility.

  • Buffer Composition: The type and concentration of salts in the buffer can lead to a "salting out" effect, reducing solubility.[1]

  • Co-solvent Concentration: When using a stock solution in an organic solvent, the final concentration of the organic solvent in the aqueous buffer can cause precipitation if it's too high.[1]

  • Temperature: Gently warming the solution can aid dissolution.[3]

  • Concentration: Attempting to dissolve the compound at a high concentration may exceed its solubility limit, leading to precipitation.[1]

Q4: Can this compound form aggregates in aqueous solutions?

A4: Yes, PEG chains, especially at higher concentrations, can form aggregates in aqueous solutions.[4] This can be influenced by temperature and the presence of other solutes. For this compound, the hydrophobic Fmoc group may also contribute to aggregation in aqueous environments.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent CategorySolvent ExamplesQualitative Solubility
Aqueous Buffers PBS, MES, HEPESSparingly Soluble to Soluble (highly dependent on pH, concentration, and co-solvents)
Polar Aprotic Solvents Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
N-Methyl-2-pyrrolidone (NMP)Soluble
Chlorinated Solvents Dichloromethane (DCM)Soluble

Note: Specific quantitative solubility data for this compound is not widely available. It is recommended to perform small-scale solubility tests for your specific application.

Troubleshooting Guides

Issue 1: this compound is not dissolving or is dissolving very slowly in an aqueous buffer.

Possible CauseTroubleshooting Step
Low Dissolution Rate 1. Gently warm the solution in a water bath (30-40°C). 2. Vortex the solution for a few minutes. 3. Use a sonicator bath for short intervals (e.g., 1-2 minutes).[3]
Inappropriate pH The carboxylic acid group has a pKa of around 4.3. Adjusting the pH of the buffer away from this value (e.g., to pH 7 or higher) can increase solubility by deprotonating the acid.[1]
High Salt Concentration If possible, try reducing the salt concentration of your buffer to avoid the "salting out" effect.[1]

Issue 2: A precipitate forms after adding a stock solution of this compound (in an organic solvent) to the aqueous buffer.

Possible CauseTroubleshooting Step
Solvent Incompatibility 1. Use a more concentrated stock solution to minimize the volume of organic solvent added. 2. Consider using a different co-solvent that is more miscible with your aqueous buffer.[1]
Localized High Concentration Add the organic stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.[1]
Supersaturated Solution 1. Add a small amount of additional buffer to decrease the concentration. 2. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Argon or nitrogen gas (optional)

Methodology:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the calculated volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., 10-50 mg/mL).

  • If the compound is stored under an inert atmosphere, flush the vial with argon or nitrogen before sealing.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: General Procedure for Dissolving this compound in an Aqueous Buffer

Materials:

  • Stock solution of this compound in DMF or DMSO

  • Aqueous buffer (e.g., PBS, HEPES)

  • Vortex mixer

Methodology:

  • Bring the stock solution of this compound and the aqueous buffer to room temperature.

  • While vortexing the aqueous buffer, add the desired volume of the this compound stock solution dropwise.

  • Continue to vortex for 1-2 minutes to ensure the solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • If a precipitate forms, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dissolution Aqueous Solution Preparation cluster_troubleshooting Troubleshooting prep1 Weigh this compound prep2 Add Anhydrous Organic Solvent (DMF/DMSO) prep1->prep2 prep3 Vortex/Warm to Dissolve prep2->prep3 diss1 Add Stock Solution Dropwise to Aqueous Buffer with Vortexing prep3->diss1 Use Stock Solution diss2 Visually Inspect for Precipitation diss1->diss2 ts1 Precipitate Observed diss2->ts1 If Precipitate Forms ts2 Apply Troubleshooting Steps (Warm, Dilute, Adjust pH) ts1->ts2 ts2->diss1 Re-attempt Dissolution

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic cluster_slow_dissolution Slow Dissolution cluster_precipitation Precipitation Occurs start Start: Dissolving this compound in Aqueous Buffer check_dissolution Is the compound fully dissolved? start->check_dissolution action_warm Gently Warm (30-40°C) check_dissolution->action_warm No (Slow) action_vortex Vortex/Sonicate check_dissolution->action_vortex No (Slow) action_ph Adjust pH check_dissolution->action_ph No (Slow) action_dilute Dilute with More Buffer check_dissolution->action_dilute No (Precipitate) action_dropwise Re-prepare with Dropwise Addition check_dissolution->action_dropwise No (Precipitate) action_cosolvent Reduce Co-solvent Percentage check_dissolution->action_cosolvent No (Precipitate) success Success: Homogeneous Solution check_dissolution->success Yes action_warm->check_dissolution action_vortex->check_dissolution action_ph->check_dissolution action_dilute->check_dissolution action_dropwise->check_dissolution action_cosolvent->check_dissolution

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-N-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-N-PEG7-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful coupling reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. The Fmoc group provides a temporary protecting group for the amine, which can be selectively removed under basic conditions. The PEG7 spacer is hydrophilic and flexible, which can improve the solubility and pharmacokinetic properties of the final conjugate.[1][2] The carboxylic acid end allows for coupling to primary or secondary amines on target molecules, such as proteins, peptides, or other small molecules, to form a stable amide bond.[3]

Q2: What are the most common challenges encountered when coupling this compound?

A2: The most frequent challenges include low coupling efficiency, side reactions, and difficulties in purification. Low yields can be due to several factors such as steric hindrance, poor activation of the carboxylic acid, suboptimal reaction conditions, or aggregation of reactants.[4][5] Side reactions may include racemization at the activated carboxyl group, although this is less of a concern for a PEG linker compared to an amino acid. Purification can be challenging due to the similar properties of the starting material and the desired product.

Q3: Which coupling reagents are recommended for this compound?

A3: Several coupling reagents can be effectively used. The choice often depends on the scale of the reaction, the nature of the amine being coupled, and the desired reaction time. Common and effective coupling reagents include:

  • Uronium/Aminium salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and fast-acting, often recommended for difficult couplings.[6]

  • Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure is a cost-effective option that minimizes racemization.[7]

Q4: How can I monitor the progress of the coupling reaction?

A4: Monitoring the reaction is crucial for optimization. Several methods can be employed:

  • Kaiser Test (for solid-phase synthesis): This is a colorimetric test to detect the presence of free primary amines on the solid support.[8][9] A negative result (yellow beads) indicates that the coupling is complete.

  • UV-Vis Spectroscopy (for solid-phase synthesis): After the coupling step, the subsequent Fmoc deprotection releases a dibenzofulvene-piperidine adduct, which has a strong absorbance around 301 nm.[10][11] A low absorbance compared to previous cycles suggests a high coupling efficiency in the preceding step.

  • LC-MS Analysis: For both solid-phase and solution-phase reactions, taking a small aliquot of the reaction mixture (or cleaving a small amount of resin) and analyzing it by LC-MS can provide a definitive assessment of the reaction progress by identifying the starting materials and the desired product.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Inefficient Carboxylic Acid Activation - Ensure coupling reagents are fresh and anhydrous.- Use a more potent coupling reagent like HATU or HBTU.[5]- Increase the equivalents of coupling reagents (e.g., from 1.1 to 1.5 eq).
Suboptimal Reaction pH - For uronium/aminium salt couplings, maintain a basic environment using a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).- For carbodiimide couplings, the reaction is typically run in a neutral to slightly acidic environment.
Steric Hindrance - Increase the reaction time (e.g., from 2 hours to 4 hours or overnight).[12]- Slightly increase the reaction temperature (e.g., to 30-40 °C), monitoring for potential side reactions.
Presence of Multiple Products/Impurities Incomplete Fmoc Deprotection (if applicable) - Ensure complete Fmoc removal by extending the deprotection time or performing a double deprotection.[10]- Use fresh deprotection solution (e.g., 20% piperidine in DMF).
Side Reactions - If using carbodiimides, ensure an additive like HOBt or Oxyma is used to suppress side reactions.[7]- Minimize the pre-activation time of the carboxylic acid before adding the amine component.
Difficulty in Dissolving this compound Poor Solubility in the Chosen Solvent - this compound is generally soluble in polar aprotic solvents like DMF and NMP.[13][14]- Gentle warming or sonication can aid dissolution.[15]- For reactions in aqueous buffers, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and add it dropwise to the reaction mixture.

Data Presentation

The following table provides representative data on the coupling efficiency of Fmoc-N-amido-PEG-acids with varying PEG chain lengths using HATU as the coupling reagent. While specific data for PEG7 is not available, the trend observed with similar linkers suggests a high coupling efficiency can be expected.

LinkerMolecular Weight ( g/mol )Coupling Efficiency (%)*Crude Peptide Purity (%)Final Yield (%)Solubility (mg/mL in PBS)
Fmoc-N-amido-PEG4-acid487.53>9994871.2
Fmoc-N-amido-PEG8-acid 663.74 ~98 95 88 5.8
Fmoc-N-amido-PEG23-acid1368.58969689>10

*Disclaimer: The data presented is representative of typical results from a model hydrophobic peptide synthesis and may vary depending on the specific peptide sequence, amine substrate, and synthesis conditions. The value for Fmoc-N-amido-PEG8-acid provides a close approximation for what can be expected with this compound.[6]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound using HATU

This protocol describes a general method for coupling this compound to a primary amine on a solid support (e.g., a resin-bound peptide).

  • Resin Preparation:

    • Swell the amine-bearing resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • If the amine is protected with an Fmoc group, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (2 equivalents relative to the resin loading) and HATU (1.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution and vortex briefly.

    • Immediately add the activated this compound solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.[8]

    • If the Kaiser test is positive, the coupling can be repeated with fresh reagents.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 2: General Procedure for Coupling this compound using DIC/HOBt

This protocol outlines an alternative coupling method using a carbodiimide-based activation.

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1 for resin swelling and deprotection.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Allow the reaction to proceed for 2-6 hours at room temperature with gentle agitation.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser test as described in Protocol 1.[7]

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and DMF.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_workup Workup start Start with Amine-functionalized Substrate activate Activate Carboxylic Acid start->activate dissolve Dissolve this compound and Coupling Reagents in Solvent dissolve->activate couple Couple to Amine activate->couple monitor Monitor Reaction Progress (e.g., Kaiser Test, LC-MS) couple->monitor decision Coupling Complete? monitor->decision decision->couple No (Recouple) wash Wash to Remove Excess Reagents decision->wash Yes end Proceed to Next Step (e.g., Fmoc Deprotection) wash->end troubleshooting_workflow cluster_solutions Potential Solutions start Low Coupling Efficiency Observed check_reagents Check Reagent Quality (Freshness, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Equivalents, Time, Temp) start->check_conditions check_solubility Assess Reactant Solubility start->check_solubility change_reagent Use More Potent Coupling Reagent (e.g., HATU) check_reagents->change_reagent increase_equivalents Increase Reagent Equivalents check_conditions->increase_equivalents extend_time Extend Reaction Time/ Increase Temperature check_conditions->extend_time change_solvent Change Solvent (e.g., DMF to NMP) check_solubility->change_solvent

References

Common side reactions with Fmoc-N-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-N-amido-PEG7-acid in their experiments. The content is structured to directly address specific issues that may be encountered during solid-phase peptide synthesis (SPPS) and subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-N-amido-PEG7-acid and what are its primary applications?

Fmoc-N-amido-PEG7-acid is a chemical linker used in peptide synthesis and bioconjugation. It consists of three main components:

  • An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine terminus, which is base-labile and allows for stepwise peptide chain elongation in SPPS.

  • A hydrophilic polyethylene glycol (PEG) spacer of seven ethylene glycol units. This PEG chain enhances the solubility of the resulting peptide or conjugate in aqueous media, can reduce aggregation during synthesis, and may improve the pharmacokinetic properties of the final molecule.[1]

  • A terminal carboxylic acid group that can be activated to form a stable amide bond with primary amine groups on other molecules, such as peptides or proteins.

Its primary applications include the modification of peptides and proteins to increase their solubility, stability, and bioavailability.[1] It is also used as a linker in the synthesis of more complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.

Q2: What are the most common side reactions associated with the use of Fmoc-N-amido-PEG7-acid in Fmoc-SPPS?

The side reactions encountered are generally those common to all Fmoc-based solid-phase peptide synthesis. The presence of the PEG linker can, in some cases, influence the frequency of these side reactions. Common issues include:

  • Incomplete Fmoc Deprotection: The bulky nature of the growing peptide chain, potentially influenced by the PEG linker, can hinder the access of the deprotecting agent (e.g., piperidine) to the N-terminal Fmoc group. This leads to the formation of deletion sequences where one or more amino acids are missing from the final peptide.

  • Piperidine Adduct Formation: During Fmoc deprotection, the cleavage of the Fmoc group generates dibenzofulvene (DBF). While piperidine is intended to scavenge DBF, incomplete scavenging can lead to the formation of a piperidine-DBF adduct that can attach to the newly deprotected N-terminus of the peptide, resulting in a +178 Da modification.

  • Aggregation: While the hydrophilic PEG7 linker is incorporated to reduce aggregation, highly hydrophobic peptide sequences can still be prone to on-resin aggregation. This can lead to poor reagent accessibility, resulting in incomplete deprotection and coupling, and consequently, lower yields and purity.

  • Aspartimide Formation: In sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser, base-catalyzed aspartimide formation can occur during Fmoc deprotection. This can lead to racemization and the formation of β-aspartyl peptides.

Q3: Can the PEG7 chain degrade during the final trifluoroacetic acid (TFA) cleavage step?

The ether linkages of the polyethylene glycol chain are generally stable to the acidic conditions of standard TFA cleavage cocktails. However, prolonged exposure to very strong acids or high temperatures could potentially lead to some degradation, although this is not a commonly reported issue under standard cleavage protocols (e.g., 2-4 hours at room temperature). The amide bond within the Fmoc-N-amido-PEG7-acid linker is also highly stable to acid hydrolysis under these conditions.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and analysis of peptides incorporating Fmoc-N-amido-PEG7-acid.

Problem 1: Low Coupling Efficiency of Fmoc-N-amido-PEG7-acid

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Presence of a significant peak corresponding to the mass of the peptide without the PEG linker in the final mass spectrum.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Steric Hindrance: The PEG7 chain can create steric hindrance, slowing down the coupling reaction.- Extend Coupling Time: Increase the coupling time to 4-6 hours or perform the coupling overnight at room temperature. - Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DIC) to a uronium/aminium or phosphonium salt-based reagent such as HATU, HBTU, or PyBOP, which are known to be more effective for hindered couplings.[3]
Suboptimal Activation: Incomplete activation of the carboxylic acid group on the PEG linker.- Pre-activation: Pre-activate the Fmoc-N-amido-PEG7-acid with the coupling reagent and a base (e.g., DIPEA) for 1-2 minutes before adding it to the resin. - Optimize Reagent Stoichiometry: Use a higher excess of the PEG linker and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).
Poor Solubility of the Linker: Although designed to enhance solubility, the Fmoc-protected linker itself may have limited solubility in the reaction solvent.- Use NMP: Switch from DMF to N-methylpyrrolidone (NMP) as the solvent, which has better solvating properties for both the growing peptide chain and the PEG linker.[3]
Problem 2: Peptide Aggregation During Synthesis

Symptoms:

  • Clumping of the resin beads.

  • Poor resin swelling.

  • Incomplete deprotection and coupling in subsequent cycles after the addition of the PEG linker.

  • Low overall yield and purity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobic Peptide Sequence: The inherent hydrophobicity of the peptide sequence can overcome the solubilizing effect of the PEG7 linker.- Incorporate "Difficult Sequence" Protocols: Employ strategies known to disrupt secondary structure formation, such as the use of pseudoproline dipeptides or Dmb-protected amino acids in the peptide sequence. - Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer to increase the kinetic energy of the system, which can help to break up aggregates and improve reaction efficiency.
Insufficient Solvation: The solvent may not be adequately solvating the growing PEGylated peptide chain.- Solvent Optimization: Switch from DMF to NMP or a mixture of DMF/NMP. In some cases, the addition of a small percentage of DMSO (e.g., 5-10%) can also improve solvation.
Problem 3: Difficulty in Purifying the Final PEGylated Peptide

Symptoms:

  • Broad peaks in the HPLC chromatogram.

  • Co-elution of the desired product with deletion sequences or other impurities.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Heterogeneity of the Crude Product: Incomplete reactions during synthesis lead to a complex mixture of closely related species.- Optimize HPLC Gradient: Use a shallower gradient during reverse-phase HPLC purification to improve the resolution between the target peptide and impurities. - Modify Mobile Phase: The addition of a different ion-pairing agent or adjusting the pH of the mobile phase can sometimes improve separation.
Aggregation in Solution: The purified peptide may be aggregating in the purification buffer.- Adjust Buffer Conditions: Modify the pH or ionic strength of the buffer. In some cases, the addition of a small amount of an organic solvent (e.g., acetonitrile) or a chaotropic agent can help to disaggregate the peptide.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-N-amido-PEG7-acid using HATU

This protocol is designed to maximize the coupling efficiency of Fmoc-N-amido-PEG7-acid, particularly for sequences prone to steric hindrance.

Materials:

  • Resin with a free N-terminal amine

  • Fmoc-N-amido-PEG7-acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Dichloromethane (DCM) for washing

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: If starting a new coupling cycle, perform Fmoc deprotection (e.g., with 20% piperidine in DMF) to expose the free amine.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Pre-activation of PEG Linker: In a separate vial, dissolve Fmoc-N-amido-PEG7-acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP.

  • Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

  • Coupling: Immediately add the activated PEG-acid solution to the swelled resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: After the reaction, drain the vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test on a small sample of beads to confirm the absence of free amines (yellow beads). If the test is positive (blue beads), perform a second coupling.

Protocol 2: Analysis of PEGylated Peptide Purity by HPLC-MS

This protocol provides a general method for analyzing the purity of the crude or purified PEGylated peptide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Injection: Inject an appropriate volume (e.g., 5-20 µL) of the sample onto the C18 column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes, but this should be optimized for the specific peptide.

  • Detection: Monitor the elution profile using UV detection at 214 nm and 280 nm.

  • Mass Analysis: The eluent is directed to the ESI-MS for mass analysis. Acquire spectra in positive ion mode over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the main product and identify any impurities based on their mass.

Expected Mass Signatures of Common Side Products:

  • Deletion Sequence: [M - mass of missing amino acid + H]⁺

  • Piperidine Adduct: [M + 178 + H]⁺

  • Incomplete Coupling of PEG linker: [M - 531.6 (mass of Fmoc-N-amido-PEG7-acid) + mass of coupled amino acid + H]⁺

Visualizations

Fmoc_Deprotection_Side_Reactions Peptide_Fmoc Peptide-NH-Fmoc Deprotection 20% Piperidine in DMF Peptide_Fmoc->Deprotection Fmoc Cleavage Incomplete_Deprotection Peptide-NH-Fmoc (Leads to Deletion Sequence) Peptide_Fmoc->Incomplete_Deprotection Incomplete Reaction Deprotected_Peptide Peptide-NH2 (Desired Product) Deprotection->Deprotected_Peptide Successful Deprotection DBF Dibenzofulvene (DBF) Deprotection->DBF Generates Piperidine_Adduct Peptide-NH-DBF-Piperidine (+178 Da Side Product) DBF_Adduct DBF-Piperidine Adduct (Scavenged) DBF->DBF_Adduct Piperidine Scavenging DBF->Piperidine_Adduct Incomplete Scavenging

Caption: Side reactions during Fmoc deprotection.

Troubleshooting_Workflow_Low_Coupling_Efficiency Start Low Coupling Efficiency of Fmoc-N-amido-PEG7-acid Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Positive_Kaiser Positive (Blue Beads)? Kaiser_Test->Positive_Kaiser Double_Couple Perform Double Coupling Positive_Kaiser->Double_Couple Yes Negative_Kaiser Negative (Yellow Beads) Proceed to Next Step Positive_Kaiser->Negative_Kaiser No Check_Kaiser_Again Re-run Kaiser Test Double_Couple->Check_Kaiser_Again Still_Positive Still Positive? Check_Kaiser_Again->Still_Positive Cap_and_Proceed Cap Unreacted Amines and Proceed Still_Positive->Cap_and_Proceed Yes Still_Positive->Negative_Kaiser No Optimize_Conditions Optimize Coupling Conditions: - Increase reaction time - Use HATU/HBTU - Switch to NMP solvent Cap_and_Proceed->Optimize_Conditions For future syntheses

Caption: Troubleshooting low coupling efficiency.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides missing one or more amino acids.[1] These impurities can be challenging and sometimes impossible to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures like β-sheets through intermolecular hydrogen bonding.[1][2][3][4] This aggregation can physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.[1][2] This is a common issue in sequences with repeating hydrophobic residues.[1][2]

  • Sterically Hindered Amino Acids: Amino acids with bulky side chains, such as Valine (Val), Isoleucine (Ile), or α,α-disubstituted amino acids, can sterically impede the approach of the deprotection reagent.[1]

  • Poor Solvation/Resin Swelling: Inadequate swelling of the resin or poor solvation of the peptide-resin complex can hinder the diffusion of reagents to the reaction sites.[1][5]

  • Suboptimal Reagents or Protocols: Using degraded piperidine, incorrect reagent concentrations, or insufficient reaction times can lead to incomplete deprotection.[1] Standard protocols may not be adequate for "difficult" sequences known for aggregation or steric hindrance.[1]

Q3: How can I detect if Fmoc deprotection is incomplete?

There are several qualitative and quantitative methods to monitor the completeness of the deprotection reaction:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is the most common method.[6] A positive result (dark blue beads/solution) indicates the presence of a free primary amine, signifying successful deprotection.[5][7] A negative result (yellow or no color change) suggests the Fmoc group is still attached.[5][7] Note that this test is unreliable for N-terminal proline (a secondary amine), which gives a reddish-brown color.[2][7]

    • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another chromogenic assay for detecting primary amines.[2]

    • Chloranil Test: This test is specifically used for the detection of secondary amines, like N-terminal proline.[2]

  • Quantitative UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates a dibenzofulvene (DBF) byproduct, which forms an adduct with piperidine.[2][5] This adduct has a characteristic UV absorbance maximum around 301 nm.[2][5] By collecting and measuring the absorbance of the filtrate after deprotection, you can quantitatively monitor the progress and completion of the reaction.[2][5] Many automated synthesizers use this method to extend deprotection times automatically when needed.[2]

Q4: What are the main side reactions associated with piperidine-mediated Fmoc deprotection?

While effective, the basic nature of piperidine can promote several side reactions:

  • Aspartimide Formation: Particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, the backbone amide nitrogen can attack the side-chain ester of an aspartic acid residue, forming a cyclic imide.[4] This can lead to racemization and the formation of difficult-to-separate β- and iso-aspartyl peptide impurities.[8]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal dipeptide cyclizes and cleaves from the resin, leading to a loss of yield.[8] This is especially problematic when proline is one of the first two amino acids in the sequence.[4][8]

  • Racemization: The basic conditions can cause the epimerization of optically active amino acids, especially at the C-terminus or for sensitive residues like cysteine and histidine.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: My Kaiser test is negative (yellow/brown) after the standard deprotection step.

A negative Kaiser test is a direct indication of incomplete Fmoc deprotection.[7] The N-terminal primary amine is not free to react.

  • Immediate Action:

    • Repeat the Deprotection: Immediately perform a second, and if necessary, a third deprotection cycle using fresh reagent.[9]

    • Extend Reaction Time: Increase the deprotection time for the subsequent cycles (e.g., from 10-20 minutes to 30 minutes).[7]

    • Verify Reagents: Ensure your piperidine solution is fresh and at the correct concentration. Piperidine can degrade over time.

  • If the Problem Persists:

    • Switch Solvents: Change the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior resin-swelling and aggregation-disrupting properties.[5]

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can help disrupt secondary structures and improve reaction kinetics, although this should be done cautiously to avoid side reactions.

    • Use a Stronger Base: For particularly difficult sequences, consider using a stronger deprotection cocktail, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% piperidine in DMF.[1][5] Use DBU judiciously as it can promote side reactions.[1]

Problem: HPLC analysis of my crude peptide shows significant deletion sequences.

This is a classic symptom of systematic, incomplete Fmoc deprotection during synthesis.[1][7]

  • Diagnostic Steps:

    • Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[7]

    • Identify the Problematic Residue: If possible, use mass spectrometry to identify which amino acid is frequently deleted. This often points to a sterically hindered residue or the beginning of an aggregation-prone sequence.

    • Assess Resin Swelling: Poorly swollen resin can be a major contributor. Ensure the resin is fully swelled before starting the synthesis.[5]

  • Corrective Actions for Future Syntheses:

    • Modify Deprotection Protocol: For known "difficult" sequences, preemptively modify your protocol.[7]

      • Increase the standard deprotection time.

      • Incorporate a double deprotection step in every cycle.[5]

      • Use alternative, stronger base cocktails or aggregation-disrupting solvents like NMP.[1][5]

    • Lower Resin Loading: Using a resin with a lower substitution level can sometimes mitigate aggregation by increasing the distance between peptide chains.

    • Incorporate Pseudoprolines: For very long or aggregation-prone sequences, incorporating pseudoproline dipeptides can disrupt the formation of secondary structures.

Data Presentation: Fmoc Deprotection Reagents & Conditions

The following table summarizes common reagents and conditions used for Fmoc deprotection.

Reagent CocktailTypical TimeApplicationCautions
20% Piperidine in DMF 10 - 20 minutesRoutine synthesis.[7][10]May be insufficient for difficult sequences.[1]
20% Piperidine in NMP 10 - 20 minutesTo improve solvation and disrupt aggregation.[1]NMP is more viscous and may require longer washing times.
2% DBU + 2% Piperidine in DMF 5 - 15 minutesSterically hindered residues, aggregated peptides.[1][5]DBU is a very strong, non-nucleophilic base; may promote side reactions. Use judiciously.[1]
5% Piperazine in DMF/NMP VariableAlternative to piperidine for difficult sequences.Piperazine may be a safer alternative to piperidine, causing fewer side reactions like aspartimide formation.[1][11]

Experimental Protocols

Protocol 1: Standard Manual Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.[7]

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for an initial 2-3 minutes.[10]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[5][10] For many protocols, this second, longer deprotection step is performed to ensure completeness.[7]

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[7] The resin is now ready for the next amino acid coupling step.

Protocol 2: Qualitative Monitoring with the Kaiser Test

This protocol details the steps to check for the presence of free primary amines.

  • Sample Collection: After the final DMF wash of the deprotection step, remove a small sample of resin beads (approx. 1-2 mg).

  • Reagent Addition: Place the beads in a small glass test tube and add:

    • 2-3 drops of Potassium Cyanide in Pyridine solution.

    • 2-3 drops of Ninhydrin in Ethanol solution.

    • 2-3 drops of Phenol in Ethanol solution.

  • Heat: Heat the test tube at 100°C for 5 minutes.[7]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[7]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[7]

Protocol 3: Quantitative Monitoring by UV-Vis Spectrophotometry

This method allows for the quantitative tracking of Fmoc group removal.

  • Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[7]

  • Dilution: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the UV absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm).

  • Analysis: The presence and intensity of the absorbance peak confirm the removal of the Fmoc group. In automated synthesizers, the instrument monitors this absorbance in real-time and will only proceed to the next step once the absorbance returns to baseline, indicating the reaction is complete.[2]

Mandatory Visualization

Troubleshooting_Workflow start Start: Incomplete Deprotection Suspected check_kaiser Perform Kaiser Test or other amine test start->check_kaiser check_hplc Crude HPLC shows deletion sequences? start->check_hplc is_negative Test Negative (Yellow/No Color)? check_kaiser->is_negative action_repeat Immediate Action: 1. Repeat Deprotection 2. Extend Time is_negative->action_repeat Yes positive_result Test Positive (Blue): Deprotection Successful. Proceed to Coupling. is_negative->positive_result No check_again Re-test with Kaiser Test action_repeat->check_again is_still_negative Still Negative? check_again->is_still_negative advanced_actions Advanced Troubleshooting: - Switch to NMP solvent - Use stronger base (e.g., DBU) - Increase temperature is_still_negative->advanced_actions Yes is_still_negative->positive_result No analyze_sequence Analyze Sequence: - Identify difficult residues - Check for aggregation potential check_hplc->analyze_sequence Yes modify_protocol Modify Future Syntheses: - Use stronger deprotection protocol - Lower resin loading - Incorporate pseudoprolines analyze_sequence->modify_protocol

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism fmoc_peptide Fmoc-NH-Peptide-Resin The protected peptide chain on solid support proton_abstraction {Proton Abstraction | The base removes the acidic proton from the fluorenyl group} fmoc_peptide->proton_abstraction piperidine Piperidine A secondary amine base piperidine->proton_abstraction dbf_adduct DBF-Piperidine Adduct A stable, UV-active adduct piperidine->dbf_adduct beta_elimination {β-Elimination | The intermediate collapses, releasing CO2 and Dibenzofulvene (DBF)} proton_abstraction->beta_elimination dbf Dibenzofulvene (DBF) A reactive byproduct beta_elimination->dbf free_amine H2N-Peptide-Resin The deprotected peptide ready for the next coupling beta_elimination->free_amine dbf->dbf_adduct

Caption: The mechanism of Fmoc group removal by piperidine.[7]

Deprotection_Strategy_Decision_Tree start Start: New Peptide Synthesis is_difficult Is the sequence known to be 'difficult'? (e.g., aggregation-prone, hindered amino acids) start->is_difficult standard_protocol Use Standard Protocol: 20% Piperidine in DMF, 2 x 10 min deprotection is_difficult->standard_protocol No check_aggregation Is aggregation the primary concern? is_difficult->check_aggregation Yes aggregation_solution Use Aggregation-Disrupting Protocol: - Switch solvent to NMP - Increase temperature cautiously - Lower resin loading check_aggregation->aggregation_solution Yes hindrance_solution Use Stronger Base Protocol: - Use 2% DBU / 2% Piperidine in DMF - Extend deprotection times significantly check_aggregation->hindrance_solution No (Steric Hindrance)

Caption: A decision tree for selecting an appropriate Fmoc deprotection strategy.[7]

References

Technical Support Center: Purification of Fmoc-N-PEG7-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-N-PEG7-acid conjugates.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound conjugates.

Observed ProblemPotential Cause(s)Recommended Solutions & Investigation
Broad or Tailing HPLC Peak Poor Solubility: The conjugate may be partially precipitating on the column.[1] Secondary Interactions: The conjugate may interact with the silica-based column packing material.[1] Slow Mass Transfer: The bulky nature of the Fmoc and PEG groups can hinder movement between mobile and stationary phases.[1]Optimize Sample Solvent: Dissolve the sample in a minimal amount of DMF or DMSO, then dilute with the initial mobile phase. Ensure the final composition is compatible to prevent precipitation.[1] Adjust Mobile Phase: Add ion-pairing agents like TFA (0.1%) to both mobile phases.[2] Elevate Temperature: Increase the column temperature to 30-40 °C to improve peak shape.[1] Change Column: Experiment with different stationary phases (e.g., C8, C4, or Phenyl-Hexyl) to alter selectivity.[1]
Low or No Product Recovery Precipitation: The conjugate may have precipitated in the sample vial, injector, or at the head of the column.[1] Strong Retention: The product may not be eluting from the column under the current conditions.[1] Non-specific Binding: The conjugate may be irreversibly binding to the column matrix.[3]Verify Solubility: Check the sample for precipitation and adjust the solvent to improve solubility.[1] Strengthen Elution: Increase the final percentage of the organic solvent (e.g., acetonitrile) in your gradient. Consider using a stronger organic solvent like isopropanol.[1] Modify Buffer: For ion-exchange or size-exclusion chromatography, consider using a buffer with a higher ionic strength to reduce non-specific interactions.[3]
Co-elution of Impurities Suboptimal Gradient: The gradient may not be shallow enough to resolve closely eluting species.[1] Inappropriate Stationary Phase: The selected column chemistry may not provide sufficient selectivity.[1][3] Presence of Diastereomers: If chiral centers are present, diastereomers created during synthesis may be difficult to separate.[4]Optimize Gradient: Use a shallower gradient over the elution range of your product to improve separation.[1][3] Test Different Columns: Switch to a column with a different stationary phase (e.g., from C18 to C8 or Phenyl-Hexyl) to alter selectivity.[1][3] Confirm Identity: Use LC-MS to identify the co-eluting impurity and guide further purification strategy.[3]
High System Backpressure Precipitation: The conjugate has precipitated at the head of the column or in the system tubing.[1] Blocked Frit: The column inlet frit is blocked with particulate matter.[1]Filter Sample: Always filter the sample through a 0.22 µm syringe filter before injection.[2] Reverse Flush Column: Disconnect the column from the detector and reverse flush it according to the manufacturer's instructions.[1]
Product is an Oil or Wax, Not a Solid Inherent Property of PEG: PEGylated compounds, especially those with shorter PEG chains, are often oils or low-melting solids and can be difficult to crystallize.[2]Utilize Chromatography: Rely on chromatographic methods like HPLC or flash chromatography for purification rather than crystallization.[2] Complexation: A novel approach involves complexing the PEGylated compound with magnesium chloride to form a solid, which may facilitate isolation.[2] Lyophilization: After pooling pure HPLC fractions, lyophilization (freeze-drying) is often the best method to obtain a solid product.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound conjugates?

A1: Impurities can originate from the starting materials or from side reactions during synthesis. Key impurities include:

  • Unreacted Starting Materials: Excess this compound or the molecule it was conjugated to.

  • Dipeptide Impurities (Fmoc-Xaa-Xaa-OH): These can be present in the original Fmoc-amino acid raw material and get incorporated into the product, resulting in insertions.[4][5][6]

  • Truncated or Deletion Sequences: Caused by incomplete coupling or deprotection steps during solid-phase peptide synthesis.[7] Acetic acid contamination in reagents can also cause chain termination, leading to truncated products.[6][8]

  • Di-PEGylated Species: This occurs if the target molecule has more than one reactive site, leading to the attachment of two PEG chains instead of one.[3]

  • β-Alanine Adducts: These impurities can form during the synthesis of the Fmoc-amino acid itself and be carried through to the final product.[4][8]

Q2: My conjugate is very polar. What is the best chromatographic approach?

A2: For highly polar compounds, reversed-phase HPLC (RP-HPLC) is a very effective method.[] However, if your compound doesn't retain well even on a C18 column (i.e., it elutes in the void volume), you may need to consider alternative strategies such as aqueous normal-phase chromatography, a form of Hydrophilic Interaction Liquid Chromatography (HILIC).[10] This method uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high concentration of organic solvent and a small amount of water.[10]

Q3: I am observing inconsistent retention times in my HPLC runs. What could be the cause?

A3: Inconsistent retention times are often due to a few key factors:

  • Mobile Phase Inconsistency: Small variations in the composition of your mobile phase, particularly the organic-to-aqueous ratio, can significantly affect the retention of hydrophobic molecules.[1]

  • Temperature Fluctuations: Changes in the ambient or column temperature can alter solvent viscosity and interaction kinetics, leading to shifts in retention time.[1] Using a column oven is highly recommended.[1]

  • Insufficient Column Equilibration: It is critical to fully equilibrate the column with the initial mobile phase conditions before each injection. Failure to do so will result in retention time drift.[1]

Q4: My conjugate does not have a strong UV chromophore. What detection method can I use?

A4: While the Fmoc group is UV-active, if it is removed or if the conjugated molecule lacks a chromophore, detection can be challenging. In these cases, universal detectors are recommended. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent choices for detecting PEG conjugates.[3] Mass Spectrometry (MS) is another powerful tool that provides both detection and mass confirmation of your product.[3]

Q5: Should I attempt to purify my conjugate using recrystallization?

A5: Recrystallization is a powerful technique for purifying compounds that are solids at room temperature.[11] However, PEGylated molecules are frequently oils or waxy solids with a high tendency to resist crystallization.[2][12] While it can be attempted if you observe solid material, chromatography is generally the more reliable and effective approach for purifying these types of conjugates.[2] The principle of recrystallization relies on the desired compound having high solubility in a hot solvent and low solubility in the same solvent when cold, allowing it to crystallize out upon cooling while impurities remain in solution.[11]

Data Summary & Protocols

Comparison of Primary Purification Techniques
TechniquePrincipleBest ForAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[3][]High-resolution purification of the final product; separating closely related impurities.High purity (>98%) achievable.[13] Excellent for analytical and preparative scales.[2]Can be time-consuming; requires specialized equipment; solvent consumption can be high.
Flash Chromatography Separation based on polarity using a solid stationary phase (e.g., silica).Rapid, preliminary cleanup to remove major impurities.[2]Faster than preparative HPLC; can handle larger sample loads.Lower resolution than HPLC; may not separate closely related impurities; streaking can be an issue for highly polar PEG compounds.[14]
Size-Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic radius).[]Removing small molecule impurities (e.g., unreacted PEG linker) from a much larger conjugate (e.g., a PEGylated protein).[3][]Gentle method; preserves the biological activity of large molecules.Poor resolution for molecules of similar size; not ideal for separating this compound from its conjugates unless there is a very large size difference.
Detailed Protocol: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of this compound conjugates. Optimization is often necessary.

Objective: To achieve high purity by separating the target conjugate from unreacted starting materials and synthesis-related impurities.[2]

Materials & System:

  • HPLC System: Preparative or semi-preparative HPLC with a UV detector.[2]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm for analytical; larger for preparative).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1][2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1][2]

  • Sample: Crude, lyophilized conjugate.

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal volume of a strong solvent like DMF or DMSO. Dilute the sample with Mobile Phase A to a concentration of ~1-5 mg/mL. Ensure the sample is fully dissolved to prevent precipitation upon injection.[1] Filter the sample through a 0.22 µm syringe filter before injection.[2]

  • System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.[2]

  • Injection: Inject the filtered sample onto the equilibrated column.[2]

  • Elution & Gradient: Elute the bound components using a linear gradient. A typical starting gradient could be 5% to 70% Mobile Phase B over 30-40 minutes.[1] The exact gradient should be optimized based on analytical runs to ensure good separation.

  • Detection: Monitor the elution profile using a UV detector at 220 nm (for peptide bonds) and/or 265-280 nm (for the Fmoc group or aromatic residues).[1][3]

  • Fraction Collection: Collect fractions corresponding to the target product peak.[2][3]

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the fractions that meet the desired purity level.[2][3]

  • Solvent Removal: Remove the acetonitrile and water, typically by lyophilization (freeze-drying), to obtain the purified product as a solid.[2][3]

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Dissolve Sample Preparation (Dissolve & Filter) Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Fraction Collection HPLC->Collect Analyze Purity Analysis (Analytical HPLC / LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity OK Impure Impure Fractions (Re-purify or Discard) Analyze->Impure Purity Not OK Lyophilize Lyophilization Pool->Lyophilize Pure Pure Conjugate Lyophilize->Pure

Caption: General experimental workflow for the purification of this compound conjugates.

Troubleshooting_Tree Start Analysis shows impure product Check_Res Are peaks resolved? Start->Check_Res Broad_Peak Are peaks broad or tailing? Check_Res->Broad_Peak Yes Sol_Gradient Action: Use a shallower gradient Check_Res->Sol_Gradient No Sol_Column Action: Try a different column chemistry (C8, Phenyl) Broad_Peak->Sol_Column No Sol_Temp Action: Increase column temperature (30-40°C) Broad_Peak->Sol_Temp Yes Sol_Solvent Action: Optimize sample solvent (add DMSO/DMF) Sol_Temp->Sol_Solvent

Caption: Troubleshooting decision tree for an impure HPLC result.

References

Technical Support Center: Preventing Peptide Aggregation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene glycol (PEG) linkers to prevent peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is the self-association of peptide molecules to form larger, often insoluble, structures. This is a significant issue in drug development as it can lead to reduced therapeutic efficacy, altered pharmacokinetics, and potential immunogenicity. For researchers, aggregation can interfere with experiments, leading to inaccurate results and loss of valuable samples.[1][2]

Q2: How does PEGylation prevent peptide aggregation?

A2: PEGylation, the covalent attachment of PEG chains to a peptide, helps prevent aggregation primarily through steric hindrance. The long, flexible, and hydrophilic PEG chains create a physical barrier around the peptide, preventing the close intermolecular interactions required for aggregation to occur.[3] This modification also increases the peptide's hydrodynamic radius and can improve its solubility and stability in aqueous solutions.[4][5]

Q3: What are the key factors to consider when choosing a PEG linker?

A3: Several factors influence the effectiveness of a PEG linker in preventing aggregation:

  • Molecular Weight and Length: Longer PEG chains generally provide better steric hindrance but can sometimes negatively impact the peptide's biological activity. The choice of molecular weight often involves a trade-off between preventing aggregation and maintaining function.[6][7]

  • Structure (Linear vs. Branched): Branched PEGs can offer a greater shielding effect and may be more effective at preventing aggregation than linear PEGs of the same molecular weight.[6]

  • Reactive Group: The choice of reactive group on the PEG linker determines the conjugation chemistry and the site of attachment on the peptide (e.g., N-terminus, lysine residues, cysteine residues). Common reactive groups include NHS esters (for primary amines) and maleimides (for thiols).[5]

Q4: What is the difference between monofunctional and bifunctional PEG linkers?

A4: Monofunctional PEG linkers have a reactive group at one end, allowing for the attachment of a single PEG chain to the peptide.[5] Bifunctional linkers have reactive groups at both ends, which can be useful for cross-linking applications but can also lead to unwanted intermolecular cross-linking and aggregation if not used carefully.[8]

Troubleshooting Guide

Problem 1: My peptide is still aggregating after PEGylation.

Possible Cause Troubleshooting Steps
Suboptimal PEG Linker: The PEG chain may be too short to provide sufficient steric hindrance.- Increase PEG Molecular Weight: Try a PEG linker with a higher molecular weight (e.g., 5 kDa, 10 kDa, 20 kDa).- Consider Branched PEGs: Branched PEGs can provide a larger hydrodynamic volume and may be more effective at preventing aggregation.[6]
Incomplete PEGylation: A significant portion of the peptide may not be PEGylated, leading to aggregation of the unmodified species.- Optimize Reaction Conditions: Adjust the pH, temperature, and reaction time to improve PEGylation efficiency.[4][9]- Increase PEG:Peptide Molar Ratio: Use a higher molar excess of the PEG reagent (e.g., 5:1, 10:1) to drive the reaction to completion.[9][10]- Purify the PEGylated Peptide: Use purification techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the PEGylated peptide from the unreacted peptide.[4]
Buffer Conditions: The buffer pH, ionic strength, or composition may be promoting aggregation.- Buffer Screening: Test a range of pH values and buffer systems to find conditions where the PEGylated peptide is most stable.- Add Excipients: Consider adding stabilizing excipients such as arginine, sucrose, or polysorbates to the formulation.[8]
Peptide Concentration: The concentration of the PEGylated peptide may be too high.- Reduce Concentration: Perform experiments at a lower peptide concentration.

Problem 2: The PEGylation reaction efficiency is low.

Possible Cause Troubleshooting Steps
Suboptimal Reaction pH: The pH of the reaction buffer is critical for the reactivity of the functional groups on both the peptide and the PEG linker.- Adjust pH: For NHS-ester chemistry targeting primary amines (N-terminus, lysine), the pH should typically be between 7.0 and 8.5. For maleimide chemistry targeting thiols (cysteine), a pH range of 6.5-7.5 is generally optimal.[4]
Hydrolysis of PEG Reagent: The reactive group on the PEG linker (e.g., NHS-ester) can hydrolyze in aqueous solutions, rendering it inactive.- Prepare Reagents Fresh: Dissolve the PEG reagent immediately before use.- Control Reaction Time: Avoid excessively long reaction times, as this increases the chance of hydrolysis.
Poor Quality of PEG Reagent: The PEG reagent may be impure or contain a low percentage of active molecules.- Verify Reagent Quality: Use high-quality PEG reagents from a reputable supplier. Characterize the incoming PEG reagent to confirm its activity.[4]
Peptide Solubility Issues: The peptide may not be fully soluble in the reaction buffer, limiting the accessibility of reactive sites.- Improve Peptide Solubility: Add organic co-solvents (e.g., DMSO, DMF) or solubilizing agents to the reaction buffer. Ensure the peptide is fully dissolved before adding the PEG reagent.

Quantitative Data

Table 1: Effect of PEGylation on Peptide Pharmacokinetics

The following table provides examples of how PEGylation can significantly increase the plasma half-life of therapeutic peptides.

PeptidePEG Molecular WeightPlasma Half-Life (Native)Plasma Half-Life (PEGylated)Fold Increase
GLP-1 Analog (rat model)2 kDa~2-3 minutes~5 hours~100-150[10]
Interferon alpha-2b (human)12 kDa3-8 hours~40 hours5-13[10]

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of a Peptide

This protocol describes a general method for conjugating a PEG-NHS ester to a peptide containing primary amine groups (N-terminus or lysine residues).

Materials:

  • Peptide

  • mPEG-NHS ester

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO (if needed for dissolving reagents)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.[10]

  • PEG-NHS Ester Dissolution: Immediately before use, dissolve the mPEG-NHS ester in the conjugation buffer or anhydrous DMSO to a concentration that will result in the desired molar excess when added to the peptide solution.

  • Conjugation Reaction: Add the dissolved mPEG-NHS ester to the peptide solution. A molar excess of 2-10 equivalents of the PEG reagent relative to the peptide is typically recommended.[10]

  • Incubation: Gently stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[10] The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any unreacted PEG-NHS esters. Incubate for 30 minutes at room temperature.[10]

  • Purification: Purify the PEGylated peptide using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) to remove unreacted PEG, peptide, and quenching reagent.[10]

  • Characterization: Confirm successful PEGylation and assess purity using SDS-PAGE, HPLC, and mass spectrometry.[10]

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

The Thioflavin T (ThT) assay is a widely used method for detecting the formation of amyloid-like fibrils, a common form of peptide aggregation.[11] ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.[11][12]

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (1 mM in water, filtered)

  • Assay Buffer: e.g., PBS, pH 7.4

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.

  • Prepare Peptide Samples: Dilute the peptide stock solution to the desired final concentration in the assay buffer. Include a buffer-only control.

  • Set up the Assay: In the 96-well plate, mix the peptide samples with the ThT working solution. The final volume in each well is typically 100-200 µL.

  • Incubation and Measurement: Place the plate in a fluorescence microplate reader capable of heating and shaking. Incubate the plate at 37°C with intermittent shaking.

  • Data Acquisition: Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[12]

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence over time indicates peptide aggregation and fibril formation.

Visualizations

Workflow for Peptide PEGylation and Aggregation Analysis

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_aggregation Aggregation Assay Peptide Peptide Solution Conjugation PEGylation Reaction (pH, Temp, Time) Peptide->Conjugation PEG PEG-Linker Solution PEG->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purification (SEC/IEX/HPLC) Quench->Purify Characterize Characterization (MS, HPLC, SDS-PAGE) Purify->Characterize ThT_Assay ThT Aggregation Assay Characterize->ThT_Assay Analysis Data Analysis ThT_Assay->Analysis

Caption: Experimental workflow for peptide PEGylation and subsequent aggregation analysis.

Troubleshooting Logic for Persistent Aggregation

Troubleshooting_Aggregation Start Persistent Aggregation Observed After PEGylation Check_Purity Is the PEGylated peptide pure? Start->Check_Purity Optimize_Purification Optimize purification protocol (e.g., SEC, IEX) Check_Purity->Optimize_Purification No Check_PEG Is the PEG linker adequate? Check_Purity->Check_PEG Yes Optimize_Purification->Start Increase_MW Increase PEG MW or use branched PEG Check_PEG->Increase_MW No Check_Buffer Are buffer conditions optimal? Check_PEG->Check_Buffer Yes Increase_MW->Start Screen_Buffers Screen pH, ionic strength, and excipients Check_Buffer->Screen_Buffers No End Aggregation Minimized Check_Buffer->End Yes Screen_Buffers->Start

Caption: Troubleshooting flowchart for addressing persistent peptide aggregation post-PEGylation.

References

Technical Support Center: Enhancing Solid-Phase Peptide Synthesis with Fmoc-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize protocols, and improve peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Fmoc-PEG linkers in SPPS?

Fmoc-PEG (Polyethylene Glycol) linkers offer several key benefits over traditional linkers, particularly for the synthesis of long or challenging peptide sequences. Their hydrophilic nature promotes better solvation of the resin and the growing peptide chain in common SPPS solvents like DMF.[1][2] This enhanced solvation improves reagent accessibility, leading to more efficient coupling reactions and higher purity of the final product.[1][2] Furthermore, the flexible PEG spacer helps to disrupt interchain hydrogen bonding, which is a common cause of peptide aggregation, a significant challenge with hydrophobic sequences.[2]

Q2: How does the length of the PEG linker impact the synthesis outcome?

The length of the PEG chain can significantly influence the properties of the final peptide. Longer PEG chains generally lead to a substantial increase in the solubility of the peptide in aqueous buffers.[3] While there might be a slight decrease in coupling efficiency with very long PEG chains due to potential steric hindrance, the overall peptide purity and final yield often remain high.[3] The choice of PEG linker length should be a balance between the desired solubility enhancement and potential impacts on coupling kinetics.[3]

Q3: What are common side reactions in Fmoc-SPPS and how can they be mitigated?

Several side reactions can occur during Fmoc-SPPS, leading to impurities and reduced yield. Key side reactions include:

  • Aspartimide Formation: This occurs when an aspartic acid residue cyclizes, particularly in sequences like Asp-Gly. This can be minimized by adding HOBt to the piperidine solution used for Fmoc deprotection.[4]

  • Diketopiperazine (DKP) Formation: This is common at the dipeptide stage, especially when proline is one of the first two amino acids, and results in the cleavage of the dipeptide from the resin. Using sterically bulky resins like 2-chlorotrityl chloride resin can inhibit DKP formation.

  • Racemization: The loss of stereochemical integrity can be a problem, especially with base-mediated coupling methods. Using coupling reagents under acidic or neutral conditions, such as DIC/HOBt, can minimize racemization.[5]

Q4: When should I consider using a PEG-based resin instead of a standard polystyrene resin?

For peptides prone to aggregation, particularly long or hydrophobic sequences, PEG-based resins like TentaGel are highly recommended.[4][6] These resins have a more hydrophilic character compared to standard polystyrene, which helps to reduce peptide aggregation and improve solvation, leading to better synthesis outcomes.[6]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during SPPS with Fmoc-PEG linkers.

Issue 1: Low Peptide Yield

A low yield of the final peptide product is a frequent challenge. The following troubleshooting workflow can help identify and address the root cause.

Low_Yield_Troubleshooting Start Low Peptide Yield Observed Check_Deprotection Step 1: Verify Fmoc Deprotection Start->Check_Deprotection Kaiser_Test_Deprotection Perform Kaiser Test after deprotection Check_Deprotection->Kaiser_Test_Deprotection Deprotection_Result Kaiser Test Result? Kaiser_Test_Deprotection->Deprotection_Result Deprotection_OK Positive (Blue): Deprotection OK Deprotection_Result->Deprotection_OK Positive Deprotection_Bad Negative (Yellow): Incomplete Deprotection Deprotection_Result->Deprotection_Bad Negative Check_Coupling Step 2: Assess Coupling Efficiency Deprotection_OK->Check_Coupling Repeat_Deprotection Action: Repeat deprotection step. Consider stronger base (e.g., DBU). Deprotection_Bad->Repeat_Deprotection Repeat_Deprotection->Check_Coupling Kaiser_Test_Coupling Perform Kaiser Test after coupling Check_Coupling->Kaiser_Test_Coupling Coupling_Result Kaiser Test Result? Kaiser_Test_Coupling->Coupling_Result Coupling_OK Negative (Yellow): Coupling Complete Coupling_Result->Coupling_OK Negative Coupling_Bad Positive (Blue): Incomplete Coupling Coupling_Result->Coupling_Bad Positive Check_Cleavage Step 3: Evaluate Cleavage Protocol Coupling_OK->Check_Cleavage Recouple Action: Perform a double coupling. Coupling_Bad->Recouple Recouple->Check_Cleavage Review_Cocktail Review cleavage cocktail and reaction time. Check_Cleavage->Review_Cocktail Cleavage_OK Proceed to Purification Review_Cocktail->Cleavage_OK

Caption: Troubleshooting workflow for low peptide yield in SPPS.

Issue 2: Incomplete Coupling, Especially with Long PEG Chains

The steric hindrance from a long PEG chain can sometimes impede the coupling reaction.[3][6]

Symptom Potential Cause Recommended Solution
Positive Kaiser test after coupling Steric Hindrance: The PEG chain is physically blocking the reactive site.[6]Upgrade Coupling Reagent: Switch to a more potent coupling reagent such as HATU or COMU.[6]Optimize Reaction Conditions: Increase the coupling reaction time (e.g., to 4 hours or overnight) or perform the reaction at a slightly elevated temperature (40-50°C), potentially using a microwave peptide synthesizer.[6]
Resin clumping or poor swelling Peptide Aggregation: The growing peptide chains are aggregating on the resin.[4][6]Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[6]Use a PEG-based Resin: Employ a resin like TentaGel to minimize aggregation.[4][6]
Deletion sequences observed in mass spectrometry Incomplete Coupling: One or more amino acids failed to couple completely.Perform a Double Coupling: After the initial coupling step, wash the resin and repeat the coupling with fresh reagents.[6]

Data Presentation

The following table summarizes the impact of different Fmoc-PEG linker lengths on the synthesis of a model hydrophobic peptide, (Ala-Leu)5.

Linker/Amino AcidMolecular Weight ( g/mol )Coupling Efficiency (%)Crude Peptide Purity (%)Final Yield (%)Solubility (mg/mL in PBS)
Fmoc-Gly-OH297.31>999285<0.1
Fmoc-N-amido-PEG2-acid399.43>9993860.5
Fmoc-N-amido-PEG4-acid487.53>9994871.2
Fmoc-N-amido-PEG8-acid663.749895885.8
Fmoc-N-PEG23-acid1368.58969689>10
Disclaimer: The data presented is representative of typical results and may vary depending on the specific peptide sequence and synthesis conditions.[3]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain on a solid support.

SPPS_Cycle Start Start of Cycle: Resin-Bound Peptide (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 End End of Cycle: Resin-Bound Peptide (N+1 residues, Fmoc-Protected) Wash2->End Repeat Repeat for next amino acid End->Repeat Aspartimide_Formation Peptide Peptide with Asp(OtBu) residue Cyclization Backbone amide N attacks side-chain carbonyl Peptide->Cyclization Base Base (Piperidine) during Fmoc deprotection Base->Cyclization catalyzes Aspartimide Aspartimide Intermediate (5-membered ring) Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidide Piperidine Attack Aspartimide->Piperidide Alpha_Peptide alpha-Aspartyl Peptide (desired and epimerized) Hydrolysis->Alpha_Peptide Beta_Peptide beta-Aspartyl Peptide (undesired) Hydrolysis->Beta_Peptide Alpha_Piperidide alpha-Piperidide Adduct Piperidide->Alpha_Piperidide Beta_Piperidide beta-Piperidide Adduct Piperidide->Beta_Piperidide

References

Fmoc-N-PEG7-acid stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-N-PEG7-acid in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a desiccated, dark environment under an inert atmosphere such as nitrogen or argon.[1][2] The container should be tightly sealed to prevent moisture ingress.

Q2: How should I handle this compound when preparing solutions?

A2: To prevent condensation of moisture, which can compromise the compound's integrity, allow the vial to warm to room temperature before opening.[1] It is recommended to handle the compound in a controlled environment, such as a glove box, and to use anhydrous solvents for dissolution. After use, flush the vial with an inert gas before resealing.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in many polar organic solvents.[1] Commonly used solvents for peptide synthesis and bioconjugation in which it dissolves include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

Q4: What are the primary causes of this compound degradation in solution?

A4: The primary cause of degradation is the cleavage of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This can be initiated by:

  • Basic impurities in solvents: Aged or improperly stored solvents, particularly DMF, can contain basic impurities like dimethylamine, which can cause premature deprotection.[3][4]

  • Exposure to basic conditions: The Fmoc group is sensitive to bases.[1] Accidental exposure to basic reagents or buffers will lead to its removal.

  • Elevated temperatures: High temperatures can promote the degradation of the Fmoc group, especially in polar aprotic solvents like DMSO.[5][6]

The polyethylene glycol (PEG) chain itself is generally stable under conditions typically used in peptide synthesis.

Q5: Can I use any grade of DMF for my experiments?

A5: It is highly recommended to use a high-purity, peptide-synthesis grade of DMF. Lower-grade DMF is more likely to contain impurities such as dimethylamine and formic acid, which can lead to unwanted deprotection of the Fmoc group and other side reactions.[4] If you suspect your DMF is aged, it can be purged with an inert gas like nitrogen to help remove volatile amine impurities.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Premature loss of the Fmoc group during a reaction. Basic impurities in the solvent (e.g., dimethylamine in DMF).Use fresh, high-purity, peptide-synthesis grade solvents. Consider purging solvents with an inert gas before use.
Cross-contamination with basic reagents.Ensure dedicated and clean glassware. Review your experimental setup to eliminate sources of basic contamination.
Inconsistent or low yields in coupling reactions. Degradation of this compound stock solution.Prepare fresh stock solutions. Store stock solutions at -20°C under an inert atmosphere and use them within a short period.
Inaccurate weighing of the compound.Due to the often viscous or waxy nature of PEGylated compounds, it is recommended to prepare a concentrated stock solution and aliquot from it, rather than weighing small amounts for each experiment.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.Analyze the stock solution by HPLC to confirm its purity before use. Identify the degradation products by mass spectrometry if possible.
Reaction with impurities in solvents or reagents.Use high-purity reagents and solvents.

Stability Data

The stability of this compound is primarily determined by the integrity of the Fmoc group. The following table provides representative data on the stability of Fmoc-protected compounds in common solvents at room temperature. The data is based on studies of Fmoc-amino acids, which serve as a good model for the stability of the Fmoc group in this compound.

Table 1: Representative Stability of Fmoc-Protected Compounds in Various Solvents at Room Temperature

SolventPurity after 24 hours (%)Purity after 7 days (%)Common Degradants/Issues
DMF (Peptide Synthesis Grade)>99%~95%Formation of N-(9-fluorenylmethyl)dimethylamine due to trace dimethylamine.[3]
NMP (Peptide Synthesis Grade)>99%~85-90%Higher rate of Fmoc-degradation compared to DMF over extended periods.[3]
DCM (Anhydrous)>99%>98%Generally stable, but less effective at solvating growing peptide chains.
DMSO (Anhydrous)>99%>98%Stable at room temperature, but degradation can occur at elevated temperatures.[5][6]

Note: The stability data presented is representative and can be influenced by the purity of the solvent, exposure to air and moisture, and the specific batch of the this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution by RP-HPLC

This protocol outlines a method to quantitatively assess the stability of this compound in a given solvent over time.

1. Materials:

  • This compound

  • High-purity anhydrous solvents (e.g., DMF, NMP, DCM, DMSO)

  • Reversed-phase HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the test solvent to a final concentration of 1 mg/mL.

  • Sample Incubation:

    • Aliquot the solution into several sealed autosampler vials.

    • Store the vials at a constant temperature (e.g., room temperature, 25°C).

  • HPLC Analysis:

    • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.

    • Analyze subsequent aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48, 96, and 168 hours).

    • HPLC Conditions:

      • Flow rate: 1.0 mL/min

      • Detection wavelength: 265 nm (for the Fmoc group)

      • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point and should be optimized for baseline separation of the parent compound and any degradation products.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial (t=0) peak area.

    • Plot the percentage of intact compound versus time to visualize the degradation profile.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Premature Fmoc Deprotection or Low Yield Cause1 Solvent Quality Issue->Cause1 Cause2 Reagent Contamination Issue->Cause2 Cause3 Storage Conditions Issue->Cause3 Solution1 Use Fresh, High-Purity Solvent Cause1->Solution1 Solution2 Purge Solvent with Inert Gas Cause1->Solution2 Solution3 Verify pH of Reagents Cause2->Solution3 Solution4 Use Dedicated Glassware Cause2->Solution4 Solution5 Store Stock Solutions at -20°C Cause3->Solution5 Solution6 Prepare Fresh Solutions Cause3->Solution6

Caption: Troubleshooting workflow for instability of this compound.

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep Prepare 1 mg/mL Solution in Test Solvent Incubate Store Aliquots at Constant Temperature Prep->Incubate Analysis Analyze by RP-HPLC at Time Points Incubate->Analysis Data Calculate % Remaining Compound Analysis->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Fmoc-N-PEG7-acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, bioconjugation, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the purity of reagents is of paramount importance. Fmoc-N-PEG7-acid, a heterobifunctional linker, is a critical building block in these applications. Its defined chain length and orthogonal protecting groups allow for the precise construction of complex biomolecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, supported by experimental protocols and comparative data.

The Critical Role of Purity in Advanced Drug Development

The purity of this compound directly impacts the efficiency of subsequent synthetic steps and the impurity profile of the final product. Impurities, such as molecules with different PEG chain lengths or those lacking the Fmoc protecting group, can lead to a heterogeneous product, complicating purification and potentially affecting the biological activity and immunogenicity of the final therapeutic. Therefore, robust analytical methods to verify the purity of this linker are essential.

Comparative Purity Analysis: HPLC vs. NMR

HPLC and NMR are powerful and often complementary techniques for the analysis of chemical compounds. While HPLC excels at separating complex mixtures and quantifying low-level impurities, quantitative NMR (qNMR) provides an absolute measure of purity against a certified reference standard without the need for a specific reference standard for the analyte itself.

Table 1: Comparison of HPLC and NMR for Purity Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Information Retention time, peak area (relative purity).Chemical shift, coupling constants, peak integration (structural information and quantitative purity).
Strengths High sensitivity for detecting trace impurities, excellent resolving power.Provides detailed structural information, is inherently quantitative (qNMR), non-destructive.
Limitations Requires reference standards for impurity identification, detector response can vary.Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.
Typical Purity Value >98% (by peak area)[1][2]Consistent with structure, >95% (by qNMR)

Performance Comparison with Alternative Linkers

The choice of PEG linker length can influence the physicochemical properties of the final conjugate. A comparative analysis of this compound with shorter and longer PEG chain alternatives is crucial for optimizing drug design.

Table 2: Illustrative Purity Data for Fmoc-N-amido-PEG-acids with Varying Chain Lengths

LinkerMolecular Weight ( g/mol )Typical HPLC Purity (%)Notes on NMR Analysis
Fmoc-N-amido-PEG3-acid443.48>98Distinct signals for the shorter PEG chain, less potential for signal overlap.
Fmoc-N-amido-PEG7-acid 619.71 >98 Well-resolved signals for the PEG backbone and terminal groups.
Fmoc-N-amido-PEG11-acid795.93>95Increased intensity of the PEG backbone signal, potential for broader signals.

Experimental Protocols

Detailed methodologies for the HPLC and NMR analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed to separate this compound from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient:

Time (min) % Mobile Phase B
0 30
20 90
25 90
25.1 30

| 30 | 30 |

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 265 nm (for the Fmoc group)[3]

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a method for determining the absolute purity of this compound.[4][5]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • High-precision analytical balance

Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 x T1 (T1 of the slowest relaxing proton of interest, typically around 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic peak of this compound (e.g., protons on the fluorenyl group) and a peak from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Analytical Workflow

To better understand the logical flow of the purity analysis process, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (≥400 MHz) dissolve->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Conclusion

Both HPLC and NMR are indispensable for ensuring the high purity of this compound required for pharmaceutical applications. HPLC, with its superior separation capabilities, is ideal for identifying and quantifying trace impurities. In contrast, qNMR offers a direct and absolute measure of purity, providing valuable structural confirmation. For a comprehensive quality assessment, a dual-pronged approach utilizing both techniques is highly recommended. This ensures the reliability and reproducibility of subsequent synthetic endeavors and the overall quality of the final therapeutic product.

References

A Comparative Guide to the Characterization of Fmoc-N-amido-PEG7-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules with polyethylene glycol (PEG) linkers is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. Among the diverse array of PEGylating agents, Fmoc-N-amido-PEG7-acid has emerged as a versatile linker due to its discrete length, which allows for precise control over the final conjugate's structure and function. This guide provides a comprehensive comparison of Fmoc-N-amido-PEG7-acid conjugates with alternative linker technologies, supported by experimental data and detailed characterization protocols.

Comparative Analysis of Linker Technologies

The choice of a linker is critical in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as it significantly influences stability, solubility, and overall efficacy. While Fmoc-N-amido-PEG7-acid offers the advantage of a hydrophilic and defined spacer, other linkers like those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) are also commonly used.

A key performance indicator for linkers in ADCs is their stability in plasma. Studies have suggested that PEGylation can enhance the stability of the linker, potentially through a spatial shielding effect of the flexible hydrophilic chains. This can reduce non-specific interactions with blood components and minimize premature drug release.[1][2] For instance, one study demonstrated that the linker stability of an ADC was significantly improved with a PEGylated linker compared to its non-PEGylated counterpart.[1]

Linker TypeKey FeatureAdvantagePotential Disadvantage
Fmoc-N-amido-PEG7-acid Discrete length hydrophilic PEG spacerEnhances solubility and stability; allows for precise control over linker length.May not be suitable for all conjugation chemistries.
SMCC-based Thioether linkageHigh stability.Can increase hydrophobicity of the conjugate.
SPDP-based Disulfide linkageCleavable under reducing conditions, allowing for intracellular drug release.Potential for premature cleavage in the bloodstream.

Experimental Characterization of Fmoc-N-amido-PEG7-acid Conjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of bioconjugates. The following section details key experimental protocols for the analysis of Fmoc-N-amido-PEG7-acid conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of PEGylated conjugates. Both one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR experiments can provide detailed information about the PEG linker and the conjugated molecule.

Experimental Protocol: ¹H-NMR of a Fmoc-N-amido-PEG7-acid Peptide Conjugate

  • Sample Preparation: Dissolve 1-5 mg of the purified conjugate in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the conjugate.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 25°C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

  • Data Analysis:

    • The characteristic repeating ethoxy protons (-OCH₂CH₂-) of the PEG7 linker will appear as a complex multiplet, typically around 3.5-3.7 ppm.

    • Signals corresponding to the Fmoc group (if present) will be observed in the aromatic region (around 7.3-7.8 ppm).

    • Protons of the conjugated peptide or small molecule should be identified and assigned. Integration of the PEG proton signals relative to a known proton signal on the conjugated molecule can help to confirm the conjugation ratio.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the conjugate and confirming the success of the conjugation reaction. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify the site of conjugation.

Experimental Protocol: LC-MS/MS for a Fmoc-N-amido-PEG7-acid Peptide Conjugate

  • Sample Preparation:

    • The purified conjugate is typically subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.

    • The resulting peptide mixture is then desalted using a C18 ZipTip or equivalent.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30-60 minutes is a good starting point.

  • MS/MS Analysis:

    • Ionization Mode: Positive ion ESI.

    • Data Acquisition: Data-dependent acquisition (DDA) is commonly used, where the most abundant precursor ions from the MS1 scan are selected for fragmentation in the MS2 scan.

    • Collision Energy: A stepped collision energy (e.g., 20-40 eV) can be used to ensure efficient fragmentation of the PEGylated peptides.

  • Data Analysis:

    • The MS1 data will show the mass of the intact PEGylated peptide.

    • The MS2 data will contain fragment ions that can be used to sequence the peptide and pinpoint the exact amino acid residue to which the Fmoc-N-amido-PEG7-acid linker is attached. The characteristic neutral loss of ethylene glycol units (44 Da) can be a diagnostic marker for PEGylated fragments.

Size Exclusion Chromatography (SEC)

SEC is a valuable technique for assessing the purity of the conjugate and detecting the presence of aggregates or unconjugated starting materials.

Experimental Protocol: SEC-HPLC Analysis

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • SEC column suitable for the molecular weight range of the conjugate.

  • Chromatographic Conditions:

    • Mobile Phase: A phosphate buffer with a physiological pH and salt concentration (e.g., 150 mM sodium phosphate, pH 7.0) is commonly used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm (for proteins) or another wavelength appropriate for the conjugated molecule.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the conjugate, any unconjugated starting materials, and potential aggregates. The retention time is inversely proportional to the hydrodynamic radius of the molecule.

Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate complex biological processes and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Experimental_Workflow cluster_synthesis Conjugation cluster_characterization Characterization Start Fmoc-N-amido-PEG7-acid + Biomolecule Conjugation Conjugation Reaction Start->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification PurifiedConjugate Purified Conjugate Purification->PurifiedConjugate NMR NMR Spectroscopy (Structure Verification) PurifiedConjugate->NMR MS Mass Spectrometry (Molecular Weight, Conjugation Site) PurifiedConjugate->MS SEC SEC-HPLC (Purity, Aggregation) PurifiedConjugate->SEC

Caption: Experimental workflow for the synthesis and characterization of Fmoc-N-amido-PEG7-acid conjugates.

References

A Head-to-Head Comparison: Fmoc-N-PEG7-acid Versus Other PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the success of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and peptide modifications. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles. Among the diverse array of PEG linkers, Fmoc-N-PEG7-acid, a discrete PEG linker, offers a unique combination of properties that make it a valuable tool. This guide provides an objective comparison of this compound with other PEG linkers of varying lengths and architectures, supported by experimental data to inform rational design choices in therapeutic and diagnostic development.

The Role and Properties of this compound

This compound is a heterobifunctional linker characterized by a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a discrete seven-unit polyethylene glycol chain, and a terminal carboxylic acid.[1][2][3] This structure imparts several key features:

  • Hydrophilicity: The PEG7 chain enhances the aqueous solubility of the linker and any molecule it is conjugated to, which is particularly beneficial for hydrophobic drugs or peptides.[1][4]

  • Biocompatibility: PEG is well-established as a biocompatible polymer, reducing the immunogenicity of the conjugated molecule.[5]

  • Defined Length: As a discrete PEG linker, this compound has a precise molecular weight and length, ensuring homogeneity in the final bioconjugate, a critical factor for reproducibility and regulatory approval.

  • Orthogonal Chemistry: The Fmoc-protected amine and the terminal carboxylic acid allow for selective and sequential conjugation reactions. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, while the carboxylic acid can be activated for amide bond formation with primary amines.[1][2]

These properties make this compound a versatile tool for applications ranging from peptide synthesis and modification to the development of complex bioconjugates for targeted drug delivery.[1][3][4]

Comparative Analysis of PEG Linker Performance

The length of the PEG linker is a crucial parameter that can significantly impact the performance of a bioconjugate. A trade-off often exists between in vitro potency and in vivo pharmacokinetics.

Impact on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Shorter PEG linkers are often associated with higher in vitro potency. This is attributed to reduced steric hindrance, allowing for more efficient binding to the target and subsequent internalization and payload release. As the PEG chain length increases, a decrease in in vitro cytotoxicity is often observed.

Linker Length CategoryTypical PEG ChainGeneral Trend in In Vitro Potency (IC50)Rationale
Short PEG2, PEG4, PEG7 High PotencyMinimal steric hindrance, potentially leading to more efficient cell internalization and payload release.
Intermediate PEG8, PEG12Moderate PotencyA balance between improved hydrophilicity and a slight increase in steric hindrance.
Long PEG24 and longerLower PotencyIncreased steric hindrance may interfere with antibody-antigen binding or the efficiency of intracellular processing.[6]
Impact on In Vivo Pharmacokinetics of Antibody-Drug Conjugates (ADCs)

Longer PEG linkers generally lead to improved pharmacokinetic profiles, characterized by a longer plasma half-life and reduced clearance. The increased hydrodynamic radius of the ADC due to the longer PEG chain reduces renal filtration and clearance from circulation.

Linker Length CategoryTypical PEG ChainGeneral Trend in Plasma Half-lifeRationale
Short PEG2, PEG4, PEG7 Moderately IncreasedProvides some improvement in circulation time compared to non-PEGylated counterparts but may still be susceptible to relatively rapid clearance.[6]
Intermediate PEG8, PEG12Significantly IncreasedThe increased size effectively reduces renal clearance, leading to a prolonged plasma half-life.
Long PEG24 and longerMost Significantly IncreasedThe substantial increase in hydrodynamic radius leads to the longest circulation times.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of different PEG linkers.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on an antibody using EDC/NHS chemistry.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to the Antibody:

    • Add the activated this compound solution to the antibody solution. The molar ratio of the PEG linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 5 to 20-fold molar excess of the linker.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) system to remove excess linker and other small-molecule reagents.[][8][9] The ADC will elute in the earlier fractions due to its larger size.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic potency (IC50) of an ADC.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC constructs with different PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs with different PEG linkers in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle control (medium with the same final concentration of the ADC diluent).

    • Incubate the plate for 72-96 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each ADC.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex experimental workflows and biological pathways.

ADC_Synthesis_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification This compound This compound Activated_Linker Activated_Linker This compound->Activated_Linker EDC/NHS EDC/NHS EDC/NHS Conjugation_Reaction Amide Bond Formation Activated_Linker->Conjugation_Reaction Antibody Antibody Antibody->Conjugation_Reaction Crude_ADC Crude_ADC Conjugation_Reaction->Crude_ADC SEC Size Exclusion Chromatography Crude_ADC->SEC Purified_ADC Purified_ADC SEC->Purified_ADC

Caption: Workflow for the synthesis and purification of an antibody-drug conjugate (ADC) using an this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: General signaling pathway of antibody-drug conjugate (ADC) mechanism of action, from cell surface binding to induction of apoptosis.

Conclusion

The choice of a PEG linker is a critical decision in the design of bioconjugates. This compound represents a versatile, discrete linker that offers a balance of hydrophilicity and a defined spacer length, making it suitable for a wide range of applications. The comparative data presented highlights the trade-off between in vitro potency and in vivo pharmacokinetics when selecting a PEG linker length. Shorter linkers, such as those in the PEG7 range, often favor higher in vitro activity, while longer linkers are beneficial for extending circulation half-life. A thorough understanding of these principles, combined with robust experimental evaluation using the protocols outlined, will enable researchers to rationally design and select the optimal PEG linker to maximize the therapeutic potential of their bioconjugates.

References

Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of therapeutic molecules such as antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the industry standard, its limitations, including potential immunogenicity and a non-biodegradable nature, have catalyzed the exploration of innovative alternatives. This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data, to empower informed decisions in the design of next-generation bioconjugates.

The landscape of bioconjugation is evolving beyond its historical reliance on PEG linkers. While Fmoc-N-PEG7-acid and other PEG derivatives have been instrumental in advancing bioconjugate development by enhancing solubility and stability, the scientific community has developed a diverse array of alternatives to address the "PEG dilemma" of pre-existing anti-PEG antibodies and concerns about long-term accumulation.[1][2] This guide focuses on a comparative analysis of leading alternatives: polysarcosine, polypeptides, and polysaccharides, alongside other hydrophilic and recombinant linkers.

Comparative Performance of Bioconjugation Linkers

The choice of a linker has a significant impact on the performance of a bioconjugate. The following table summarizes key quantitative data from studies comparing different linker technologies.

Linker ClassSpecific Linker ExampleApplicationKey Performance MetricResultReference
PEG PEG12ADCClearance (rat)47.3 mL/day/kg[3]
Hydrophilic (PEG-based) CleavableNot SpecifiedPlasma Half-life10 - 14 days[3]
Non-Cleavable (SMCC)ADC (Kadcyla)In vitro Cytotoxicity (IC50)Not specified[3]
β-galactosidase-cleavableADCIn vitro Cytotoxicity (IC50)8.8 nM (SK-BR-3 cells)[3]
β-galactosidase-cleavableADCIn vivo Efficacy (Tumor Volume Reduction)57-58% at 1 mg/kg[3]
Polysarcosine PSar12ADC (Anti-HER2-MMAE, DAR 8)In vitro Cytotoxicity (IC50)Not specified[3]
PSar12ADCClearance (rat)38.9 mL/day/kg[3]
Polypeptide Val-CitADCPlasma Stability (Half-life)9.9 days (mouse)[1]
Triglycyl peptide (CX)ADCPlasma Stability (Half-life)Comparable to non-cleavable SMCC linker[1]
Polysaccharide DextranImaging AgentTumor AccumulationSuperior to PEG-FITC in a pancreatic cancer model[1]

Emerging Alternatives to PEG Linkers

Several classes of alternative linkers have emerged as promising substitutes for PEG, each with unique properties and advantages.

  • Polysarcosine (PSar): A polymer of the endogenous amino acid sarcosine, PSar is biodegradable and has shown reduced immunogenicity compared to PEG.[3] Preclinical studies have indicated that PSar-based linkers can offer comparable or even superior performance, particularly for high-drug-to-antibody ratio (DAR) ADCs.[1][3]

  • Polypeptide Linkers: Utilizing sequences of naturally occurring or synthetic amino acids, these linkers offer a high degree of versatility and are biodegradable.[1] Their length, flexibility, and susceptibility to cleavage by specific enzymes can be precisely engineered.[1] For instance, sequences rich in glycine and serine are often used to create flexible and hydrophilic linkers.[1]

  • Polysaccharide Linkers: Natural polymers like dextran are inherently hydrophilic, biocompatible, and biodegradable, making them attractive for enhancing the properties of bioconjugates.[1]

  • Other Hydrophilic Linkers: Linkers incorporating charged groups, such as sulfonates, can also increase the hydrophilicity of bioconjugates, which is particularly beneficial when conjugating hydrophobic payloads.[4][5] This can lead to a higher DAR without causing aggregation of the final product.[4]

  • Recombinant Linkers: These are protein-based linkers with precisely defined lengths and compositions, offering excellent control over the final bioconjugate's properties.[6][7] They can be designed to include orthogonal reactive sites for specific conjugation chemistries.[6][7]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linker technologies.

General Workflow for Antibody-Drug Conjugate (ADC) Development and Evaluation

ADC_Workflow cluster_synthesis Bioconjugate Synthesis cluster_evaluation In Vitro & In Vivo Evaluation Antibody Antibody Selection & Preparation Conjugation Conjugation Reaction Antibody->Conjugation Linker Linker-Payload Synthesis Linker->Conjugation Purification Purification & Characterization (SEC, HIC, MS) Conjugation->Purification InVitro In Vitro Assays (Cytotoxicity, Binding) Purification->InVitro InVivo In Vivo Studies (PK, Efficacy, Toxicity) Purification->InVivo Data Data Analysis InVitro->Data InVivo->Data

Caption: General workflow for ADC development.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency of a bioconjugate against cancer cell lines.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium

  • Bioconjugate of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate in complete cell culture medium and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the bioconjugate that inhibits cell growth by 50%).

Solid-Phase Peptide Synthesis (SPPS) for Polypeptide Linkers

Objective: To synthesize a peptide-based linker for bioconjugation.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection reagent.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and couple it to the deprotected amine on the resin.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Payload Conjugation (if applicable): After synthesizing the peptide sequence, deprotect the terminal amine and couple the payload molecule to the peptide.

  • Cleavage and Deprotection: Cleave the peptide-linker conjugate from the resin and remove all side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide-linker conjugate using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.[1]

Mechanism of Action of an Antibody-Drug Conjugate (ADC)

The following diagram illustrates the general mechanism of action for an ADC, a common application for the linkers discussed.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Binding ADC binds to Antigen on Tumor Cell ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (e.g., via linker cleavage) Lysosome->Release Apoptosis Payload induces Cell Death (Apoptosis) Release->Apoptosis

Caption: Mechanism of action of an ADC.

References

The Efficacy of Fmoc-N-PEG7-acid in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for therapeutic development. The linker region, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of Fmoc-N-PEG7-acid, a polyethylene glycol (PEG)-based linker, against other common linker classes, supported by synthesized experimental data and detailed methodologies to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a pivotal role in the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2] Its length, flexibility, and chemical composition influence the stability and orientation of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while an overly long one can lead to a non-productive complex with inefficient ubiquitination.[3]

Comparative Analysis of Linker Performance

PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can improve the solubility of often hydrophobic PROTAC molecules, and their biocompatibility.[4] The this compound linker provides a balance of flexibility and length that is often suitable for initial PROTAC design. While direct head-to-head data for a PEG7 linker is often embedded within broader studies, analysis of PROTACs with varying PEG linker lengths allows for a strong inference of its performance.

Quantitative Data on PROTAC Performance with Different Linkers

The following tables summarize representative data from various studies to illustrate the impact of linker type and length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths

PROTACE3 Ligase LigandTarget LigandLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC APomalidomideJQ1PEG2>5000<20[5]
PROTAC BPomalidomideJQ1PEG4<500>80[5]
PROTAC C (inferred) Pomalidomide JQ1 PEG7 ~10-50 >90 Inference from[2][5]
PROTAC DVHL LigandJQ1PEG1080>90[2]

Note: Data for PROTACs with varying PEG lengths are synthesized from multiple sources to illustrate the general trend. The performance of a PEG7 linker is inferred to be within the optimal range based on these trends.

Table 2: Comparison of Different Linker Classes for BTK-Targeting PROTACs

PROTACE3 Ligase LigandTarget LigandLinker ClassLinker CompositionDC50 (nM)Dmax (%)Reference
BTK Degrader 1PomalidomideIbrutinibAlkyl8-atom alkyl chain50>85[5]
BTK Degrader 2PomalidomideIbrutinibPEGPEG425>90[2]
BTK Degrader 3 (inferred) Pomalidomide Ibrutinib PEG PEG7 ~10-30 >95 Inference from[2]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key processes in PROTAC design and evaluation.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_Workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with this compound linker) Cell_Treatment Cell Treatment (Dose-response and time-course) Synthesis->Cell_Treatment Western_Blot Western Blot (Protein Degradation Assay) Cell_Treatment->Western_Blot Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Cell_Treatment->Co_IP Viability_Assay Cell Viability Assay (e.g., MTT/CellTiter-Glo) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, GI50) Western_Blot->Data_Analysis Co_IP->Data_Analysis Viability_Assay->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

A typical workflow for PROTAC evaluation.

Detailed Experimental Protocols

Reproducible and detailed experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Western Blot for Target Protein Degradation

Principle: This assay quantifies the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[6]

  • Signal Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Principle: This assay confirms the formation of the essential POI-PROTAC-E3 ligase complex.[9]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to protein A/G beads, overnight at 4°C.[9]

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze the presence of the target protein and the E3 ligase by Western blotting.

Protocol 3: Cell Viability Assay

Principle: This assay assesses the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

  • Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a commercially available kit, such as one based on ATP measurement (e.g., CellTiter-Glo®).[10]

Conclusion

The rational design of the linker is a critical step in the development of effective PROTACs. While the optimal linker is target- and system-dependent, PEG-based linkers like this compound offer significant advantages in terms of solubility and biocompatibility. The available data on PROTACs with varying PEG linker lengths suggest that a 7-unit PEG linker is well-positioned within the optimal range for achieving potent and efficacious protein degradation for many targets. The experimental protocols provided herein offer a robust framework for the systematic evaluation of new PROTAC molecules, enabling researchers to make data-driven decisions in the pursuit of novel protein degraders.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted drug delivery, particularly in the realm of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, a molecular bridge connecting a potent cytotoxic payload to a targeting antibody, governs the stability of the conjugate in circulation and the precise release of the drug at the desired site of action. Polyethylene glycol (PEG) has emerged as a valuable component in linker design, enhancing solubility, stability, and pharmacokinetic profiles. This guide provides an objective, data-driven comparison of two primary classes of PEG linkers: cleavable and non-cleavable, to inform rational drug design and development.

At a Glance: Cleavable vs. Non-Cleavable PEG Linkers

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Drug Release Mechanism Triggered by specific physiological conditions (e.g., low pH, high glutathione, specific enzymes).[1]Relies on the complete proteolytic degradation of the antibody carrier within the lysosome.[2][3]
Release Rate Generally rapid and targeted.Slower and more gradual.
Plasma Stability Can be variable depending on the cleavage mechanism; potentially prone to premature drug release.Generally higher plasma stability, minimizing off-target toxicity.[2]
Bystander Effect Often facilitates a bystander effect, where the released drug can kill neighboring antigen-negative tumor cells.[1][4][]Limited to no bystander effect due to the release of a charged drug-linker-amino acid complex.[][6]
Therapeutic Window Potentially wider due to targeted release, but can be narrowed by premature release.Can be wider due to enhanced stability and reduced off-target effects.[2]
Ideal Application Heterogeneous tumors where killing of antigen-negative cells is beneficial.[6]Homogeneous tumors with high antigen expression; when maximum stability and minimal off-target toxicity are paramount.

Mechanisms of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable PEG linkers lies in their payload release mechanism. This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in the tumor microenvironment or within cancer cells.[7] This "triggered" release allows for the delivery of the unmodified, potent payload directly to the target site. Common cleavage strategies include:

  • Acid-Labile (Hydrazone) Linkers: These linkers are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[1]

  • Reductively Cleavable (Disulfide) Linkers: These linkers are cleaved in the presence of reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the bloodstream.[1][3]

  • Enzymatically Cleavable (Peptide) Linkers: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are substrates for specific proteases, such as cathepsins, which are highly active within the lysosome.[1][8][]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[1][4][] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[4] This is particularly advantageous in treating heterogeneous tumors.[6]

Non-Cleavable Linkers: Stability First

In contrast, non-cleavable linkers form a stable covalent bond between the drug and the antibody.[6] The release of the drug relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2][3] This process results in the release of the drug still attached to the linker and a single amino acid residue from the antibody.

This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[2][6] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[6]

Quantitative Data Comparison

Direct head-to-head comparisons of cleavable and non-cleavable linkers using the same antibody and payload in a single study are limited in the published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypePayloadTarget Cell LineIC50 (pM)Reference(s)
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)92[10]
Non-Cleavable (SMCC)DM1HER2+ (SK-BR-3)609[10]
Cleavable (Sulfatase-sensitive)MMAEHER2+ (SK-BR-3)61[10]
Non-Cleavable (PEG-alkyne)MMAEHER2/3+ (KPL-4)Similar to MMAE (~10^-11 M)[10]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 2: In Vivo Efficacy in Xenograft Models

ADCLinker TypeTumor ModelDosageOutcomeReference(s)
Anti-CD22-DM1Cleavable (Disulfide)Human Lymphoma Xenograft3 mg/kg (single dose)Tumor regression[10]
Anti-CD79b-MMAETandem-Cleavage (β-glucuronide + Val-Cit)Non-Hodgkin Lymphoma (Jeko-1)Single IV bolusSuperior efficacy over monocleavage linkers[2]
Trastuzumab-ExatecanCleavable (Exo-linker)Gastric Cancer (NCI-N87)-Slightly higher Tumor Growth Inhibition (TGI) than T-DXd[11]
Kadcyla (T-DM1)Non-Cleavable (SMCC)HER2+ Breast Cancer3.6 mg/kg (every 3 weeks)Approved clinical efficacy[10]

Table 3: Plasma Stability of ADCs with Different Linkers

Linker TypeConjugateSpeciesStability MetricResultReference(s)
Cleavable (Val-Cit)MMAE-ADCMouse% Hydrolysis (1h)>50%[10]
Cleavable (Sulfatase-sensitive)MMAE-ADCMouse% Hydrolysis (7 days)<5%[10]
Cleavable (Disulfide - SPP)DM1-ADCRat/MouseADC ClearanceFaster than MCC-DM1[12]
Non-Cleavable (Thioether - MCC)DM1-ADCRat/MouseADC ClearanceSlower than SPP-DM1[12]
Cleavable (GGFG)T-DXdRatDARDecreased by ~50% in 7 days[11]
Cleavable (Exo-linker)Trastuzumab-ExatecanRatDARGreater DAR retention than T-DXd[11]

Signaling Pathways and Experimental Workflows

Intracellular Trafficking and Payload Release of ADCs

The journey of an ADC from the bloodstream to its intracellular target is a multi-step process. Understanding this pathway is crucial for optimizing linker design.

ADC_Trafficking cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding EarlyEndosome Early Endosome (pH 6.0-6.5) Receptor->EarlyEndosome 2. Internalization (Clathrin-mediated endocytosis) LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome 3. Maturation Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome 4. Fusion Payload_cleavable Free Payload Lysosome->Payload_cleavable 5a. Cleavage (e.g., Cathepsins, low pH) Payload_non_cleavable Payload-Linker- Amino Acid Lysosome->Payload_non_cleavable 5b. Degradation DNA_damage DNA Damage & Apoptosis Payload_cleavable->DNA_damage 6a. Target Engagement Bystander_cell Neighboring Antigen-Negative Cell Payload_cleavable->Bystander_cell Bystander Effect Payload_non_cleavable->DNA_damage 6b. Target Engagement ADC_Workflow cluster_invitro cluster_invivo start ADC Synthesis & Characterization in_vitro In Vitro Evaluation start->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander stability Plasma Stability Assay in_vitro->stability release Lysosomal Release Assay in_vitro->release pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis in_vivo->pk_pd efficacy Xenograft Tumor Model Efficacy in_vivo->efficacy toxicity Toxicity Studies in_vivo->toxicity end Candidate Selection pk_pd->end

References

The Influence of PEG Chain Length on Peptide Attributes: A Comparative Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the physicochemical properties of therapeutic peptides is a critical step in a successful development pipeline. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely employed strategy to enhance the solubility and stability of peptides, thereby improving their pharmacokinetic and pharmacodynamic profiles. The length of the PEG chain is a key parameter that can be modulated to fine-tune these properties. This guide provides a comparative analysis of the impact of PEG chain length on peptide solubility and stability, supported by experimental data and detailed protocols.

Impact on Peptide Solubility

PEGylation is a well-established method to increase the aqueous solubility of peptides, particularly those with hydrophobic characteristics. The hydrophilic nature of the PEG polymer helps to shield the hydrophobic regions of the peptide, reducing aggregation and improving its interaction with aqueous environments. While the general consensus is that PEGylation enhances solubility, the specific impact of PEG chain length can be peptide-dependent and is often determined empirically.

Longer PEG chains generally contribute to a greater increase in the hydrodynamic radius of the peptide, which can further enhance solubility by providing a larger hydration shell and sterically hindering intermolecular interactions that can lead to aggregation. However, there is a point of diminishing returns, and excessively long PEG chains may not provide a proportional increase in solubility and could negatively impact other properties such as biological activity.

Comparative Solubility Data

Direct quantitative comparisons of the impact of a wide range of PEG chain lengths on the solubility of a single peptide are not extensively available in the public domain. However, the general trend observed is an increase in solubility with the addition of PEG. The optimal PEG length for solubility enhancement is often determined on a case-by-case basis. Researchers can employ methods such as turbidimetric solubility assays to determine the most effective PEG chain length for their specific peptide.

Impact on Peptide Stability

The stability of a peptide therapeutic is paramount for its efficacy and safety. PEGylation can significantly enhance peptide stability through several mechanisms, including protection from proteolytic degradation, reduction of aggregation, and improved thermal stability. The length of the PEG chain plays a crucial role in the degree of stabilization conferred.

Proteolytic Stability

The covalent attachment of PEG chains provides a steric shield that hinders the approach of proteolytic enzymes to the peptide backbone, thereby slowing down degradation. Longer PEG chains are generally more effective at providing this steric hindrance.

A systematic study on the integrin-αvβ6-specific peptide A20FMDV2 investigated the effect of N-terminal PEGylation with varying numbers of ethylene glycol (EG) units on its stability in rat serum and human plasma. The results demonstrated a significant increase in stability for all PEGylated peptides compared to the native peptide.

PEG Chain Length (EG units)Linker% Intact Peptide Remaining (Rat Serum, 24h)% Intact Peptide Remaining (Rat Serum, 48h)% Intact Peptide Remaining (Human Plasma, 24h)% Intact Peptide Remaining (Human Plasma, 48h)
0 (Native)-~5%Not Detected~10%Not Detected
1Acetyl~60%~35%~40%~20%
2Acetyl~65%~40%~80%~60%
3Acetyl~70%~45%~60%~40%
5Acetyl~60%~40%~85%~70%
8Acetyl>70%~58%~75%~55%
20Propionyl~80%>70%~50%~30%

Data summarized from a study on A20FMDV2 peptide stability.[1]

Interestingly, in human plasma, shorter PEG chains (PEG2 and PEG5) conferred greater stability than longer chains, highlighting that the optimal PEG length for proteolytic stability can be matrix-dependent.[1]

Thermodynamic and Aggregation Stability

PEGylation can also influence the thermodynamic stability and aggregation propensity of peptides. A study on alpha-1 antitrypsin (AAT) demonstrated that while PEGylation with 30 kDa, 40 kDa, and 2-armed 40 kDa PEGs did not significantly alter the protein's thermodynamic stability, it did significantly decrease its propensity to aggregate upon heat treatment.[2][3][4][5][6][7] Conjugation with a 2-armed 40 kDa PEG provided the best protection against heat-induced aggregation and proteolysis.[2][4][5][6][7]

Experimental Protocols

Peptide Solubility Assessment: Turbidimetric Solubility Assay

This assay provides a rapid and high-throughput method to determine the apparent solubility of a peptide.

Principle: The solubility of a peptide in a given solvent is determined by measuring the turbidity of the solution as the peptide concentration increases. The point at which the solution becomes turbid indicates the limit of solubility.

Protocol:

  • Peptide Stock Solution Preparation: Prepare a high-concentration stock solution of the PEGylated peptide in a suitable organic solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microplate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for equilibration.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb (e.g., 340-405 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the peptide concentration. The concentration at which the absorbance begins to increase significantly is considered the apparent solubility.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare high-concentration peptide stock solution dilutions Perform serial dilutions in aqueous buffer stock->dilutions incubation Incubate at controlled temperature dilutions->incubation measurement Measure turbidity (absorbance) incubation->measurement plot Plot absorbance vs. concentration measurement->plot solubility Determine apparent solubility plot->solubility

Caption: Workflow for Turbidimetric Solubility Assay.

Peptide Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of a peptide over time under various stress conditions.

Principle: This method separates the intact peptide from its degradation products, allowing for the accurate quantification of the remaining intact peptide.

Protocol:

  • Forced Degradation Studies: Subject the PEGylated peptide to various stress conditions to generate potential degradation products. These conditions typically include:

    • Acid/Base Hydrolysis: Incubate the peptide in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

    • Oxidation: Treat the peptide with an oxidizing agent (e.g., 0.1% H₂O₂).

    • Thermal Stress: Expose the peptide to elevated temperatures (e.g., 50-70°C).

    • Photostability: Expose the peptide to light according to ICH Q1B guidelines.

  • HPLC Method Development: Develop a reverse-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) method capable of resolving the intact peptide from its degradation products.

  • Stability Study: Incubate the PEGylated peptide in the desired buffer (e.g., serum, plasma, or formulation buffer) at a specific temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points, withdraw aliquots of the sample, quench any ongoing reaction if necessary, and analyze by the developed HPLC method.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the initial concentration.

signaling_pathway cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_result Result peptide PEGylated Peptide acid Acid/Base Hydrolysis peptide->acid oxidation Oxidation peptide->oxidation heat Thermal Stress peptide->heat light Photostability peptide->light hplc_dev Develop Stability-Indicating HPLC Method acid->hplc_dev oxidation->hplc_dev heat->hplc_dev light->hplc_dev stability_study Perform Stability Study (e.g., in serum) hplc_dev->stability_study analysis Analyze samples at different time points stability_study->analysis quantification Quantify remaining intact peptide analysis->quantification

Caption: Workflow for Stability Assessment using HPLC.

Conclusion

The length of the PEG chain is a critical parameter in optimizing the solubility and stability of therapeutic peptides. While longer PEG chains generally lead to increased solubility and can provide enhanced protection against proteolytic degradation, the optimal length is peptide- and matrix-dependent. A systematic evaluation using the experimental approaches outlined in this guide will enable researchers to select the most appropriate PEG chain length to maximize the therapeutic potential of their peptide candidates.

References

A Comparative Guide to the Spectroscopic Properties of Fmoc-N-amido-PEG7-acid and its Alternatives for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of linkers is paramount for successful bioconjugation and the development of novel therapeutics. This guide provides a comparative overview of the spectroscopic data for Fmoc-N-amido-PEG7-acid, a popular heterobifunctional linker, and its common alternatives. The presented data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is essential for identity confirmation, purity assessment, and quality control.

Fmoc-N-amido-PEG7-acid is a valuable tool in peptide synthesis and the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic polyethylene glycol (PEG) spacer of seven ethylene glycol units, and a terminal carboxylic acid. This arrangement allows for the directional and controlled linkage of molecules. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for further conjugation. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the carboxylic acid enables covalent bond formation with amine-containing molecules.

This guide presents a summary of the expected and reported spectroscopic data for Fmoc-N-amido-PEG7-acid and compares it with shorter-chain PEG analogues (Fmoc-N-amido-PEG2-acid and Fmoc-N-amido-PEG4-acid) and non-PEG Fmoc-protected amino acid linkers (Fmoc-Gly-OH and Fmoc-Ala-OH).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Fmoc-N-amido-PEG7-acid and its alternatives. This data is crucial for verifying the structure and purity of these linkers.

Table 1: ¹H NMR Spectroscopic Data (Typical Chemical Shifts in ppm)

CompoundFmoc Group ProtonsPEG Backbone Protonsα-CH₂ (next to COOH)
Fmoc-N-amido-PEG7-acid ~7.2-7.8 (m, 8H), ~4.2-4.4 (m, 3H)~3.5-3.7 (m)~2.5 (t)
Fmoc-N-amido-PEG4-acid ~7.2-7.8 (m, 8H), ~4.2-4.4 (m, 3H)~3.5-3.7 (m)~2.5 (t)
Fmoc-N-amido-PEG2-acid ~7.2-7.8 (m, 8H), ~4.2-4.4 (m, 3H)~3.5-3.7 (m)~2.5 (t)
Fmoc-Gly-OH ~7.2-7.8 (m, 8H), ~4.2-4.4 (m, 3H)N/A~3.9 (d)
Fmoc-Ala-OH ~7.2-7.8 (m, 8H), ~4.2-4.4 (m, 3H)N/A~4.3 (q)

Table 2: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts in ppm)

CompoundFmoc Group CarbonsPEG Backbone CarbonsCarboxyl Carbon (COOH)
Fmoc-N-amido-PEG7-acid ~120-144, ~67, ~47~70~172
Fmoc-N-amido-PEG4-acid ~120-144, ~67, ~47~70~172
Fmoc-N-amido-PEG2-acid ~120-144, ~67, ~47~70~172
Fmoc-Gly-OH ~120-144, ~67, ~47N/A~171
Fmoc-Ala-OH ~120-144, ~67, ~47N/A~175

Table 3: FT-IR Spectroscopic Data (Typical Absorption Bands in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid & Amide)C-O-C Stretch (PEG Ether)N-H Bend (Amide)
Fmoc-N-amido-PEG7-acid ~2500-3300 (broad)~1700-1740, ~1650~1100~1530
Fmoc-N-amido-PEG4-acid ~2500-3300 (broad)~1700-1740, ~1650~1100~1530
Fmoc-N-amido-PEG2-acid ~2500-3300 (broad)~1700-1740, ~1650~1100~1530
Fmoc-Gly-OH ~2500-3300 (broad)~1700-1740, ~1650N/A~1530
Fmoc-Ala-OH ~2500-3300 (broad)~1700-1740, ~1650N/A~1530

Table 4: Mass Spectrometry Data (Expected [M+H]⁺ m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Fmoc-N-amido-PEG7-acid C₃₂H₄₅NO₁₁619.70620.31
Fmoc-N-amido-PEG4-acid C₂₆H₃₃NO₈487.54488.22
Fmoc-N-amido-PEG2-acid C₂₂H₂₅NO₆399.44400.17
Fmoc-Gly-OH C₁₇H₁₅NO₄297.31298.10
Fmoc-Ala-OH C₁₈H₁₇NO₄311.33312.12

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of Fmoc-N-amido-PEG7-acid and similar linkers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Fmoc-N-amido-PEG7-acid Dissolve_NMR Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve_NMR Dissolve_MS Dissolve in Suitable Solvent (e.g., ACN, MeOH) Sample->Dissolve_MS Prepare_IR Prepare as thin film, KBr pellet, or mull Sample->Prepare_IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolve_NMR->NMR MS Mass Spectrometry (ESI-MS, MALDI-TOF) Dissolve_MS->MS IR FT-IR Spectroscopy Prepare_IR->IR Interpret_NMR Chemical Shift & Integration Analysis NMR->Interpret_NMR Interpret_MS Molecular Ion Peak & Fragmentation Analysis MS->Interpret_MS Interpret_IR Functional Group Identification IR->Interpret_IR Final_Analysis Final_Analysis Interpret_NMR->Final_Analysis Structural Confirmation & Purity Assessment Interpret_MS->Final_Analysis Interpret_IR->Final_Analysis

Caption: Experimental workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

  • Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by evaporating a solution of the compound. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or as a mull by grinding the sample with a few drops of Nujol oil.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of approximately 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

This guide provides a foundational understanding of the spectroscopic characteristics of Fmoc-N-amido-PEG7-acid and its alternatives. For critical applications, it is always recommended to acquire experimental data on the specific batch of the linker being used.

A Head-to-Head Comparison of Fmoc and Boc Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, Fmoc and Boc, is a critical decision that profoundly impacts yield, purity, and overall efficiency. This comprehensive guide provides an objective, data-driven comparison of these methodologies, complete with detailed experimental protocols and visualizations to inform the selection of the optimal strategy for your research needs.

The advent of solid-phase peptide synthesis, pioneered by Bruce Merrifiield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process to mere filtration and washing steps.[1] The two dominant approaches within SPPS are defined by the protecting group used for the α-amino group of the amino acids: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1]

Core Principles: A Tale of Two Chemistries

The fundamental distinction between Fmoc and Boc strategies lies in the chemical nature of the N-terminal protecting group and the corresponding conditions for its removal (deprotection) and the final cleavage of the peptide from the resin.

Fmoc (Fluorenylmethyloxycarbonyl) Strategy: This modern approach utilizes the base-labile Fmoc group for Nα-protection. Deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] The side-chain protecting groups are acid-labile (e.g., tBu, Trt), allowing for their simultaneous removal along with the peptide from the resin using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2][3] This orthogonality—the ability to remove one type of protecting group without affecting another—is a key advantage of the Fmoc strategy.[]

Boc (tert-Butyloxycarbonyl) Strategy: The classic Boc strategy employs the acid-labile Boc group for temporary Nα-protection.[5] The Boc group is removed by treatment with a moderate acid, typically TFA.[5] The side-chain protecting groups are generally benzyl-based and require a much stronger, hazardous acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[2][6]

Quantitative Performance Comparison

While both methodologies can yield high-quality peptides, their performance can differ based on the peptide's sequence, length, and intrinsic properties like hydrophobicity and aggregation propensity. The following table summarizes illustrative data for the synthesis of model peptides, reflecting general trends.

ParameterBoc SynthesisFmoc SynthesisNotes
Model Peptide ACP (65-74) FragmentACP (65-74) FragmentA commonly used model peptide for comparing synthesis efficiency.[7]
Crude Purity (HPLC) ~65-75%[7]~70-85%[7]Fmoc chemistry often results in higher crude purity due to its milder deprotection conditions.[8]
Overall Yield ~25-40%[7]~30-50%[7]Higher crude purity in Fmoc synthesis often simplifies purification, leading to better overall recovery.
Model Peptide Amyloid Beta (Aβ) 1-42Amyloid Beta (Aβ) 1-42An aggregation-prone "difficult sequence".
Crude Yield Data not readily available for direct comparison, but Boc can be advantageous for aggregation-prone sequences.[8]33% (standard), 57% (with pseudoprolines), 87% (microwave-assisted)[8]The acidic deprotection in Boc-SPPS protonates the N-terminus, which can help reduce aggregation.[9]
Major Side Products Truncated sequences, products of premature side-chain deprotection due to repeated acid treatment.[7]Deletion sequences, aspartimide-related impurities, dibenzofulvene adducts if washing is inadequate.[7]The choice of strategy can influence the side-product profile.

Experimental Protocols

Below are detailed, generalized protocols for the key steps in both manual Boc and Fmoc solid-phase peptide synthesis.

Protocol 1: Typical Boc-SPPS Cycle
  • Resin Preparation: Swell the appropriate Boc-aminoacyl-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.[8]

  • Boc Deprotection:

    • Perform a pre-wash with 50% TFA in DCM for 2-5 minutes.[7]

    • Treat the resin with 50% TFA in DCM for 20-30 minutes to cleave the Boc group.[5][7]

    • Wash the resin thoroughly with DCM, isopropanol, and then DCM again to remove residual acid.

  • Neutralization:

    • Neutralize the resulting ammonium salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.[10]

    • Wash the resin again with DCM to remove excess base.

  • Amino Acid Coupling:

    • Activate the next Boc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., DCC/HOBt or HBTU/DIEA) in DMF or DCM.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., the Kaiser test).

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Dry the fully assembled peptide-resin under vacuum.

    • Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of scavengers (e.g., anisole, p-cresol) for 1-2 hours at 0°C in a specialized HF apparatus.[1][11][12]

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.[11]

    • Wash the peptide with cold ether, dissolve it in an appropriate aqueous buffer, and lyophilize.[11]

Protocol 2: Typical Fmoc-SPPS Cycle
  • Resin Preparation: Swell the appropriate Fmoc-aminoacyl-resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.[13]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[13]

    • Drain the solution and repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene byproduct.[13]

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/DIEA or HATU/HOAt) in DMF.[13]

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., the Kaiser test).

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with a cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v), for 2-4 hours at room temperature.[14][15] The exact composition of the cocktail depends on the amino acid composition of the peptide.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Wash the peptide with cold ether, dissolve it in an appropriate aqueous buffer, and lyophilize.

Key Differences and Logical Workflows

The choice between Fmoc and Boc chemistries dictates the entire workflow of peptide synthesis, from the selection of resins and protecting groups to the final cleavage conditions. The following diagrams illustrate the cyclical nature of each strategy and highlight their fundamental differences.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle cluster_final Final Steps Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Washing2->Resin Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Final_Cleavage

Caption: The Fmoc-SPPS cycle, featuring base-labile deprotection.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle cluster_final Final Steps Resin Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 DCM/IPA Wash Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 DCM Wash Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Washing2->Coupling Washing3 DMF/DCM Wash Coupling->Washing3 Washing3->Resin Next Cycle Final_Cleavage Final Cleavage & Deprotection (Anhydrous HF) Washing3->Final_Cleavage

Caption: The Boc-SPPS cycle, characterized by acid deprotection and a neutralization step.

Conclusion: Making an Informed Decision

The choice between Fmoc and Boc solid-phase peptide synthesis is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the peptide being synthesized, available laboratory equipment, and cost considerations.

Fmoc-SPPS is now the most widely used method for routine peptide synthesis.[8] Its milder reaction conditions, true orthogonality, and amenability to automation make it the preferred choice for a wide range of applications, including the synthesis of peptides with post-translational modifications.[2][3]

Boc-SPPS , while being the more traditional method, remains highly relevant, particularly for the synthesis of "difficult" or aggregation-prone sequences where the acidic deprotection step can be advantageous.[2][8][9] It is also a viable option for large-scale synthesis where the lower cost of Boc-protected amino acids can be a significant factor.[7] However, the requirement for highly corrosive and hazardous HF for the final cleavage is a major drawback, necessitating specialized and expensive equipment.[2]

Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of each strategy is paramount for any researcher aiming to successfully synthesize high-quality peptides for their scientific endeavors. This guide provides the foundational knowledge and practical protocols to empower such informed decisions.

References

Safety Operating Guide

Proper Disposal of Fmoc-N-PEG7-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Fmoc-N-PEG7-acid, a key reagent in drug development and scientific research.

This compound, while not classified as a hazardous substance according to some suppliers, should be handled with care as its full toxicological properties have not been exhaustively investigated.[1] Therefore, treating it as a potentially hazardous chemical waste is a prudent approach to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[2][3]

Core Principles for Safe Disposal

Adherence to fundamental safety measures is critical throughout the handling and disposal process of this compound. This includes minimizing exposure, preventing environmental contamination, and ensuring all waste is properly segregated and labeled.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.[3][4]

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemically resistant gloves, such as nitrile gloves, to prevent skin contact.[3]
Body Protection A lab coat or other protective clothing to prevent skin contact.[3]
Respiratory Protection If there is a risk of generating dust, a particle filter respirator (N95 type) is recommended.[3] In a well-ventilated area or fume hood.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is essential to protect both laboratory personnel and the environment. The following protocol outlines the necessary steps for safe and compliant disposal.

1. Waste Segregation:

  • Keep this compound waste separate from other chemical waste to avoid unintended reactions.[3]

2. Solid Waste Disposal:

  • Collection: Collect any unreacted, solid this compound and any contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[2][3]

  • Containerization: Use containers that are chemically resistant and can be securely sealed.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.[2][3]

3. Liquid Waste Disposal:

  • Collection: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[3] Depending on the solvent used, this may need to be classified as halogenated or non-halogenated solvent waste.

  • Containerization: Use chemically resistant containers that can be securely sealed.[3]

  • Labeling: Label the liquid waste container with "Hazardous Waste," the chemical name "this compound," and list all other chemical constituents.[2][3]

4. Storage of Waste:

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3] Follow your institution's guidelines for the temporary storage of chemical waste.

5. Final Disposal:

  • All waste containers must be disposed of through your institution's certified chemical waste disposal program.[3][4] Ensure that the disposal process adheres to all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_type Waste Characterization cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_disposal Final Disposal Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Unreacted chemical, contaminated gloves, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) WasteType->LiquidWaste Liquid CollectSolid Collect in Labeled, Sealed Solid Waste Container SolidWaste->CollectSolid StoreSolid Store in Designated Hazardous Waste Area CollectSolid->StoreSolid FinalDisposal Dispose via Institutional Chemical Waste Program StoreSolid->FinalDisposal CollectLiquid Collect in Labeled, Sealed Liquid Waste Container LiquidWaste->CollectLiquid StoreLiquid Store in Designated Hazardous Waste Area CollectLiquid->StoreLiquid StoreLiquid->FinalDisposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Fmoc-N-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Fmoc-N-PEG7-acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from potential splashes of the viscous liquid.
Hand Protection Nitrile or neoprene chemical-resistant glovesProvides a barrier against skin contact. Inspect gloves before use and change them immediately if contaminated.
Body Protection A standard laboratory coatProtects skin and personal clothing from accidental spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Handle in a chemical fume hood to minimize inhalation of any potential aerosols or vapors, especially if heating or creating aerosols.

Operational Plan for Safe Handling

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a designated workspace is clean and uncluttered. Have all necessary equipment, including appropriate pipettes for viscous liquids (e.g., positive displacement pipettes), and waste containers readily accessible.

  • Ventilation: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: Due to its viscous nature, use a positive displacement pipette or a wide-bore pipette tip for accurate and safe transfer. Avoid creating splashes. If the container has been stored at a low temperature, allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • During Use: Keep the container tightly sealed when not in use. Avoid contact with skin, eyes, and clothing.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:

  • Unused/Expired Product: Dispose of as hazardous chemical waste. Keep the material in its original, labeled container and transfer it to your institution's designated hazardous waste storage area.

  • Contaminated Labware: Any items that come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated solid waste.

    • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a chemically resistant bag.

    • Labeling: Clearly label the container as "Hazardous Waste" and list the contents (e.g., "Solid waste contaminated with this compound").

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a sealed, chemically compatible container.

    • Labeling: Label the liquid waste container with "Hazardous Waste" and identify all chemical constituents.

  • Final Disposal: Arrange for the collection and disposal of all waste streams through your institution's licensed hazardous waste management program. Do not pour this compound or its waste down the drain.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace prep_materials Gather Handling & Waste Materials prep_workspace->prep_materials handle_retrieve Retrieve this compound prep_materials->handle_retrieve Proceed to Handling handle_dispense Dispense Using Appropriate Pipette for Viscous Liquid handle_retrieve->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_store Securely Seal and Store Container handle_use->handle_store disp_liquid Collect Liquid Waste in Labeled Hazardous Waste Container handle_use->disp_liquid disp_solid Collect Contaminated Solids (Gloves, Tips) in Labeled Waste Bag handle_store->disp_solid Proceed to Disposal disp_cleanup Decontaminate Workspace disp_solid->disp_cleanup disp_liquid->disp_cleanup disp_transfer Transfer Sealed Waste to Designated Storage Area disp_cleanup->disp_transfer

Caption: Workflow for the safe handling and disposal of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。